molecular formula C8H6F2N2O3 B1296524 N-(4,5-Difluoro-2-nitrophenyl)acetamide CAS No. 1662-21-1

N-(4,5-Difluoro-2-nitrophenyl)acetamide

Cat. No.: B1296524
CAS No.: 1662-21-1
M. Wt: 216.14 g/mol
InChI Key: OJFQFPPFAFOXAQ-UHFFFAOYSA-N
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Description

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O3 and its molecular weight is 216.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,5-difluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQFPPFAFOXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337214
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
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Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662-21-1
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4,5-difluoro-2-nitrophenyl)
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Foundational & Exploratory

N-(4,5-Difluoro-2-nitrophenyl)acetamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in various synthetic applications. The document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, ensuring that researchers can execute the synthesis with a high degree of confidence and safety.

Introduction and Strategic Importance

This compound is a substituted aromatic nitro compound of significant interest in medicinal chemistry and material science. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The nitro and acetamido groups offer versatile handles for further chemical transformations, making this molecule a valuable building block for more complex structures. This guide details its preparation via the N-acetylation of 4,5-difluoro-2-nitroaniline, a common and efficient transformation.

Reaction Principle: The Mechanism of N-Acetylation

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the 4,5-difluoro-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride. This reaction is classified as an electrophilic substitution on the aniline's amine group.[1]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks a carbonyl carbon of acetic anhydride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[2][3]

  • Proton Transfer & Reformation of Carbonyl: A proton is transferred from the nitrogen to a suitable base (such as another aniline molecule or the acetate ion). Simultaneously, the carbonyl double bond reforms, expelling acetate as a stable leaving group.

  • Product Formation: The final, stable amide product, this compound, is formed along with acetic acid as a byproduct.

Reaction_Mechanism Figure 1: Mechanism of N-Acetylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 4,5-Difluoro-2-nitroaniline (Nucleophile) Intermediate [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Loss of Leaving Group Byproduct Acetic Acid Intermediate->Byproduct

Caption: Figure 1: Mechanism of N-Acetylation.

Materials, Reagents, and Equipment

Reagent and Material Properties

A thorough understanding of reagent properties is fundamental to both safety and experimental success.

Property4,5-Difluoro-2-nitroaniline (Starting Material)Acetic Anhydride (Reagent)
Molecular Formula C₆H₄F₂N₂O₂[4]C₄H₆O₃
Molar Mass 174.10 g/mol 102.09 g/mol
Appearance Yellow to orange crystalline solidColorless, pungent liquid
Melting Point 107-108 °C-73 °C
Boiling Point Not available139.8 °C
Hazards Skin, eye, and respiratory irritant.Flammable, harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[5]
CAS Number 78056-39-0108-24-7[6]
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with careful observation, should lead to a high-purity product. The general synthetic strategy is adapted from established procedures for the acetylation of anilines.[7]

Experimental_Workflow Figure 2: Experimental Workflow Reagents 1. Reagent Setup - Dissolve aniline in solvent - Add acetic anhydride Reaction 2. Reaction - Heat mixture to reflux - Monitor completion (TLC) Reagents->Reaction Quench 3. Quenching - Cool mixture - Pour into ice-water Reaction->Quench Isolation 4. Product Isolation - Collect solid by filtration - Wash with cold water Quench->Isolation Purification 5. Purification - Recrystallize from ethanol/water Isolation->Purification Analysis 6. Analysis - Dry the product - Determine yield & melting point - Spectroscopic analysis (NMR, IR) Purification->Analysis

Caption: Figure 2: Experimental Workflow.

Step-by-Step Synthesis

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask, dissolve 4,5-difluoro-2-nitroaniline (5.0 g, 28.7 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid dissolves.

  • Rationale: Acetic acid serves as a solvent that readily dissolves the starting aniline and is compatible with the reaction conditions.

Step 2: Addition of Acetylating Agent

  • To the stirred solution, slowly add acetic anhydride (3.5 g, 34.4 mmol, 1.2 equivalents) dropwise using a pipette.

  • Rationale: Acetic anhydride is the acetylating agent. A slight excess is used to ensure the complete consumption of the starting aniline. The addition should be controlled to manage any potential exotherm.

Step 3: Reaction

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118-120°C) using a heating mantle.

  • Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Rationale: Heating the reaction provides the necessary activation energy to drive the acetylation to completion in a reasonable timeframe.

Step 4: Product Precipitation and Isolation

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water while stirring vigorously. A solid precipitate should form.

  • Rationale: Pouring the mixture into water serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the organic product, which is insoluble in water. The use of ice-water helps to maximize precipitation.

Step 5: Filtration and Washing

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acetic acid.

  • Rationale: A thorough wash is crucial to remove acidic impurities that could interfere with subsequent steps or degrade the product over time.

Step 6: Purification and Drying

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a high-purity solid.

  • Dry the purified crystals under vacuum to a constant weight.

  • Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing any soluble impurities and resulting in a crystalline product with a sharp melting point.

Characterization and Validation

  • Yield: Calculate the percentage yield based on the starting amount of 4,5-difluoro-2-nitroaniline.

  • Appearance: The final product should be a crystalline solid.

  • Melting Point: Determine the melting point of the dried product. A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis: Confirm the structure using standard techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a new singlet corresponding to the acetyl methyl protons (~2.2 ppm) and a downfield shift of the aromatic protons compared to the starting material. The IR spectrum should exhibit a characteristic amide C=O stretch (~1670 cm⁻¹).

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[8]

  • Acetic Anhydride: This substance is highly corrosive, a lachrymator, and flammable.[6][9] It reacts violently with water and should be handled with extreme care. Avoid inhalation of its vapors and any contact with skin and eyes.[5] Ensure an eyewash station and safety shower are immediately accessible.[6]

  • 4,5-Difluoro-2-nitroaniline: This compound is an irritant. Avoid creating dust and prevent skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic waste should be neutralized before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product lost during workup.1. Extend reflux time and monitor by TLC. 2. Ensure the quench is performed in cold water to minimize product solubility. Avoid using excessive solvent during recrystallization.
Product is Oily/Gummy 1. Presence of impurities. 2. Incomplete drying.1. Ensure the crude product is thoroughly washed to remove acetic acid. 2. Perform recrystallization carefully. 3. Dry the product under high vacuum for an extended period.
Broad Melting Point Impure product.Recrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals.

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available from: [Link]

  • ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). Available from: [Link]

  • RIA-UTN. Theoretical Study of Acid Acetylation of Aniline. Available from: [Link]

  • Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available from: [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • IsoLab, University of Washington. Acetic Anhydride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available from: [Link]

  • INEOS Group. Safety data sheet - acetic anhydride. Available from: [Link]

  • PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • PubMed Central (PMC). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

  • PubChemLite. 4,5-difluoro-2-nitroaniline (C6H4F2N2O2). Available from: [Link]

  • PubChem. 4,5-Difluoro-2-nitroaniline. Available from: [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. These intrinsic characteristics, including solubility, lipophilicity, and stability, govern a molecule's behavior from its initial formulation to its ultimate interaction with biological targets.[1][2] Neglecting a comprehensive physicochemical profile can lead to significant downstream challenges, including poor bioavailability, off-target effects, and formulation difficulties, ultimately contributing to the high attrition rates observed in drug discovery pipelines.[3] This guide provides a detailed examination of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a compound of interest in medicinal chemistry, by outlining its known properties and providing robust, field-proven methodologies for the determination of its complete physicochemical profile.

Compound Identity and Known Specifications

This compound is a substituted aromatic amide. Its structure, featuring a nitro group ortho to the acetamido linkage and two fluorine atoms on the phenyl ring, suggests its potential as a scaffold or intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1662-21-1[4][5][6][7][8][9]
Molecular Formula C₈H₆F₂N₂O₃[5][6][8]
Molecular Weight 216.14 g/mol [6][9]
Purity Typically ≥95%[5][8]
Storage Sealed in a dry environment at 2-8 °C is recommended by some suppliers.[7]

Predicted Physicochemical Parameters

PropertyPredicted ValueMethod/Source
logP 1.62XLogP3
pKa (most acidic) 11.2 (amide)ChemAxon
pKa (most basic) -4.8 (nitro group)ChemAxon

It is crucial for researchers to experimentally verify these predicted values.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]

  • Loading the Capillary Tube: Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid (2-3 mm height) should be introduced into the tube.[2]

  • Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the solid at the bottom.[2]

  • Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[1]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get an estimated range.[1]

  • Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C/min) from a temperature approximately 15-20 °C below the estimated melting point.[1][2]

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Aqueous and organic solubility are critical parameters that influence a drug's absorption, distribution, and formulation.[11] The shake-flask method is the gold standard for determining equilibrium solubility.[12]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • System Preparation: To a series of vials, add an excess of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved; filter if necessary to remove any solid particulates.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[14]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a single scan may be sufficient for a concentrated sample, while multiple scans are typically required for ¹³C NMR to achieve a good signal-to-noise ratio.[14]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Mix approximately 1-2 mg of the dry compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[15]

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as N-H stretching, C=O stretching (amide), C-N stretching, NO₂ stretching, and C-F stretching.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.[17]

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of this compound. The fragmentation pattern can also be analyzed to provide structural information.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and has detailed robust experimental protocols for the determination of its complete physicochemical profile. For researchers in drug discovery and development, the application of these methodologies is a critical step in advancing this compound, or its derivatives, through the development pipeline. A thorough and experimentally validated understanding of its physicochemical properties will enable informed decisions regarding formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, the therapeutic potential of any resulting drug candidate.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • experiment (1) determination of melting points. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • How an FTIR Spectrometer Operates. Chemistry LibreTexts. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • NMR Sample Preparation. University of Leeds. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. [Link]

  • Demystifying FTIR: A Practical Guide for New Users. White Bear Photonics. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

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  • Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

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  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem. [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Royal Society of Chemistry. [Link]

  • Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • FTIR spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

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  • a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

  • Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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  • Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]

  • The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

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An In-depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS No. 1662-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(4,5-Difluoro-2-nitrophenyl)acetamide, bearing the CAS number 1662-21-1, is a fluorinated nitroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry.[1] Its strategic placement of fluoro, nitro, and acetamido groups on a benzene ring offers a versatile platform for the construction of more complex molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and safety considerations, underpinned by established scientific principles and practical insights for laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically supplied with a purity of 95% or higher for research purposes.[1] The presence of two fluorine atoms and a nitro group significantly influences its reactivity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1662-21-1[1]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [2]
Appearance Solid (form may vary)
Purity Typically ≥95%[1][3]
Melting Point Not explicitly available. For the related compound N-(4,5-dichloro-2-nitrophenyl)acetamide, the melting point is 124-128 °C.
Solubility Not explicitly available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the acetylation of 4,5-difluoro-2-nitroaniline. This reaction protects the amino group, allowing for subsequent chemical modifications at other positions of the aromatic ring. The acetamido group can be readily hydrolyzed under acidic conditions to regenerate the amine, highlighting its utility as a stable intermediate.

A representative synthetic approach can be adapted from the well-documented acetylation of similar anilines. The core principle involves the reaction of the primary amine with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst or a suitable solvent.

Synthesis of this compound 4,5-Difluoro-2-nitroaniline 4,5-Difluoro-2-nitroaniline Product This compound 4,5-Difluoro-2-nitroaniline->Product Acetylation AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

This protocol is based on the synthesis of the isomeric N-(2,5-difluoro-4-nitrophenyl)acetamide and should be optimized for the target compound.[4]

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic anhydride

  • Methylene chloride (or another suitable aprotic solvent)

  • Dimethylaminopyridine (DMAP) (catalyst)

  • Concentrated sulfuric acid (optional, for enhancing reactivity)

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoro-2-nitroaniline (1.0 equivalent) in methylene chloride.

  • Add acetic anhydride (1.2-1.5 equivalents) to the solution.

  • Add a catalytic amount of dimethylaminopyridine (DMAP) (e.g., 0.05 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive anilines, gentle heating or the addition of a few drops of concentrated sulfuric acid might be necessary to drive the reaction to completion.[5]

  • Upon completion, the reaction mixture is typically quenched by the slow addition of water to hydrolyze any excess acetic anhydride. This step can be exothermic.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Causality of Experimental Choices:

  • Aprotic Solvent: Methylene chloride is used as it is a good solvent for the reactants and does not participate in the reaction.

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction rate.

  • Work-up: The aqueous work-up is crucial to remove water-soluble byproducts and unreacted reagents.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Role in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not prominently documented, its structural motifs are of significant interest in medicinal chemistry. The difluoronitrophenyl group is a key building block for various biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening.

The hydrolysis of this compound yields 4,5-difluoro-2-nitroaniline.[6] This resultant aniline is a precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Drug_Discovery_Workflow A N-(4,5-Difluoro-2- nitrophenyl)acetamide B Hydrolysis A->B C 4,5-Difluoro-2-nitroaniline B->C D Reduction of Nitro Group C->D E 1,2-Diamino-4,5-difluorobenzene D->E F Cyclization Reactions E->F G Biologically Active Heterocycles (e.g., Benzimidazoles) F->G H Lead Optimization G->H

Sources

N-(4,5-Difluoro-2-nitrophenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: this compound is a valuable synthetic intermediate whose strategic importance in medicinal chemistry and drug development cannot be overstated. Characterized by a molecular weight of 216.14 g/mol and the chemical formula C₈H₆F₂N₂O₃, this compound integrates several key functional groups: a nitro group susceptible to reduction, an acetamido group that modulates reactivity, and a difluorinated phenyl ring, a common motif in modern pharmaceuticals. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis via the acetylation of 4,5-difluoro-2-nitroaniline, and an exploration of its critical role as a molecular scaffold for the construction of complex bioactive heterocycles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

This compound, also known as 4,5-difluoro-2-nitroacetanilide, belongs to the class of nitroaromatic compounds. While not typically an active pharmaceutical ingredient (API) itself, it serves as a pivotal building block in multi-step synthetic campaigns.[1] The true value of this molecule lies in the chemical potential of its constituent parts. The nitro group can be readily and selectively reduced to a primary amine, a transformation that is fundamental to the synthesis of ortho-diamino aromatics.[2] These diamines are, in turn, the cornerstone precursors for a vast array of bioactive heterocyclic systems, most notably benzimidazoles, which are prevalent in many pharmaceuticals.[1]

Furthermore, the presence of fluorine atoms on the aromatic ring is of particular significance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule. The specific 4,5-difluoro substitution pattern provides a unique electronic and steric environment that can be exploited for developing novel compounds with potentially improved efficacy and safety profiles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Its chemical structure highlights the ortho-relationship between the nitro and acetamido groups, a configuration that influences intramolecular hydrogen bonding and overall molecular conformation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1662-21-1 [3][4][5]
Molecular Formula C₈H₆F₂N₂O₃ [6]
Molecular Weight 216.14 g/mol [6]
Purity (Typical) ≥95% [3]

| Synonyms | 4,5-Difluoro-2-nitroacetanilide |[7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust and straightforward process, relying on one of the most fundamental reactions in organic chemistry: the N-acetylation of a primary amine.

Principle of Synthesis

The reaction involves the treatment of the commercially available starting material, 4,5-difluoro-2-nitroaniline, with an acetylating agent, most commonly acetic anhydride.[8][9] This reaction selectively modifies the primary amine without affecting the nitro group or the fluorinated aromatic ring. The use of glacial acetic acid as a solvent is common, and the reaction proceeds efficiently at room temperature or with gentle heating.[10]

Mechanistic Insight

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4,5-difluoro-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[11] This forms a tetrahedral intermediate, which then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A final deprotonation step, either by the acetate byproduct or another weak base, affords the final this compound product. The reaction is typically high-yielding and clean.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the acetylation of substituted nitroanilines.[10][12]

  • Reagents and Equipment:

    • 4,5-Difluoro-2-nitroaniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Glacial Acetic Acid (approx. 5-10 mL per gram of aniline)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Filtration apparatus (Büchner funnel)

    • Deionized water

  • Procedure:

    • Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-2-nitroaniline (e.g., 10.0 g, 57.4 mmol). Add glacial acetic acid (e.g., 50 mL) and stir at room temperature until the solid is fully dissolved.

    • Acetylation: Slowly add acetic anhydride (e.g., 6.5 mL, 68.9 mmol, 1.2 eq) to the stirred solution. The addition may be slightly exothermic. Maintain the temperature below 30°C if necessary.

    • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 10 times the volume of the reaction mixture). Stir the resulting slurry vigorously. The product will precipitate as a solid.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and acetic anhydride.

    • Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight to yield this compound. The product is typically a pale yellow or off-white solid.

Process Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Utility in Drug Development & Medicinal Chemistry

The primary value of this compound is its role as a versatile scaffold for building more complex, biologically active molecules.[1]

Key Chemical Transformation: Nitro Group Reduction

The most critical subsequent reaction is the reduction of the 2-nitro group to a 2-amino group. This transformation converts the starting material into 1-acetamido-4,5-difluoro-2-aminobenzene. This step is typically achieved with high efficiency using standard catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or chemical reducing agents like iron powder in acidic media.[2] The resulting ortho-amino acetanilide is a key intermediate.

Application as a Precursor to Bioactive Heterocycles

Following the nitro reduction, the acetamido group can be hydrolyzed under acidic conditions to reveal the second amine, yielding 1,2-diamino-4,5-difluorobenzene.[7] This diamine is a classic precursor for the synthesis of 5,6-difluorobenzimidazoles via condensation with various aldehydes, acids, or other electrophiles. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including proton-pump inhibitors, anthelmintics, and anticancer agents.

The strategic sequence—acetylation, nitro reduction, cyclization—allows for the controlled and regioselective construction of these important heterocyclic systems.

Role as a Synthetic Intermediate

G A This compound B 1-Acetamido-2-amino- 4,5-difluorobenzene A->B Nitro Group Reduction (e.g., H2/Pd-C) C 1,2-Diamino- 4,5-difluorobenzene B->C Amide Hydrolysis (e.g., aq. HCl) D Bioactive Heterocycles (e.g., 5,6-Difluorobenzimidazoles) C->D Cyclocondensation (with R-CHO, R-COOH, etc.)

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from closely related nitroaromatic and dichloro-analogs provide clear handling guidelines.[8]

  • Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Wash out mouth with water and seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an exceptionally useful precursor for constructing libraries of novel, fluorinated heterocyclic compounds. A thorough understanding of its properties, synthesis, and subsequent chemical transformations provides researchers with a reliable pathway to access complex molecular architectures with high potential for biological activity, thereby accelerating the drug discovery and development process.

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • CP Lab Safety. This compound, 95% Purity... [Link]

  • LookChem. Cas 76179-40-3,1,2-DIAMINO-4,5-DIFLUOROBENZENE. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 779–782. [Link]

  • Hines, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 201–205. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Cholewiński, G., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7353. [Link]

  • Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... [Link]

  • PubChem. 4,5-Difluoro-2-nitroaniline. [Link]

Sources

solubility of N-(4,5-Difluoro-2-nitrophenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in organic solvents. Recognizing that this compound is a specialized intermediate, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. By elucidating the physicochemical properties of the molecule and providing a gold-standard methodology for solubility determination, this guide serves as a critical resource for process development, formulation science, and analytical chemistry.

Introduction: The Critical Role of Solubility

This compound is a fluorinated nitroaromatic compound, a class of molecules pivotal in medicinal chemistry and materials science. The strategic placement of two fluorine atoms, a nitro group, and an acetamide moiety on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The solubility of such an intermediate is not merely a physical constant; it is a critical parameter that governs every stage of its lifecycle in a laboratory and manufacturing setting. From the ease of its synthesis and purification to its formulation and bioavailability in preclinical studies, solubility dictates process efficiency, reaction kinetics, and ultimately, the viability of a developmental candidate.[1] An in-depth understanding of how this compound behaves in various organic solvents is therefore indispensable for any scientist working with this compound.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies to empower researchers to make informed decisions. We will delve into the molecular characteristics of this compound, present a robust protocol for the experimental determination of its solubility, and discuss the analytical techniques required for accurate quantification.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The interplay of these characteristics with the properties of a solvent determines the extent to which the compound will dissolve. Key properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1662-21-1[2][3]
Molecular Formula C₈H₆F₂N₂O₃[2][3]
Molecular Weight 216.14 g/mol [2]
Appearance To be determined experimentally (typically a solid)
Melting Point To be determined experimentally
pKa To be determined experimentally/predicted
LogP To be determined experimentally/predicted

The structure contains both polar (nitro and amide groups capable of hydrogen bonding) and non-polar (difluorinated phenyl ring) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility behavior.[1]

Quantitative Solubility Profile in Organic Solvents

As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, experimental determination is essential. The following table provides a standardized template for researchers to record experimentally determined solubility data across a range of common organic solvents, categorized by their polarity. The subsequent sections of this guide provide the detailed protocols for populating this table.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-polar25
TolueneNon-polar25
DichloromethaneNon-polar25
Diethyl EtherNon-polar25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
Acetonitrile (ACN)Polar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
Isopropanol (IPA)Polar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
Dimethylformamide (DMF)Polar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method is reliable, widely accepted, and ensures that a true equilibrium between the solid and liquid phases is achieved.[5][6]

Principle

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.[1][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial securely B->C D Agitate at constant T (e.g., 25°C) in an orbital shaker C->D E Ensure equilibrium (typically 24-72 hours) D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with chemically inert syringe filter (e.g., 0.22 µm PTFE) F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze by validated RP-HPLC-UV method H->I J Calculate concentration using calibration curve I->J G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound Polar Polar Groups (-NO2, -NHCO) Polar->Solubility Favors Polar Solvents NonPolar Non-Polar Ring (Difluorophenyl) NonPolar->Solubility Favors Non-Polar Solvents HbondD H-Bond Donor (Amide N-H) HbondD->Solubility Favors Protic Solvents HbondA H-Bond Acceptors (Nitro O, Carbonyl O) HbondA->Solubility Favors Polar Solvents Crystal Crystal Lattice Energy (Solid State) Crystal->Solubility Inversely Proportional SolvPol Solvent Polarity SolvPol->Solubility "Like Dissolves Like" SolvHbond Solvent H-Bonding (Protic vs. Aprotic) SolvHbond->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Sources

An In-depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a substituted aromatic nitro compound of significant interest to the fields of medicinal chemistry and drug development. Its trifunctional nature—possessing an acetamide protecting group, a reactive nitro moiety, and an activated difluorophenyl ring—makes it a versatile synthetic intermediate for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of this compound, focusing on its physicochemical properties, a robust synthesis protocol, comprehensive characterization workflow, and its strategic application in modern pharmaceutical research. Particular emphasis is placed on the critical role of melting point determination as a primary arbiter of sample purity, addressing the current ambiguities in publicly available data.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical research. This compound is registered under CAS Number 1662-21-1. Its key identifiers and computed properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 1662-21-1[1]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [2]
IUPAC Name This compound[1]
Common Synonyms 4,5-Difluoro-2-nitroacetanilide[3]
Melting Point (°C) 106 (Predicted/Unverified)[3]
Boiling Point (°C) 375.9 ± 42.0 (Predicted)[3]
Density (g/cm³) 1.513 ± 0.06 (Predicted)[3]

Synthesis and Purification: A Self-Validating Protocol

The most logical and common route to this compound is the N-acetylation of its corresponding aniline precursor, 4,5-difluoro-2-nitroaniline. The acetamide group serves as an excellent protecting group for the amine, rendering it less nucleophilic and preventing unwanted side reactions in subsequent synthetic steps.

Causality in Experimental Design

The chosen protocol involves the use of acetic anhydride as the acetylating agent. This is an efficient and cost-effective choice, as the anhydride is highly reactive towards the primary amine. The reaction can be catalyzed by a small amount of strong acid or, for a milder approach, conducted with a non-nucleophilic base like pyridine or by heating in a suitable solvent. The purification by recrystallization is a critical step; the choice of solvent is paramount to ensure that the desired product crystallizes in high purity, leaving impurities behind in the mother liquor. The subsequent melting point determination serves as the primary validation of the purification's success.

Detailed Experimental Protocol: N-Acetylation of 4,5-Difluoro-2-nitroaniline
  • Materials:

    • 4,5-Difluoro-2-nitroaniline

    • Acetic Anhydride

    • Glacial Acetic Acid or an inert solvent like Dichloromethane

    • Ice-cold water

    • Ethanol/Water mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4,5-difluoro-2-nitroaniline in a minimal amount of glacial acetic acid or dichloromethane.

    • Slowly add 1.2 to 1.5 equivalents of acetic anhydride to the solution with vigorous stirring.

    • Gently heat the mixture to reflux (approximately 40-50°C if using dichloromethane, or 80-100°C if using acetic acid) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water, stirring continuously. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid.

    • Dry the crude product under vacuum.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Validation A 1. Dissolve 4,5-Difluoro-2-nitroaniline B 2. Add Acetic Anhydride A->B C 3. Heat to Reflux & Monitor B->C D 4. Cool & Quench in Ice Water C->D E 5. Filter Precipitate D->E F 6. Wash with Water & Dry E->F G 7. Recrystallize from EtOH/H₂O F->G H 8. Characterize Pure Product G->H

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Characterization

Full characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This process is a self-validating system where orthogonal techniques provide converging evidence.

The Critical Role of Melting Point

The melting point is a fundamental and highly informative physical property. For a pure crystalline solid, melting occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

There is conflicting information in public databases for the melting point of this compound. One supplier lists a value of 106 °C, while another states it is not available.[3][4] Notably, the listed value of 106 °C is nearly identical to the melting point of the starting material's hydrolysis product, 4,5-difluoro-2-nitroaniline (106-108 °C).[5] This suggests a potential data entry error.

Expert Insight: Given this ambiguity, the experimental determination of the melting point is not just a routine check; it is a primary research objective for any scientist working with this compound for the first time. A sharp, reproducible melting range (e.g., spanning ≤ 1°C) obtained after recrystallization would be a strong indicator of high purity and would establish a reliable benchmark for future work.

Spectroscopic and Analytical Characterization

Beyond the melting point, a full suite of analytical techniques should be employed to unambiguously confirm the structure.

TechniquePurpose & Expected Observations
¹H NMR Confirms the presence of proton environments. Expect signals for the aromatic protons (split by F-H coupling), the amide proton (a broad singlet), and the methyl protons of the acetyl group (a sharp singlet around 2.2 ppm).
¹⁹F NMR Directly observes the fluorine atoms. Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, showing F-F and F-H coupling.
¹³C NMR Identifies all unique carbon environments. Expect signals for the carbonyl carbon (amide), the methyl carbon, and the aromatic carbons, which will show characteristic splitting patterns due to C-F coupling.
FT-IR Identifies key functional groups. Expect characteristic vibrational bands for N-H stretching (amide, ~3250 cm⁻¹), C=O stretching (amide, ~1670 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern. For High-Resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical exact mass of the [M+H]⁺ or [M+Na]⁺ ion, confirming the elemental composition.
Logical Workflow for Compound Characterization

G Start Synthesized & Purified Product MP Melting Point Analysis Start->MP Purity High Purity Confirmed? (Sharp, Reproducible Range) MP->Purity Spectro Full Spectroscopic Analysis (NMR, IR, MS) Purity->Spectro Yes Repurify Repurify Sample Purity->Repurify No Structure Structure Confirmed? Spectro->Structure Structure->Spectro No (Re-evaluate Data) Final Verified Compound (Ready for Use) Structure->Final Yes Repurify->MP

Caption: A self-validating workflow for chemical characterization.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the ability to selectively transform its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This unmasks a 1,2-diamino-4,5-difluorobenzene derivative (after hydrolysis of the acetamide).

  • Precursor to Benzimidazoles: Ortho-phenylenediamines are the cornerstone precursors for the synthesis of benzimidazoles, a heterocyclic motif found in numerous FDA-approved drugs (e.g., proton pump inhibitors like omeprazole, anthelmintics like albendazole).

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are activated by the ortho-nitro group, making them susceptible to displacement by nucleophiles. This allows for the introduction of various functionalities onto the aromatic ring.

The strategic value lies in using the acetamide as a protecting group while performing other chemistry, then hydrolyzing it under acidic conditions when the free amine is required for the next step.[5] This staged reactivity makes the compound a powerful tool for building molecular complexity.

Safety and Handling

  • Potential Hazards:

    • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

    • Irritation: May cause skin, eye, and respiratory tract irritation.

    • Chronic Effects: Long-term exposure to nitroaromatic compounds should be minimized.

  • Recommended Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, tightly sealed container away from incompatible materials.

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical and perform a risk assessment specific to the planned experimental procedure.

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

  • Wikipedia. 4-Nitroacetanilide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

  • Capot Chemical. MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]

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1H NMR spectrum of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying principles governing the spectrum's appearance. We will explore the intricate interplay of substituent electronic effects—specifically the powerful electron-withdrawing nitro group, the electronegative fluorine atoms, and the resonance-donating acetamido group—on proton chemical shifts. Furthermore, this guide elucidates the complex spin-spin coupling patterns, including long-range ¹H-¹H (meta) and multi-bond ¹H-¹⁹F couplings, which are critical for unambiguous structural confirmation. A validated, step-by-step experimental protocol for acquiring high-quality spectral data is presented, emphasizing the rationale behind methodological choices to ensure reproducibility and accuracy. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation of complex organic molecules.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it an excellent subject for analysis by ¹H NMR spectroscopy.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and other high-value organic materials necessitates a reliable and thorough method for its characterization.[3] ¹H NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the electronic environment and connectivity of protons within a molecule.

The spectrum of this particular molecule is rendered non-trivial by the presence of multiple strongly influencing functional groups on the benzene ring. The nitro group, two fluorine atoms, and an acetamido group each impart distinct electronic and steric effects that collectively determine the precise chemical shift and multiplicity of every proton signal.[4] This guide will systematically deconstruct these influences to build a predictive model of the spectrum, which will then be used to interpret the experimental data. We will also detail the crucial role of ¹H-¹⁹F coupling, a phenomenon that adds complexity but also provides a wealth of structural information.[5][6][7]

Molecular Structure and Predictive Analysis

To accurately interpret the ¹H NMR spectrum, one must first analyze the molecule's structure and the unique electronic environment of each proton. The molecule contains four distinct sets of protons: two aromatic protons, one amide proton, and the methyl protons of the acetyl group.

cluster_ring This compound C1 C1 C2 C2 C1->C2 N_amide N C1->N_amide C3 C3 C2->C3 N_nitro N C2->N_nitro C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 H_amide H N_amide->H_amide C_carbonyl C N_amide->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_methyl C C_carbonyl->C_methyl H_methyl1 H C_methyl->H_methyl1 H_methyl2 H C_methyl->H_methyl2 H_methyl3 H C_methyl->H_methyl3 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Standard workflow for ¹H NMR analysis.

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆): While CDCl₃ is common, Dimethyl sulfoxide-d₆ is the superior choice for this molecule. Its high polarity ensures good solubility, and more importantly, it slows down the rate of chemical exchange for the N-H proton. [8]This results in a sharper, more easily identifiable amide proton signal, which is crucial for confirming the presence of the acetamido group. [9]* Relaxation Delay (d1 = 5s): A longer relaxation delay is chosen to ensure that all protons, especially those with longer T₁ relaxation times (like quaternary-adjacent aromatic protons), are fully relaxed before the next pulse. This is critical for accurate signal integration, which validates the proton count for each environment.

  • ¹H{¹⁹F} Decoupling Experiment: This is a vital confirmatory experiment. Acquiring a proton spectrum while simultaneously irradiating the entire ¹⁹F frequency range collapses all ¹H-¹⁹F couplings. [5]The complex multiplets of the aromatic protons will simplify into doublets, revealing only the ¹H-¹H meta-coupling. This experiment unequivocally distinguishes between H-H and H-F couplings, solidifying the assignments. [6]

Spectral Interpretation and Data Analysis

The analysis of the acquired spectrum involves assigning each signal to its corresponding proton(s) based on chemical shift, integration, and multiplicity. The coupling patterns provide definitive proof of the proton connectivity and spatial relationships.

Signal Assignment
  • δ ~2.2 ppm (Singlet, 3H): This signal integrates to three protons and, being a sharp singlet, is unambiguously assigned to the methyl (-CH₃) protons.

  • δ ~10.7 ppm (Broad Singlet, 1H): This downfield signal integrating to one proton is characteristic of the amide (N-H) proton, deshielded by the intramolecular hydrogen bond with the ortho-nitro group. [10][11]Its broadness is expected.

  • Aromatic Region (δ 7.8 - 8.8 ppm): Two complex multiplets are observed, each integrating to one proton.

    • The Upfield Multiplet (e.g., ~8.0 ppm): This signal is assigned to H-6 . Its multiplicity in the standard ¹H spectrum appears as a doublet of doublets. In the ¹H{¹⁹F} decoupled spectrum, this signal would collapse into a simple doublet with a small coupling constant (J ≈ 2.5 Hz), confirming its meta-relationship to H-3.

    • The Downfield Multiplet (e.g., ~8.6 ppm): This signal, being the most deshielded, is assigned to H-3 , consistent with the powerful effect of the ortho-nitro group. [12]Its complex splitting pattern arises from large ortho and meta couplings to the fluorine atoms. In the ¹H{¹⁹F} decoupled spectrum, this signal would also collapse into a doublet (J ≈ 2.5 Hz).

Spin-Spin Coupling Network

The coupling constants (J-values) extracted from the spectrum provide the final layer of structural proof.

H3 H-3 H6 H-6 H3->H6 ⁴JHH (~2.5 Hz) F4 F-4 H3->F4 ³JHF (~9 Hz) F5 F-5 H3->F5 ⁴JHF (~5 Hz) H6->F4 ⁵JHF (~1 Hz) (often unresolved) H6->F5 ⁴JHF (~5 Hz)

Caption: ¹H-¹⁹F and ¹H-¹H spin-spin coupling network.

The measured J-values should align with established ranges for aromatic systems:

  • ³JHF (ortho): Typically the largest H-F coupling, around 8-10 Hz.

  • ⁴JHF (meta): Intermediate in size, around 4-7 Hz.

  • ⁴JHH (meta): Small, typically 2-3 Hz.

  • ⁵JHF (para): Very small, often < 1 Hz and usually not resolved. [5][7][13] The successful measurement and assignment of these couplings provide irrefutable evidence for the substitution pattern on the aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how modern NMR spectroscopy, when applied with a sound understanding of physical organic principles, can be used to elucidate complex molecular structures. The chemical shifts of the four distinct proton types are governed by a predictable interplay of inductive and resonance effects from the nitro, fluoro, and acetamido substituents. The intricate splitting patterns, dominated by large multi-bond ¹H-¹⁹F couplings, serve as a definitive fingerprint of the molecule's constitution. By employing a robust experimental methodology, including targeted techniques like ¹H{¹⁹F} decoupling, every spectral feature can be rationally assigned, leading to the unambiguous structural confirmation of the compound. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently perform and interpret this analysis.

References

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Mishra, R. K., & Chary, K. V. R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

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  • Rae, I. D. (1965). Selective deshielding of aromatic protons in some ortho-substituted acetanilides. Australian Journal of Chemistry. [Link]

  • Tormena, C. F., et al. (2007). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

  • Myint, A. (1964). Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. [Link]

  • Reich, H. J. 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

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  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • Chegg.com. (2021). Solved 4. Below is the 'H NMR spectrum of p-nitroacetanilide. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for N-(4,5-Difluoro-2-nitrophenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral prediction, peak assignment rationale, and best practices for experimental data acquisition. By integrating theoretical analysis with established spectroscopic principles, this guide serves as a practical reference for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound, with CAS Number 1662-21-1, is a substituted aromatic compound featuring a unique combination of functional groups that are significant in medicinal chemistry and material science.[1][2][3] The molecule incorporates an acetamido group, a nitro group, and two fluorine atoms on a benzene ring. Each of these substituents imparts distinct electronic and steric properties, making ¹³C NMR spectroscopy an invaluable tool for confirming its chemical structure, assessing purity, and understanding its electronic architecture.

The precise chemical shifts and coupling patterns in the ¹³C NMR spectrum are highly sensitive to the interplay of these substituents. The electron-withdrawing nature of the nitro group and fluorine atoms, combined with the more complex electronic effect of the acetamido group, creates a distinct magnetic environment for each carbon atom. This guide will deconstruct the expected ¹³C NMR spectrum, providing a foundational understanding for empirical analysis.

Predicted ¹³C NMR Data and Spectral Analysis

In the absence of publicly available experimental spectra, a highly accurate prediction serves as a robust foundation for analysis. The following data was generated using advanced computational algorithms that account for the intricate substituent effects on the aromatic ring.

Predicted Chemical Shifts

The ¹³C NMR chemical shifts for this compound were predicted using a validated machine learning-based model.[4][5][6] The predicted values provide a reliable starting point for spectral assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F Coupling)Rationale for Assignment
C=O (Amide)~169.5SingletTypical chemical shift for an amide carbonyl carbon.[7]
CH₃ (Methyl)~25.5SingletCharacteristic range for a methyl carbon of an acetamido group.[8][9]
C1 (-NHAc)~137.0Doublet (³JCF)Attached to the nitrogen of the electron-donating acetamido group, but ortho to the strongly withdrawing nitro group. Experiences deshielding.
C2 (-NO₂)~135.0Doublet of Doublets (³JCF, ⁴JCF)Directly attached to the strongly electron-withdrawing nitro group, leading to a downfield shift.[10]
C3 ~119.0Doublet of Doublets (²JCF, ³JCF)Positioned ortho to a fluorine atom and meta to another, resulting in significant C-F coupling and a shift to a relatively upfield region for aromatic carbons.
C4 (-F)~150.0Doublet (¹JCF)Directly bonded to fluorine, causing a very large downfield shift and a large one-bond C-F coupling constant.[11][12][13]
C5 (-F)~147.0Doublet (¹JCF)Also directly bonded to fluorine, resulting in a significant downfield shift and a large ¹JCF coupling. Its slightly different environment compared to C4 leads to a distinct signal.
C6 ~110.0Doublet (²JCF)Positioned ortho to a fluorine atom, leading to a notable upfield shift and a significant two-bond C-F coupling.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are frequency-dependent and are given here in terms of bond count.

Analysis of Substituent Effects and Peak Assignment

The assignment of each carbon signal is based on established principles of substituent chemical shifts (SCS) in benzene derivatives.[14][15][16]

  • Carbonyl and Methyl Carbons: The amide carbonyl (C=O) and methyl (CH₃) carbons are readily assigned to the signals around 169.5 ppm and 25.5 ppm, respectively. These are characteristic chemical shifts for the acetamido group and are generally less affected by the aromatic ring's substituents.[7][8]

  • Fluorine-Substituted Carbons (C4, C5): Carbons directly attached to fluorine atoms exhibit the most downfield shifts in the aromatic region (excluding the carbon attached to the nitro group in some cases) due to fluorine's high electronegativity.[17][18] Crucially, they will appear as doublets with very large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz.[12] This large coupling is the most definitive feature for their assignment.

  • Nitro-Substituted Carbon (C2): The C2 carbon, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear downfield.[10] It will likely show smaller couplings to both fluorine atoms.

  • Acetamido-Substituted Carbon (C1): The C1 carbon is attached to the nitrogen of the acetamido group. While the nitrogen atom itself is electron-withdrawing, the lone pair can participate in resonance, making the overall effect complex. Its position ortho to the nitro group will lead to a downfield shift.

  • Remaining Aromatic Carbons (C3, C6): The C3 and C6 carbons are positioned ortho or para to the fluorine atoms and will experience two-bond (²JCF) or three-bond (³JCF) couplings, respectively. These couplings are smaller than the direct one-bond coupling but are typically significant (5-25 Hz), resulting in doublet or doublet of doublets multiplicities.[12][13] Their positions adjacent to the electron-withdrawing groups result in distinct chemical shifts.

The logical relationship for assigning carbon signals is visualized in the workflow below.

G cluster_0 ¹³C NMR Signal Analysis Workflow A Acquire Proton-Decoupled ¹³C NMR Spectrum B Identify Non-Aromatic Signals (C=O, CH₃) A->B Initial Assignment C Identify Carbons Bonded to Fluorine (Large ¹JCF Splitting, Downfield Shift) B->C Aromatic Region Analysis Step 1 D Assign Remaining Aromatic Carbons Based on Substituent Effects (NO₂, NHAc) and C-F Coupling Patterns C->D Aromatic Region Analysis Step 2 E Final Structural Confirmation D->E Final Assignment

Caption: Workflow for ¹³C NMR spectral assignment.

Experimental Protocol for High-Quality Data Acquisition

To obtain a reliable ¹³C NMR spectrum of this compound, a carefully designed experimental protocol is essential. This protocol ensures high-resolution data suitable for unambiguous structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their solubilizing properties for a wide range of organic compounds.[19]

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is critical for stabilizing the magnetic field.[20]

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape. This maximizes spectral resolution.

  • Data Acquisition Parameters (for a 400 MHz Spectrometer):

    • Experiment Type: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: Approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are captured.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. For standard qualitative spectra, this provides a good compromise between signal intensity and experiment time.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve an adequate signal-to-noise ratio.[21]

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[22][23]

Considerations for Quantitative ¹³C NMR Analysis

Standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the variable Nuclear Overhauser Effect (NOE) and long, differing spin-lattice relaxation times (T₁) for various carbon atoms.[21][24] To obtain quantitative data (where peak integrals are directly proportional to the number of carbons), the experimental setup must be modified.

Protocol for Quantitative Measurement:
  • Use Inverse-Gated Decoupling: This pulse sequence applies the proton decoupler only during the acquisition time, eliminating the NOE which can otherwise disproportionately enhance signals of protonated carbons.[21]

  • Increase the Relaxation Delay: A long relaxation delay (D1) of at least 5 times the longest T₁ value of any carbon in the molecule is required. For aromatic and quaternary carbons, T₁ values can be long, necessitating delays of 30-60 seconds or more.

  • Employ a 90° Pulse Angle: This ensures maximum signal generation for each scan after full relaxation.

  • Consider a Relaxation Agent: To shorten the prohibitively long experiment times associated with long relaxation delays, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample.[24][25] This provides an efficient relaxation pathway for all carbons, shortening their T₁ values and allowing for a much shorter D1 delay (e.g., 5-10 seconds) while maintaining quantitative accuracy.[24]

The diagram below illustrates the decision-making process for selecting an appropriate ¹³C NMR experiment.

G Start Goal of NMR Analysis Qualitative Qualitative Analysis (Structure ID, Purity) Start->Qualitative Structural Information Quantitative Quantitative Analysis (Ratio, Concentration) Start->Quantitative Molar Ratio Information Std_Decoupled Standard ¹H-Decoupled Experiment (Short D1, NOE active) Qualitative->Std_Decoupled Fastest Method Inv_Gated Inverse-Gated Decoupling (Long D1, No NOE) Quantitative->Inv_Gated Highest Accuracy, Long Experiment Inv_Gated_Relax Inverse-Gated + Relaxation Agent (Short D1, No NOE) Quantitative->Inv_Gated_Relax Good Accuracy, Faster Experiment

Caption: Decision tree for ¹³C NMR experimental choice.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough analysis, grounded in the predictable effects of its diverse substituents—nitro, acetamido, and fluoro groups—allows for the confident assignment of all carbon signals. While experimental acquisition requires careful attention to parameters to overcome the low sensitivity of the ¹³C nucleus, the resulting high-resolution data is indispensable for unambiguous structure verification. By following the detailed protocols outlined in this guide, researchers can reliably obtain and interpret the ¹³C NMR data for this compound, ensuring the integrity of their chemical research and development efforts.

References

  • Babij, N. R., et al. (2016). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 21(6), 734. [Link]

  • Donahue, M. G., & Hoke, K. R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1956–1959. [Link]

  • ResearchGate. Are deuterated solvents necessary for 13C NMR?. (2018). [Link]

  • Laatikainen, R., et al. (1995). ortho-Substituent effects in N-arylacetamides. NMR and molecular mechanics investigation. Magnetic Resonance in Chemistry, 33(9), 717-724. [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. [Link]

  • University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum?. (2007). [Link]

  • Donahue, M. G., & Hoke, K. R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1956-1959. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of "Perdeuterated" Solvents. (2010). [Link]

  • CEITEC. 13C NMR (carbon nuclear magnetic resonance). [Link]

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). [Link]

  • Gerig, J. T. Fluorine NMR. (2001). [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Jackowski, K., et al. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 23-27. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. (2021). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007). [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Tormena, C. F., & da Silva, J. G. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Thieme.
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  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). [Link]

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  • Abraham, R. J., et al. (2000). Analysis of Substituent Effects on C-13 NMR Parameters of Substituted Arylacetylene Derivatives. Linear Free Energy. Tetrahedron, 56(43), 8565-8571. [Link]

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mass spectrometry analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the development and application of mass spectrometry-based methods for the analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind critical experimental choices, ensuring robust and reliable method development.

Introduction and Strategic Importance

This compound is a key chemical intermediate, often utilized in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring a nitro group, fluorine substituents, and an acetamide moiety, presents a unique analytical challenge. Accurate and sensitive quantification is frequently required in various matrices, from synthetic reaction mixtures to biological samples in early-stage drug metabolism and pharmacokinetics (DMPK) studies.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this task due to its unparalleled sensitivity, selectivity, and speed. This guide outlines a systematic approach to developing a quantitative LC-MS/MS method for this specific analyte.

Analyte Physicochemical Properties: The Foundation of Method Development

Understanding the inherent chemical properties of this compound is the first and most critical step in method design. These properties dictate everything from sample preparation to the choice of ionization source.

PropertyValueImplication for Analysis
Molecular Formula C₈H₆F₂N₂O₃Provides the basis for calculating the exact mass.
Monoisotopic Mass 216.0346 g/mol The target mass for high-resolution mass spectrometry; used to calculate m/z of the precursor ion.
Chemical Structure See Figure 1The nitro group and amide proton are key features for ionization and fragmentation.
Predicted pKa ~12.5 (Amide N-H)The amide proton is acidic and can be readily lost, making negative mode ionization highly favorable.
Predicted LogP ~1.5 - 2.0Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18.
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

LC-MS/MS Method Development: A Step-by-Step Rationale

Mass Spectrometry: Ionization and Fragmentation

The core of the method lies in the mass spectrometer's ability to selectively ionize the target molecule and fragment it in a reproducible manner.

Ionization Source Selection: The primary choice is between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI is the superior choice .

  • Rationale: The molecule possesses a distinctly acidic proton on the acetamide nitrogen. In the slightly basic conditions of a typical reversed-phase mobile phase (e.g., containing trace amounts of ammonium hydroxide or formate), this proton is easily abstracted. This process of deprotonation is the fundamental mechanism of negative mode ESI, leading to the efficient formation of a stable [M-H]⁻ precursor ion. APCI is generally less suitable as it is favored for less polar molecules and relies on gas-phase chemical reactions that are less efficient for this specific structure.

Direct Infusion & Precursor Ion Identification: Before chromatographic separation, a standard solution of the analyte (~1 µg/mL in 50:50 acetonitrile:water) should be directly infused into the mass spectrometer.

  • Mode: Set the instrument to operate in Negative Ion Mode .

  • Scan Type: Perform a full scan (Q1 Scan) over a mass range of m/z 50-300.

  • Expected Result: A prominent peak should be observed at m/z 215.0 , corresponding to the deprotonated molecule [C₈H₅F₂N₂O₃]⁻. This confirms the [M-H]⁻ ion as the precursor for subsequent fragmentation experiments.

Tandem MS (MS/MS) and Fragmentation Pathway Analysis: With the precursor ion identified (m/z 215.0), the next step is to induce fragmentation via Collision-Induced Dissociation (CID) and identify stable, high-intensity product ions. This is achieved by selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and scanning for the resulting fragments in the third quadrupole (Q3).

The nitroaromatic and acetamide functionalities are the most likely sites of fragmentation. A proposed pathway is detailed below:

  • Primary Fragmentation: The most probable initial fragmentation event is the neutral loss of ketene (CH₂=C=O) from the acetamide group. This is a common fragmentation pathway for N-arylacetamides.

    • Reaction: [M-H]⁻ → [M-H - C₂H₂O]⁻

    • Mass Change: 215.0 → 173.0

  • Secondary Fragmentation: The resulting fragment ion at m/z 173.0 (4,5-difluoro-2-nitroaniline anion) can further fragment, for example, through the loss of nitric oxide (NO).

    • Reaction: [M-H - C₂H₂O]⁻ → [M-H - C₂H₂O - NO]⁻

    • Mass Change: 173.0 → 143.0

This logical fragmentation cascade provides highly specific product ions for quantitative analysis.

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor [M-H]⁻ m/z 215.0 Product1 [M-H - C₂H₂O]⁻ m/z 173.0 Precursor->Product1 Collision-Induced Dissociation (-42 Da, Loss of Ketene) Product2 [M-H - C₂H₂O - NO]⁻ m/z 143.0 Product1->Product2 (-30 Da, Loss of NO)

Caption: Proposed MS/MS fragmentation pathway for this compound.

Liquid Chromatography: Ensuring Separation and Peak Quality

Effective chromatographic separation is essential to remove matrix interferences and ensure accurate quantification.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point. The analyte's moderate hydrophobicity (LogP ~1.5-2.0) will result in good retention and separation from more polar matrix components.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 5 mM Ammonium Formate. The acidic modifier ensures sharp peak shapes by preventing analyte interaction with residual silanols on the silica support.

    • B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, though methanol can offer different selectivity.

  • Gradient: A fast gradient is typically suitable for high-throughput analysis. For example:

    • Start at 5-10% B, ramp to 95% B over 2-3 minutes, hold for 1 minute, and re-equilibrate. This ensures the analyte elutes as a sharp peak while cleaning the column of more hydrophobic contaminants.

Final MRM Method for Quantification

Multiple Reaction Monitoring (MRM) is the mode of choice for quantification, offering supreme sensitivity and selectivity. It involves locking the mass spectrometer to monitor specific precursor-to-product ion transitions. Based on the fragmentation analysis, the following transitions would be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound215.0173.0Quantifier
This compound215.0143.0Qualifier
  • Rationale: The most intense, stable product ion (m/z 173.0) is chosen as the "quantifier" for calculating concentration. A second, less intense ion (m/z 143.0) is used as a "qualifier." The ratio of the quantifier to the qualifier signal must remain constant across all samples and standards. This provides an essential check for co-eluting interferences, adding a layer of trust and validation to the results.

A Practical Quantitative Workflow Protocol

This section details a standard operating procedure for analyzing the target analyte in a biological matrix, such as human plasma. This workflow is a self-validating system when performed with appropriate calibration standards and quality controls (QCs).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Thaw Plasma Samples, Standards, and QCs Spike 2. Spike Internal Standard into all samples Sample->Spike Precipitate 3. Add 3 vols. cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min) Precipitate->Vortex Transfer 5. Transfer Supernatant to clean vial/plate Vortex->Transfer Inject 6. Inject onto LC-MS/MS System (using optimized MRM method) Transfer->Inject Acquire 7. Acquire Data Inject->Acquire Integrate 8. Integrate Peak Areas (Analyte & Internal Standard) Acquire->Integrate Calibrate 9. Generate Calibration Curve (Response Ratio vs. Concentration) Integrate->Calibrate Calculate 10. Calculate Unknown Concentrations Calibrate->Calculate Report 11. Review Data & Generate Report Calculate->Report

biological activity of N-(4,5-Difluoro-2-nitrophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(4,5-Difluoro-2-nitrophenyl)acetamide Derivatives

Executive Summary

The this compound scaffold has emerged as a privileged starting block in medicinal chemistry for the development of novel therapeutic agents. While the parent molecule itself is primarily a synthetic intermediate, its strategic derivatization has unlocked a diverse range of potent biological activities. The presence of two fluorine atoms offers enhanced metabolic stability and binding interactions, while the nitro group serves as a versatile chemical handle for extensive functionalization and a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives stemming from this core, with a focus on their significant potential in oncology and infectious diseases. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols, and offer insights into future drug development pathways.

The this compound Scaffold: A Foundation for Drug Discovery

Physicochemical Profile and Strategic Importance

This compound (CAS No. 1662-21-1) is an organic building block characterized by the molecular formula C₈H₆F₂N₂O₃.[1][2] Its structure is notable for three key features that make it an attractive starting point for library synthesis:

  • The Difluorophenyl Ring: The vicinal fluorine atoms are powerful modulators of physicochemical properties. They increase lipophilicity, which can enhance cell membrane permeability, and are known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine can engage in crucial hydrogen bonding and dipole-dipole interactions within target protein binding pockets.

  • The Ortho-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating the fluorine atoms for nucleophilic aromatic substitution (SₙAr). More importantly, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, opening up a vast landscape for further chemical modification and amide bond formation.

  • The Acetamide Moiety: The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition by biological targets.

Rationale in Medicinal Chemistry

The combination of these features allows chemists to systematically probe structure-activity relationships (SAR). By modifying the scaffold at distinct vectors—the nitro group, the fluorine positions, or the acetamide side chain—researchers can fine-tune potency, selectivity, and pharmacokinetic profiles, accelerating the journey from a synthetic intermediate to a viable drug candidate.

Synthesis and Derivatization Pathways

The utility of the this compound scaffold is underpinned by its accessible synthesis and the multiple avenues for chemical derivatization.

Synthesis of the Core Scaffold

The parent compound is typically synthesized via the acylation of 4,5-difluoro-2-nitroaniline. This precursor can be obtained from the hydrolysis of N-(4,5-difluoro-2-nitroacetanilide under acidic conditions.[3] A standard laboratory procedure for the acylation step is outlined below.

Experimental Protocol: Synthesis of this compound

  • Setup: To a solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise with continuous stirring. The choice of acylating agent is critical; acetic anhydride is often preferred for its milder reactivity and less corrosive byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Key Derivatization Strategies

The true biological potential is realized through the derivatization of the core scaffold. The diagram below illustrates the primary synthetic routes to generate diverse libraries of active compounds.

G Start 4,5-Difluoro-2-nitroaniline Core This compound (Core Scaffold) Start->Core Acetylation (Acetic Anhydride) Reduced N-(2-Amino-4,5-difluorophenyl)acetamide (Key Intermediate) Core->Reduced Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) Deriv3 Other Biologically Active Compounds Core->Deriv3 SₙAr at Fluorine, Side-chain modification Deriv1 Anticancer Agents (e.g., Kinase Inhibitors) Reduced->Deriv1 Amide Coupling, SₙAr Reactions Deriv2 Antimicrobial Agents (e.g., Antitubercular) Reduced->Deriv2 Amide Coupling, Cyclization Reactions

Caption: Key synthetic pathways originating from the core scaffold.

The most pivotal transformation is the reduction of the nitro group to an amine. This intermediate is a versatile platform for building complex molecules, typically through amide bond formation with various carboxylic acids or reactions to form heterocyclic systems.

Anticancer Activity of Derivatives

Derivatives of nitrophenyl acetamide have demonstrated significant potential as anticancer agents.[4] The presence of a nitro group on the phenylacetamide structure has been correlated with higher cytotoxic effects against cancer cell lines.[4]

Structure-Activity Relationship (SAR) Insights

Studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[4] Key findings indicate that:

  • Nitro Group Enhancement: Compounds bearing a nitro substituent are generally more cytotoxic than those with methoxy groups.[4] This suggests the electron-withdrawing properties and hydrogen bonding capacity of the nitro group are crucial for activity.

  • Positional Isomerism: The position of the nitro group can significantly impact efficacy, with para-nitro substituted compounds showing high activity against the MCF-7 cell line.[4]

Data on Cytotoxic Activity

The following table summarizes the reported cytotoxic activity for representative nitrophenyl acetamide derivatives against human cancer cell lines.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
2b m-nitroPC352[4]
2c p-nitroPC380[4]
2c p-nitroMCF-7100[4]
ImatinibReference DrugPC340[4]
ImatinibReference DrugMCF-798[4]
Postulated Mechanism of Action

While the precise mechanism for many derivatives is still under investigation, a plausible mode of action involves the inhibition of critical signaling pathways that control cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a derivative could induce apoptosis.

G Drug Acetamide Derivative Receptor Tyrosine Kinase Receptor Drug->Receptor Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induction Membrane Pathway Proliferation Pathway (e.g., MAPK/ERK) Receptor->Pathway Nucleus Cell Cycle Progression Pathway->Nucleus

Caption: Hypothetical anticancer mechanism via kinase inhibition.

Experimental Protocol: MTS Assay for In-Vitro Cytotoxicity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from methodologies used to evaluate phenylacetamide derivatives.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., PC3 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will convert the MTS tetrazolium salt into a colored formazan product.[5]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antitubercular Applications

The structural motifs present in this compound derivatives have also proven effective against challenging bacterial pathogens, including Klebsiella pneumoniae and Mycobacterium tuberculosis.

Antibacterial Activity and Synergism

A derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has demonstrated notable antibacterial activity against K. pneumoniae.[6] Critically, this compound exhibits synergistic or additive effects when combined with conventional antibiotics, presenting a strategy to combat drug resistance.[6]

Data on Synergistic Effects against K. pneumoniae

The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergy.

CFA Combined With:EffectReference
CiprofloxacinAdditivity[6]
CefepimeAdditivity[6]
MeropenemSynergy [6]
ImipenemSynergy [6]

This synergy is particularly valuable as it can lower the required doses of carbapenem antibiotics like meropenem and imipenem, potentially reducing toxicity and slowing the development of resistance.

Potent Antitubercular Activity

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent activity against M. tuberculosis H37Rv.[7] The lead compound from this series was also effective against a rifampin-resistant strain, highlighting its potential to treat multidrug-resistant tuberculosis (MDR-TB).[7]

Data on Antitubercular Activity

Compound IDM. tuberculosis H37Rv MIC (µg/mL)Rifampin-Resistant M. tuberculosis MIC (µg/mL)Reference
3m 44[7]

Importantly, the most potent compound showed a good safety profile in Vero cells, indicating selectivity for the mycobacterial target over mammalian cells.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Inoculum Preparation: Grow a culture of the bacterial strain (e.g., M. tuberculosis H37Rv) to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for several days to weeks for M. tuberculosis).

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Drug Development

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutics. The diverse biological activities—spanning oncology and infectious diseases—confirm the value of this chemical space.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent anticancer and antimicrobial compounds to enable rational, target-based drug design.

  • SAR Expansion: Systematically exploring the chemical space around the lead compounds to optimize potency and selectivity. This includes modifying the acetamide side chain and exploring alternative heterocyclic systems.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness and potential for in-vivo efficacy.

  • Toxicology Assessment: Early and thorough toxicological screening is essential, particularly given that some nitroaromatic compounds have been associated with carcinogenicity.[8]

References

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link][3]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 199–205. Retrieved from [Link][4]

  • Carbone, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(9), 6047-6063. Retrieved from [Link][9]

  • J. Electrochem. Sci. Eng. (2022). Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. Journal of Electrochemical Science and Engineering, 12(2), 293-305. Retrieved from [Link]

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. Retrieved from [Link][10]

  • Wang, Z., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(10), 1739. Retrieved from [Link][7]

  • ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(12), x220201. Retrieved from [Link]

  • Cohen, S. M., et al. (1973). Comparative carcinogenicity in Swiss mice of N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and structurally related 5-nitrofurans and 4-nitrobenzenes. Cancer Research, 33(7), 1593-7. Retrieved from [Link][8]

  • Cordeiro, L. V. C., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(2), e20191255. Retrieved from [Link][6]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 243-249. Retrieved from [Link][11]

  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(14), 5484. Retrieved from [Link][5]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Causality

N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS No. 1662-21-1) is a fluorinated nitroaromatic compound increasingly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a nitro group ortho to an acetamide and two fluorine atoms on the phenyl ring, imparts specific reactivity that is valuable for synthesis. However, these same functional groups necessitate a rigorous and informed approach to safety and handling. Nitroaromatic compounds as a class present notable toxicological and reactivity hazards, and the acetamide functional group warrants caution, with the parent compound, acetamide, being suspected of causing cancer.[3][4][5]

This guide moves beyond a simple recitation of standard protocols. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of why specific precautions are necessary. By understanding the causality behind the risks, scientists can cultivate a proactive safety culture that anticipates hazards rather than merely reacting to them. The protocols described herein are designed as self-validating systems, where each step logically reinforces the overall objective of minimizing exposure and mitigating risk.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. While comprehensive toxicological data for this specific molecule is not widely published, its profile can be reliably inferred from its structural components and data on analogous compounds.[6]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1662-21-1[1][7][8]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [2]
Appearance Solid (Assumed)Inferred
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Table 2: Anticipated GHS Hazard Classification (Based on data from structurally related nitro- and chloro-substituted phenylacetamides)

Hazard ClassCategoryHazard StatementGHS PictogramSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[6][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[6][9][10][11]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[6][9][10][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[6][9][11]
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancerGHS08 (Health Hazard)[3][4][5]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

The most effective safety protocols are not reliant on a single piece of equipment but are built on a layered, systematic approach known as the Hierarchy of Controls. This framework prioritizes strategies that eliminate or reduce the hazard at its source, with personal protective equipment (PPE) serving as the final, essential barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is removal possible? If not... Engineering Engineering Controls Substitution->Engineering Use a less hazardous chemical? If not... Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard. Then... PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work. Finally...

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution is often not feasible as its specific structure is required for the intended research. Therefore, our focus must be on robust Engineering Controls, Administrative Controls, and PPE.

Section 3: Engineering Controls and Workspace Preparation

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. Their primary function is to prevent inhalation of dusts or aerosols and to contain spills.

  • Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[12][13][14] The hood sash should be kept as low as possible to maximize capture velocity. The rationale is to contain any fine particulates that could become airborne and be inhaled, which is a primary route of exposure for powdered chemicals.[15]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This serves as a secondary measure to dilute any fugitive emissions that may escape primary containment.[16]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This administrative control prevents cross-contamination of other workspaces and equipment. Label the area clearly with the compound name and relevant hazard symbols.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not reduce the hazard itself but establishes a critical barrier between the user and the chemical.[17] The selection of appropriate PPE is non-negotiable.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids and protecting against incidental contact.[18] Gloves must be inspected for tears or holes before each use.[19] Always use proper glove removal technique (without touching the outer surface) to avoid skin contact.[19] Contaminated gloves should be disposed of as hazardous waste immediately.[20]

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[12][16] In situations with a higher risk of splashing, such as when dissolving the compound, a full-face shield should be worn in addition to safety goggles.[13][21]

  • Skin and Body Protection: A laboratory coat must be worn at all times and should be fully buttoned.[12] Ensure the material is appropriate for chemical work. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.[13][22] Closed-toe shoes made of a non-porous material are required to protect feet from spills.[14][20]

  • Respiratory Protection: Under normal conditions of use within a certified fume hood, a respirator is not typically required.[23] However, if engineering controls fail or during a large spill cleanup, a full-face respirator with appropriate cartridges (e.g., P100 for particulates) should be used by trained personnel.[6][19]

Section 5: Step-by-Step Safe Handling Protocol

This workflow is designed to minimize exposure at every stage of the handling process.

Safe_Handling_Workflow start Start: Prepare for Handling prep_hood 1. Prepare Fume Hood (Clear surface, verify airflow) start->prep_hood don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe retrieve 3. Retrieve Compound (From designated storage) don_ppe->retrieve weigh 4. Weigh Solid (Inside fume hood) retrieve->weigh dissolve 5. Dissolve/Use in Reaction (Add solids to liquids slowly) weigh->dissolve decontaminate 6. Decontaminate (Clean spatula, balance, glassware) dissolve->decontaminate dispose_waste 7. Dispose of Waste (Gloves, contaminated items) decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly (Remove gloves last) dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: A systematic workflow for handling this compound.

  • Preparation: Before retrieving the chemical, ensure the fume hood is clean, uncluttered, and the airflow is verified. Prepare all necessary equipment (spatulas, weigh paper, glassware).[13]

  • Don PPE: Put on all required PPE as described in Section 4.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood to contain any dust. Use a disposable weigh boat or paper.

  • Transfer: When transferring the solid to a reaction vessel, do so slowly and carefully to prevent generating dust. If dissolving, add the solid reagent to the solvent slowly; never the other way around without specific cause.[22]

  • Cleanup: Immediately after use, decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Wipe down the balance and the fume hood surface.

  • Storage: Tightly close the container and return it to its designated storage location, which should be a dry, cool, and well-ventilated area.[11][23]

  • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.[19]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4][16]

Section 6: Emergency Procedures

Preparedness is critical for mitigating the impact of an accidental release or exposure.

Emergency_Spill_Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess evacuate Evacuate Area Alert EHS/Supervisor assess->evacuate Major Spill (Large quantity, outside containment) contain Contain Spill (Use absorbent pads/sand) assess->contain Minor Spill (Small, contained) end Incident Reported & Resolved evacuate->end cleanup Clean with appropriate kit (Wear full PPE) contain->cleanup dispose Collect waste in sealed container Dispose as hazardous waste cleanup->dispose dispose->end

Caption: A decision flowchart for responding to chemical spills.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Seek medical attention if irritation occurs or persists.[23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][23] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the victim to fresh air.[16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16]

Spill Response:

  • Minor Spill (Contained in Fume Hood): Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department. Prevent entry into the area.[16]

Fire Response:

  • In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like nitrogen oxides (NOx) and hydrogen fluoride may be generated.[23]

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, weigh papers, and cleaning materials, must be disposed of as hazardous chemical waste.[4][23] Collect waste in a clearly labeled, sealed container.[12] Do not mix with other waste streams unless instructed to do so by EHS.[3] Never dispose of this chemical down the drain.[6][16]

References

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available at: [Link]

  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

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  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available at: [Link]

  • Safety Data Sheet - N-(4,5-Dimethoxy-2-nitrophenyl)acetamide. Angene Chemical. Available at: [Link]

  • MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Capot Chemical. Available at: [Link]

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A Senior Application Scientist's Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: From Sourcing to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of facts to explore the causality behind its synthesis, the rationale for specific analytical techniques, and its strategic application in the construction of complex, biologically active molecules. This document is structured to serve as a practical reference for laboratory work, grounded in established scientific principles.

Introduction: The Strategic Value of a Fluorinated Nitroaromatic Building Block

This compound (CAS No. 1662-21-1) is a substituted nitroaromatic compound whose value lies in the strategic placement of its functional groups.[1][2] The presence of two fluorine atoms on the phenyl ring is of particular interest in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nitro group, positioned ortho to one of the fluorine atoms, activates the ring for nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration. The acetamide group, meanwhile, serves as a protected amine that can be deprotected or used to direct subsequent reactions.

This combination makes this compound a versatile precursor, particularly in the synthesis of heterocyclic compounds like benzimidazoles, which are prominent scaffolds in numerous pharmaceuticals.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1662-21-1[1][2]
Molecular Formula C8H6F2N2O3[1][2]
Molecular Weight 216.14 g/mol [2]
Appearance Solid (form may vary by supplier)N/A
Purity Typically ≥95%[1][4]
Storage Sealed in a dry environment, 2-8°C[2]

Commercial Sourcing and Supplier Vetting

The reliable sourcing of starting materials is the foundation of any successful research campaign. This compound is available from several chemical suppliers who specialize in organic building blocks for research and development.

Table 2: Selected Commercial Suppliers of this compound

SupplierNotesIntended Use
BOC Sciences Offers the product with a typical purity of 95%.[1]For research use only.[1]
BLDpharm Provides the compound and specifies storage conditions (2-8°C, dry).[2]For research use only.
Amerigo Scientific A specialty distributor serving the life sciences.[5]For research use only.

Expert Insight: Choosing the Right Supplier

When selecting a supplier, consider the following:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is your primary source of quality verification. It should include, at a minimum, the compound's identity confirmed by techniques like 1H NMR or Mass Spectrometry and its purity as determined by HPLC.

  • Purity Requirements: A purity of 95% is often sufficient for initial synthetic work.[1][4] However, for late-stage development or sensitive catalytic reactions, sourcing a higher purity grade or repurifying the material in-house may be necessary.

  • Consistency: For long-term projects, supplier consistency is crucial. Inquire about their manufacturing process and quality control measures to ensure batch-to-batch reproducibility.

Synthesis and Purification: A Practical Workflow

While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and informs purification strategies. The most common route involves the acetylation of 4,5-difluoro-2-nitroaniline.

Start 4,5-Difluoro-2-nitroaniline (Starting Material) Reaction Acetylation Reaction (Stir at Room Temp or Heat) Start->Reaction Substrate Reagent Acetic Anhydride + Acid Catalyst (e.g., H₂SO₄) Reagent->Reaction Reagents Workup Aqueous Workup (Quench with Ice Water) Reaction->Workup Reaction Mixture Isolation Product Isolation (Filtration) Workup->Isolation Precipitate Purification Purification (Recrystallization) Isolation->Purification Crude Solid Product This compound (Final Product) Purification->Product Purified Solid

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the acetylation of similar anilines.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4,5-difluoro-2-nitroaniline in a suitable solvent such as acetic anhydride.

  • Catalysis: Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the stirred mixture. The catalyst protonates the anhydride, making it a more potent electrophile.

  • Reaction: Stir the mixture at room temperature for approximately 30-60 minutes, or heat gently if required.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing ice and water. This hydrolyzes the excess acetic anhydride and causes the less polar product to precipitate out of the aqueous solution.[6][7]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and water-soluble byproducts.

  • Drying: Dry the collected solid under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The primary impurity is often the unreacted starting material. Recrystallization is an effective method for purification.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. A hexane-dichloromethane mixture has been shown to be effective for the related compound 4,5-difluoro-2-nitroaniline and is a good starting point.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Quality Control and Analytical Characterization

Verifying the identity, purity, and structural integrity of this compound is critical before its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques should be employed.

Sample This compound (Sample) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC LCMS LC-MS Analysis (Identity Confirmation) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data Data Interpretation (Purity %, MW, Structure) HPLC->Data Purity Data LCMS->Data Mass Data NMR->Data Structural Data Result Verified Compound (Ready for Use) Data->Result

Caption: A multi-technique workflow for the analytical characterization of the title compound.

Detailed Protocol: Reversed-Phase HPLC Analysis

This protocol is a representative method based on established techniques for analyzing related nitro- and acetamide-containing aromatic compounds.[9][10]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10] The C18 stationary phase effectively retains the moderately nonpolar analyte.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). Formic acid is used to ensure good peak shape and is compatible with mass spectrometry.[9][11] A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the nitroaromatic chromophore absorbs strongly, likely between 270 nm and 320 nm.[10][12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Expected Results:

  • Purity: A successful analysis will show a major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Identity (LC-MS): When coupled with a mass spectrometer, the molecular ion corresponding to the compound's mass (216.14 g/mol ) should be observed, confirming its identity.

Applications in Medicinal Chemistry: Synthesis of Benzimidazoles

A primary application of this compound is as a precursor to 5,6-difluorobenzimidazole derivatives. This process involves two key transformations: reduction of the nitro group to an amine, followed by intramolecular cyclization.

Start This compound Step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Step1 Intermediate N-(2-amino-4,5-difluorophenyl)acetamide (ortho-phenylenediamine derivative) Step1->Intermediate Step2 Step 2: Cyclization (Acid-catalyzed heating) Intermediate->Step2 Product 5,6-Difluoro-2-methylbenzimidazole (Heterocyclic Scaffold) Step2->Product

Caption: Synthetic pathway from the title compound to a valuable benzimidazole scaffold.

Protocol: Two-Step Synthesis of 5,6-Difluoro-2-methylbenzimidazole

This protocol is based on the well-established transformation of N-acyl-ortho-phenylenediamines.[3]

  • Nitro Group Reduction:

    • Dissolve this compound in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reductants like tin(II) chloride (SnCl2) in acidic media.

    • The reduction selectively converts the nitro group to an amine, forming the key intermediate, N-(2-amino-4,5-difluorophenyl)acetamide, without affecting the amide or fluorine atoms.

  • Acid-Catalyzed Cyclization:

    • Isolate the crude diamine intermediate.

    • Heat the intermediate in the presence of an acid (e.g., 4M hydrochloric acid). The acid catalyzes the intramolecular condensation between the newly formed amine and the amide carbonyl.

    • This reaction eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

    • The resulting 5,6-Difluoro-2-methylbenzimidazole is a versatile scaffold ready for further functionalization in a drug discovery program.

Safety, Handling, and Storage

Proper handling of this compound is essential. The compound and its structural analogs carry specific health and safety warnings.

Table 3: GHS Hazard and Precautionary Information

CategoryStatementSource
Hazard Pictogram Health Hazard[13]
Signal Word Warning[13]
Hazard Statement H351: Suspected of causing cancer.[13]
Precautionary P201: Obtain special instructions before use.[13]
Precautionary P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
Precautionary P308 + P313: IF exposed or concerned: Get medical advice/attention.[13]
Precautionary P405: Store locked up.[13][14]
Precautionary P501: Dispose of contents/container to an approved waste disposal plant.[13][14]

Laboratory Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[15]

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[14][16]

    • Lab Coat: A standard lab coat is required.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[14][15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15][16]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place as recommended (2-8°C).[2][16]

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][15]

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block that offers medicinal chemists a reliable entry point for synthesizing complex, fluorinated heterocyclic compounds. Its commercial availability allows for its direct use in research, while an understanding of its synthesis, purification, and analytical characterization ensures the quality and reproducibility of experimental results. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical reactivity of this intermediate to advance drug discovery and development programs.

References

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  • Amerigo Scientific. This compound. [Link]

  • PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

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  • Capot Chemical. MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]

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  • PubMed Central (PMC). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

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A Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Synthesis, Chemical Utility, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS No. 1662-21-1), a key fluorinated organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, chemical reactivity, and strategic application as a building block in the creation of complex, biologically active molecules, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Value of a Fluorinated Building Block

This compound is a substituted nitroaromatic compound whose value lies not in its own biological activity, but in its role as a versatile synthetic precursor.[1][2] The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties.[3] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby improving a drug's overall pharmacokinetic profile.[3]

This compound strategically combines three key functional elements on a benzene ring: an acetamide, a nitro group, and a vicinal difluoro substitution pattern. This specific arrangement makes it an ideal starting point for constructing complex heterocyclic systems, which form the core scaffolds of many therapeutic agents. Its primary utility is realized after a series of chemical transformations, positioning it as a foundational piece in multi-step synthetic pathways aimed at high-value molecular targets.

Synthesis, Characterization, and Physicochemical Properties

The identity and key properties of this compound are summarized below. It is commercially available from various suppliers, which facilitates its use in research and development.[4][5]

PropertyValue
CAS Number 1662-21-1[4]
Molecular Formula C₈H₆F₂N₂O₃[4]
Molecular Weight 216.14 g/mol
Appearance Typically a solid
Purity Commercially available up to >95%[4]
Storage Sealed in dry, 2-8°C conditions
Primary Synthetic Route: Acetylation

The most direct and common synthesis of this compound is the acetylation of its precursor, 4,5-difluoro-2-nitroaniline. This reaction serves to protect the exocyclic amine, rendering it less reactive and preventing unwanted side reactions in subsequent steps. The acetylation is typically achieved using acetic anhydride, often with an acid catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 4,5-Difluoro-2-nitroaniline B This compound A->B Acetylation R Acetic Anhydride (Ac₂O) Acid Catalyst (e.g., H₂SO₄) R->A

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure for the acetylation of anilines and can be adapted for the synthesis of the title compound.

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4,5-difluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the stirred solution at room temperature. For less reactive anilines or to increase the reaction rate, a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid can be carefully added.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the acetamide product and quench any remaining acetic anhydride.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any other water-soluble impurities.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.

Chemical Reactivity and Strategic Transformations

The synthetic value of this compound is unlocked through the selective manipulation of its functional groups. The acetamide serves as a robust protecting group for the amine, allowing chemists to focus on the highly reactive nitro group.

The Critical Step: Nitro Group Reduction

The most pivotal transformation of this intermediate is the reduction of the ortho-nitro group to an amine. This reaction converts the molecule into N-(2-amino-4,5-difluorophenyl)acetamide, a substituted ortho-phenylenediamine derivative. This class of compound is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles.

Common and effective methods for this reduction include:

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This is often a very clean method with high yields.

  • Chemical Reduction: Using metals in acidic media, such as iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, or tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are robust and widely used in laboratory settings.

Detailed Experimental Protocol: Nitro Reduction
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture, typically ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is often complete within 2-4 hours, which can be confirmed by TLC analysis.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude N-(2-amino-4,5-difluorophenyl)acetamide, which can be used directly or purified further.

Application as a Precursor for Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Consequently, kinase inhibitors are a major class of modern therapeutics.[8][9] Many potent and selective kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase active site.

The ortho-phenylenediamine derivative obtained from this compound is an ideal precursor for building these heterocyclic cores. The two adjacent amino groups can be cyclized with various reagents to form benzimidazoles, quinoxalines, or other fused heterocyclic systems that are prevalent in kinase inhibitor design. The difluoro-substitution is retained in the final molecule, where it can contribute favorably to binding interactions and improve drug-like properties.

G A This compound B N-(2-amino-4,5-difluorophenyl)acetamide (ortho-phenylenediamine derivative) A->B Nitro Reduction C Heterocyclic Core Formation (e.g., Benzimidazole, Quinoxaline) B->C Cyclization D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) C->D Scaffolding E Final Kinase Inhibitor Candidate D->E Lead Optimization

Caption: Logical workflow from intermediate to a potential drug candidate.

Conclusion and Future Perspectives

This compound is a strategically designed chemical intermediate whose true value is realized through subsequent chemical transformations. While devoid of significant intrinsic biological activity, its carefully arranged functional groups—a protected amine, a reducible nitro group, and a beneficial difluoro substitution pattern—make it a powerful building block in medicinal chemistry.[2] Its primary application lies in the synthesis of substituted ortho-phenylenediamines, which are key precursors for the heterocyclic scaffolds found in many kinase inhibitors and other biologically active molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in the discovery and development of novel therapeutic agents.

References

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024, May 22). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][8][10][11]triazolo[4,3-d][8][11]diazepin-8-amine derivatives as potential BRD4 inhibitors. (2021, March 6). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). SlideShare. Retrieved January 11, 2026, from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022, November 11). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. (2024, May 22). MDPI. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024, August 1). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2023, November 29). MDPI. Retrieved January 11, 2026, from [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2018). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

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The Strategic Utility of N-(4,5-Difluoro-2-nitrophenyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary drug discovery, the strategic use of well-designed chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. N-(4,5-Difluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound, has emerged as a valuable intermediate for medicinal chemists. While not typically a pharmacologically active agent in itself, its true potential lies in its role as a stable, protected precursor to a highly reactive and versatile synthetic intermediate: 4,5-difluoro-2-nitroaniline.

The strategic placement of two fluorine atoms, a nitro group, and a protected aniline on the phenyl ring provides a unique combination of reactivity and stability. This guide will delve into the core applications of this compound in medicinal chemistry, focusing on its role in the synthesis of privileged heterocyclic scaffolds, particularly benzimidazoles, which are central to many approved and investigational drugs. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and illustrate its potential in the broader context of drug development.

Core Principle: The Acetamide as a Strategic Protecting Group

The primary function of the acetamide group in this compound is to serve as a protecting group for the aniline nitrogen. In multi-step synthetic sequences, the free aniline group of 4,5-difluoro-2-nitroaniline can be highly reactive and may interfere with desired chemical transformations at other sites of the molecule. Acetylation to form the acetamide temporarily "masks" the nucleophilicity of the aniline, allowing for selective reactions to be performed elsewhere. The acetamide group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed when needed to unmask the aniline for subsequent synthetic steps.

This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision and yield. The workflow below illustrates this fundamental principle.

G start This compound (Protected Intermediate) deprotection Deprotection (e.g., Acid Hydrolysis) start->deprotection intermediate 4,5-Difluoro-2-nitroaniline (Key Reactive Intermediate) deprotection->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->reduction diamine 4,5-Difluorobenzene-1,2-diamine (Diamine Precursor) reduction->diamine cyclization Cyclization with Aldehydes, Carboxylic Acids, etc. diamine->cyclization benzimidazole Substituted Benzimidazoles (Bioactive Scaffolds) cyclization->benzimidazole

Caption: Synthetic pathway from this compound to benzimidazoles.

Application in the Synthesis of Benzimidazole Scaffolds

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and a growing number of kinase inhibitors for oncology. The synthesis of benzimidazoles often involves the cyclization of a 1,2-diaminobenzene derivative with an appropriate electrophile.

This compound is an excellent starting point for the preparation of the requisite 4,5-difluorobenzene-1,2-diamine intermediate. The synthetic sequence leverages the functional groups present on the aromatic ring in a logical and efficient manner.

Synthetic Workflow: From Protected Intermediate to Benzimidazole Core

The transformation of this compound into a benzimidazole core typically follows a three-step process:

  • Deprotection of the Aniline: The acetamide group is hydrolyzed to reveal the free aniline.

  • Reduction of the Nitro Group: The nitro group is reduced to a second amine, forming the crucial 1,2-diamine.

  • Cyclization: The resulting 4,5-difluorobenzene-1,2-diamine is reacted with a suitable cyclizing agent to form the benzimidazole ring.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A This compound B 4,5-Difluoro-2-nitroaniline A->B HCl (aq), Δ C 4,5-Difluoro-2-nitroaniline D 4,5-Difluorobenzene-1,2-diamine C->D H₂, Pd/C, EtOH E 4,5-Difluorobenzene-1,2-diamine F Substituted Benzimidazole E->F G R-CHO or R-COOH G->F

Caption: Step-wise synthesis of benzimidazoles from the title compound.

Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of benzimidazole scaffolds from this compound.

Protocol 1: Deprotection to 4,5-Difluoro-2-nitroaniline

This procedure details the acid-catalyzed hydrolysis of the acetamide protecting group.

  • Materials:

    • This compound

    • 6 N Hydrochloric Acid (HCl)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Buchner funnel and filter paper

    • Hexane

    • Dichloromethane

  • Procedure:

    • Suspend this compound (1.0 eq) in 6 N aqueous HCl in a round-bottom flask.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Collect the resulting crystalline solid by vacuum filtration, washing the filter cake with cold water.

    • Dry the solid under vacuum.

    • Recrystallize the crude product from a hexane-dichloromethane solvent mixture to yield pure 4,5-difluoro-2-nitroaniline.[1]

Protocol 2: Reduction to 4,5-Difluorobenzene-1,2-diamine

This protocol describes the reduction of the nitro group to an amine, forming the essential diamine precursor.

  • Materials:

    • 4,5-Difluoro-2-nitroaniline

    • Ethanol (EtOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Hydrogenation apparatus

    • Celite®

  • Procedure:

    • Dissolve 4,5-difluoro-2-nitroaniline (1.0 eq) in ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the system with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 4,5-difluorobenzene-1,2-diamine, which may be used in the next step without further purification.

Protocol 3: Benzimidazole Ring Formation (Phillips-Ladenburg Condensation)

This is a general procedure for the cyclization of the diamine with a carboxylic acid to form a 2-substituted benzimidazole.

  • Materials:

    • 4,5-Difluorobenzene-1,2-diamine

    • Substituted carboxylic acid (R-COOH)

    • 4 N Hydrochloric Acid (HCl) or polyphosphoric acid (PPA)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Combine 4,5-difluorobenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in 4 N HCl or PPA.

    • Heat the mixture to 100-120 °C for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Purify the crude benzimidazole by recrystallization or column chromatography.

Potential in Kinase Inhibitor Synthesis

The difluorobenzimidazole scaffold is of significant interest in the development of protein kinase inhibitors. The fluorine atoms can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, and can form favorable interactions within the ATP-binding pocket of kinases.[2] For example, 2-chloro-5,6-difluorobenzimidazole, which can be synthesized from 4,5-difluoro-2-nitroaniline, has been used to prepare antiviral agents that target viral kinases.

The general utility of nitrophenyl acetamide derivatives as intermediates in the synthesis of kinase inhibitors is well-documented. For instance, intermediates like N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide are key components in the synthesis of the multi-kinase inhibitor Nintedanib.[3][4][5] This precedent underscores the potential of this compound to serve as a valuable building block for novel kinase inhibitors, where the 5,6-difluoro substitution pattern on the resulting benzimidazole can be exploited to achieve desired potency and selectivity.

Quantitative Data Summary

While specific biological activity data for compounds directly derived from this compound is not extensively published, we can present the physicochemical properties of the parent compound and its key intermediate.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1662-21-1C₈H₆F₂N₂O₃216.14Not Reported
4,5-Difluoro-2-nitroaniline78056-39-0C₆H₄F₂N₂O₂174.11107-108

Conclusion and Future Outlook

This compound represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its primary role as a protected precursor to 4,5-difluoro-2-nitroaniline provides a reliable and efficient entry point to the synthesis of 5,6-difluorobenzimidazoles and other related heterocyclic systems. The presence of the difluoro substitution pattern is particularly attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, especially in the realm of kinase inhibitors.

As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly increase. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic campaigns to access new chemical space and accelerate the discovery of next-generation medicines.

References

  • Smajlagić, A., et al. Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. 2020. Available from: [Link].

  • Zhou, Y., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. Available from: [Link].

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link].

  • Gomes, P. A. T. M., et al. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts. 2023;13(1):1. Available from: [Link].

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  • Esteve, J. S. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. US Patent 4379793A. 1983.
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  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents. 2020.
  • Hussain, T., et al. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. 2021;14(7):710. Available from: [Link].

  • Al-Ostoot, F. H., et al. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. 2023. Available from: [Link].

  • Wang, Y., et al. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters. 2021;48:128255. Available from: [Link].

  • Mali, S. N., et al. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. 2022;56(3):796-807. Available from: [Link].

  • Schindler, W., et al. Benzimidazoles. US Patent 2935514A. 1960.
  • Ng, S., et al. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters. 2014;24(17):4233-4238. Available from: [Link].

  • Taha, M., et al. Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. 2019. Available from: [Link].

  • Mahalingam, S., et al. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Heliyon. 2023;9(5):e15729. Available from: [Link].

  • Simagchem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7. Available from: [Link].

  • Del Soldato, P., et al. Prostaglandin derivatives. US Patent 7629345B2. 2009.
  • CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib. Google Patents. 2016.
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Methodological & Application

The Strategic Deployment of N-(4,5-Difluoro-2-nitrophenyl)acetamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Vector in Covalent Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low-molecular-weight fragments.[1] A particularly potent evolution of this strategy is the use of electrophilic fragments to form covalent bonds with target proteins.[2][3] This approach can capture transient interactions and provide a durable biological effect, often leading to inhibitors with high potency and selectivity.[3]

This guide details the application of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a unique electrophilic fragment, in FBDD campaigns. While public-domain case studies for this specific fragment are not prevalent, its structural characteristics—a difluoro-nitrophenyl core—suggest a powerful application in covalent screening. The electron-withdrawing nitro group activates the adjacent fluorine atoms, rendering them susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic residues on a protein surface, such as cysteine or lysine.[4] This mechanism distinguishes it from more commonly employed chloroacetamide or acrylamide electrophiles.[5]

The presence of fluorine also provides a valuable handle for ¹⁹F NMR screening, a highly sensitive and low-background technique for hit identification.[6][7] This document provides a comprehensive overview of the scientific rationale, experimental protocols, and data interpretation for leveraging this compound in the quest for novel therapeutics.

Physicochemical Properties and Rationale for Use

The utility of this compound as a covalent fragment is rooted in its distinct chemical properties. A summary of its key attributes is provided below.

PropertyValueSourceSignificance in FBDD
CAS Number 1662-21-1[8][9]Unique identifier for procurement and regulatory purposes.
Molecular Formula C₈H₆F₂N₂O₃[8]Confirms elemental composition.
Molecular Weight 216.14 g/mol [8]Adheres to the "Rule of Three" for fragments (<300 Da), ensuring higher ligand efficiency.[10]
Purity Typically ≥95%[8][11]High purity is crucial to avoid false positives in screening campaigns.
Electrophilic Center C4 and C5 positions on the phenyl ringInferredThe nitro group activates the fluorine atoms for SNAr with protein nucleophiles.[4]
NMR Handle Two fluorine atoms[6]Enables sensitive ¹⁹F NMR-based screening for hit identification and characterization.[7]

Experimental Workflow: From Fragment Preparation to Hit Validation

The successful application of this compound in an FBDD campaign follows a structured workflow. This process begins with the synthesis and stringent quality control of the fragment, proceeds through various screening methodologies to identify hits, and culminates in the validation and characterization of the covalent interaction.

FBDD_Workflow cluster_prep Phase 1: Fragment Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation & Characterization synthesis Synthesis & Purification qc Quality Control (NMR, MS, Purity) synthesis->qc Verification nmr_screen ¹⁹F NMR Screening qc->nmr_screen ms_screen Intact Protein MS Screening qc->ms_screen spr Surface Plasmon Resonance (SPR) nmr_screen->spr Identified Hits ms_screen->spr Identified Hits xray X-ray Crystallography spr->xray Structural Basis msms Tandem MS (Site of Modification) xray->msms Confirmation

Figure 1: High-level experimental workflow for the application of this compound in covalent FBDD.

Application Note 1: Synthesis and Quality Control

Rationale

The integrity of any FBDD campaign hinges on the quality of the fragment library. For this compound, this necessitates a well-defined synthesis and purification protocol to ensure high purity and structural confirmation, thereby preventing misleading results in sensitive biophysical assays. The synthesis generally involves the acetylation of 2,5-difluoro-4-nitroaniline.

Protocol: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide

This protocol is adapted from established procedures for similar chemical transformations.

Materials:

  • 2,5-difluoro-4-nitroaniline

  • Acetic anhydride

  • Dimethylaminopyridine (DMAP)

  • Methylene chloride (DCM)

  • Concentrated sulfuric acid

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve 2,5-difluoro-4-nitroaniline (1.0 eq) in DCM.

  • Add acetic anhydride (1.8 eq) and a catalytic amount of DMAP.

  • Heat the mixture to reflux and stir for 2 hours.

  • Allow the reaction to cool to room temperature and stir for an additional 18 hours.

  • Remove the solvent under reduced pressure to obtain a residue.

  • To the residue, add acetic anhydride (~5 eq) and a few drops of concentrated sulfuric acid. Stir at room temperature for 18 hours.

  • Carefully add approximately 300 ml of water to the mixture, which will cause an exothermic reaction and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under reduced pressure to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.[2]

Protocol: Quality Control

1. Structural Verification (NMR Spectroscopy):

  • Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and their chemical environments.

  • Acquire a ¹⁹F NMR spectrum to verify the presence and chemical shift of the fluorine atoms.

2. Molecular Weight Confirmation (Mass Spectrometry):

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (216.14 g/mol ).

3. Purity Assessment (HPLC):

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Analyze by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity, which should be ≥95%.

Application Note 2: Primary Screening via ¹⁹F NMR

Rationale

The two fluorine atoms in this compound make it an ideal candidate for ¹⁹F NMR-based screening. This technique is highly sensitive, offers a low background signal (as proteins are naturally devoid of fluorine), and can detect weak binding events characteristic of fragments.[7] Changes in the chemical shift or line broadening of the ¹⁹F signal upon addition of the target protein indicate binding.

Protocol: ¹⁹F NMR Fragment Screening

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO-d₆)

  • Target protein stock solution in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Reference Spectrum: Prepare a sample containing the fragment at the screening concentration (e.g., 200 µM) in the NMR buffer. Acquire a 1D ¹⁹F NMR spectrum. Note the chemical shift and line width of the signal(s).

  • Protein-Fragment Spectrum: Prepare a second sample identical to the first, but with the addition of the target protein at a low concentration (e.g., 10-20 µM).

  • Acquisition: Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment sample under the same conditions as the reference.

  • Analysis: Compare the two spectra. A significant change in the chemical shift (Δδ) or an increase in the signal's line width indicates a binding event.

NMR_Screening cluster_setup Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ref_sample Fragment Only (Reference) nmr_acq Acquire 1D ¹⁹F NMR Spectra ref_sample->nmr_acq prot_sample Fragment + Protein (Test) prot_sample->nmr_acq compare Compare Spectra nmr_acq->compare hit Hit Identified (Δδ or Line Broadening) compare->hit Change no_hit No Hit (No Change) compare->no_hit No Change

Figure 2: Workflow for ¹⁹F NMR-based fragment screening.

Application Note 3: Covalent Screening by Intact Protein Mass Spectrometry

Rationale

As an electrophilic fragment, this compound is designed to form a covalent bond with its target. Intact protein mass spectrometry (MS) is a powerful technique to detect this covalent modification.[12] An increase in the protein's mass corresponding to the mass of the fragment confirms a covalent binding event.

Protocol: Intact Protein MS Screening

Materials:

  • This compound stock solution (in DMSO)

  • Target protein in a volatile buffer (e.g., ammonium acetate)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Incubation: Incubate the target protein (e.g., 10 µM) with the fragment (e.g., 100 µM) at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 4-24 hours). A control sample with protein and DMSO only should be run in parallel.

  • Sample Preparation: Quench the reaction if necessary and desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • MS Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum over the expected mass range for the protein.

  • Data Analysis: Deconvolute the raw data to determine the mass of the protein. A mass shift of +197.03 Da (mass of fragment minus HF) compared to the control indicates a single covalent modification event.

Application Note 4: Hit Validation with Surface Plasmon Resonance (SPR)

Rationale

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions and can be used to validate hits from primary screens.[13] For a covalent inhibitor, SPR can characterize the initial non-covalent binding and the subsequent covalent modification, which manifests as a time-dependent increase in the binding response that does not return to baseline during the dissociation phase.

Protocol: SPR Analysis of Covalent Binding

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Target protein

  • This compound solutions at various concentrations in running buffer

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the fragment over the immobilized protein surface.

  • Data Acquisition: Monitor the association and dissociation phases. For a covalent interaction, the response units (RU) will increase during association and will not fully decrease during the dissociation phase, indicating permanent binding.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics. The time-dependent nature of the binding can provide insights into the rate of covalent modification.

Conclusion and Future Directions

This compound represents a promising, albeit under-documented, tool for covalent fragment-based drug discovery. Its unique SNAr reactivity, combined with the advantages of a fluorine label for NMR screening, provides a compelling platform for identifying novel covalent inhibitors, particularly for challenging targets. The protocols outlined in this guide offer a robust framework for its synthesis, screening, and validation. Future work should focus on building a broader understanding of the proteome-wide reactivity of this fragment and its derivatives to better predict potential targets and off-target effects. As covalent drug discovery continues to mature, the exploration of novel electrophilic scaffolds like this one will be paramount to unlocking new therapeutic opportunities.[14]

References

  • Amerigo Scientific. This compound. Available from: [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • Cuellar, M. et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry.
  • Dalvit, C. et al. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. Chemistry – A European Journal.
  • An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. (2020). European Journal of Medicinal Chemistry.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2021). Chemical Science.
  • Dalvit, C. & Vulpetti, A. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]

  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. (2021). Journal of Biological Chemistry.
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]

  • Pellicciari, R. et al. (2009). Perspectives on NMR in drug discovery: a technique comes of age.
  • Applications of Solution NMR in Drug Discovery. (2021). Molecules.
  • Nomura, D. K. et al. (2022). Advances in covalent drug discovery.
  • Statsyuk, A. V. (2014). Covalent Tethering of Fragments For Covalent Probe Discovery. Israel Journal of Chemistry.
  • Pharmacelera. Fragment Based Drug Design and Field-Based Technology. (2018). Available from: [Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (2024). ChemRxiv.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. (2022). Journal of the American Chemical Society.
  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (2016). Acta Pharmaceutica Sinica B.
  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Available from: [Link]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. (2023). Journal of the American Chemical Society.
  • Gardner, J. A. & Matthews, K. S. (1987). Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. Analytical Biochemistry.
  • Cysteine sulfinic acid and sulfinylated peptides. (2020). Free Radical Biology and Medicine.
  • Chapter 7. Fragment-Based Drug Discovery. (2013). Comprehensive Medicinal Chemistry II.
  • Recent Advances in Covalent Drug Discovery. (2022). Pharmaceuticals.

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Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a key intermediate in the development of various pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the nitro group and fluorine atoms on the phenyl ring imparts unique electronic properties, making it a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The acetamide group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other positions of the aromatic ring. This application note details a robust and reproducible method for the acetylation of 4,5-difluoro-2-nitroaniline to yield the target compound.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of 4,5-difluoro-2-nitroaniline with an acetylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.

The reaction can be catalyzed by either an acid or a base. In the presence of a strong acid like sulfuric acid, the carbonyl oxygen of acetic anhydride is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic aniline. Conversely, a base can be used to deprotonate the aniline, increasing its nucleophilicity.

Experimental Workflow

The overall workflow for the synthesis of this compound involves the reaction setup, monitoring, workup, and purification of the final product.

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Reagents Combine 4,5-difluoro-2-nitroaniline, acetic anhydride, and solvent Catalyst Add catalytic amount of sulfuric acid Reagents->Catalyst Under stirring Heating Heat the mixture at a controlled temperature Catalyst->Heating Monitoring Monitor reaction progress by TLC Quenching Pour reaction mixture into ice-water Monitoring->Quenching Filtration Collect the precipitate by filtration Quenching->Filtration Washing Wash the solid with water Filtration->Washing Recrystallization Recrystallize the crude product Washing->Recrystallization Drying Dry the purified solid Recrystallization->Drying Analysis Characterize the product (NMR, MS, mp) Drying->Analysis

Figure 1: A schematic representation of the experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the acetylation of substituted anilines.[1][2][3]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4,5-Difluoro-2-nitroanilineC₆H₄F₂N₂O₂174.115.0 g (28.7 mmol)98%
Acetic Anhydride(CH₃CO)₂O102.0915 mL (159 mmol)≥98%
Concentrated Sulfuric AcidH₂SO₄98.085-10 drops95-98%
Glacial Acetic AcidCH₃COOH60.0550 mL≥99.7%
Deionized WaterH₂O18.02As needed-
EthanolC₂H₅OH46.07As needed95%

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.7 mmol) of 4,5-difluoro-2-nitroaniline in 50 mL of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 15 mL (159 mmol) of acetic anhydride.

  • Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to 80-90 °C using a heating mantle and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water with constant stirring. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and sulfuric acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.[4]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its NMR and mass spectra to confirm its identity and purity.

Discussion of Critical Parameters

  • Choice of Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its excess also serves as a solvent in some procedures.

  • Catalyst: The use of a catalytic amount of sulfuric acid significantly accelerates the reaction rate by activating the acetic anhydride.[2]

  • Temperature and Reaction Time: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive heating should be avoided to prevent the formation of byproducts. The reaction time should be optimized by monitoring the reaction progress using TLC.

  • Workup: Quenching the reaction mixture in ice-water is a critical step to precipitate the product and separate it from the acidic reaction medium. Thorough washing of the precipitate is essential to remove impurities.

  • Purification: Recrystallization is a crucial step to obtain a highly pure product. The choice of the recrystallization solvent is important and may require some optimization. A binary solvent system like ethanol-water is often effective.[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid and acetic anhydride are corrosive. Handle with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters, researchers can obtain this valuable intermediate in high yield and purity, facilitating its use in subsequent synthetic transformations for the development of novel chemical entities.

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available at: [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]

  • Stadler, A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227. Available at: [Link]

  • PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]

  • Stadler, A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Martin, J. L., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1149. Available at: [Link]

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Application Notes and Protocols for the Purification of N-(4,5-Difluoro-2-nitrophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of N-(4,5-Difluoro-2-nitrophenyl)acetamide via recrystallization. Commercially available or synthetically derived this compound often presents with a purity of approximately 95%, necessitating further purification for applications in pharmaceutical development and scientific research where high purity is paramount.[1][2] This guide details the principles of solvent selection, a step-by-step experimental protocol for recrystallization, and methods for assessing the purity of the final product. The protocols herein are designed to be adaptable, enabling researchers to optimize the purification based on the specific impurity profile of their crude sample.

Introduction: The Rationale for Purification

This compound is a fluorinated nitroaromatic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of the difluoro-substituted phenyl ring, a nitro group, and an acetamide moiety imparts unique electronic and structural properties to the molecule. However, synthetic routes to this compound can result in a crude product containing unreacted starting materials, by-products of the reaction, and other residual impurities. The removal of these impurities is critical to ensure the validity of downstream applications and the quality of the final products.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization is predicated on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[4] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the mother liquor upon cooling, or be insoluble even at high temperatures, allowing for their removal by hot filtration. For nitroacetanilide derivatives, polar solvents such as ethanol and water, or binary mixtures thereof, have been shown to be effective.[3][5]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling.

PropertyValueSource
CAS Number 1662-21-1[6]
Molecular Formula C₈H₆F₂N₂O₃[6]
Molecular Weight 216.14 g/mol [6]
Appearance Solid (Typical)
Melting Point To be determined for pure substance
Purity (Commercial) ~95%[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two key stages: solvent screening to identify the optimal solvent or solvent system, and the full-scale recrystallization procedure.

Part 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3]

Materials and Equipment:

  • Crude this compound

  • A selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane, Water)

  • Small test tubes

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate small test tubes.

  • To each test tube, add a small amount (~0.5 mL) of a different solvent.

  • Observe the solubility of the compound in each solvent at room temperature by agitating the test tubes. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tubes with the dissolved compound to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • The solvent that yields a significant amount of pure-looking crystals upon cooling is the best choice for the recrystallization.

  • If no single solvent is ideal, a binary solvent system should be tested. A common and effective approach for nitroaromatic acetanilides is an ethanol-water mixture.[5] A similar compound, N-(4-fluoro-3-nitrophenyl)acetamide, has been successfully recrystallized from an ethanol/water mixture (8:2 v/v). To test a binary system, dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to clarify the solution and then allow it to cool.

Part 2: Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol or an Ethanol/Water mixture)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration, if necessary)

  • Watch glass

  • Spatula

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in minimum hot solvent hot_filt 2. Hot filtration to remove insoluble impurities (optional) dissolve->hot_filt Transfer hot solution cool_rt 3. Cool filtrate slowly to room temperature hot_filt->cool_rt Collect clear filtrate cool_ice 4. Cool in ice bath to maximize crystal formation cool_rt->cool_ice vac_filt 5. Isolate crystals by vacuum filtration cool_ice->vac_filt Transfer crystal slurry wash 6. Wash crystals with ice-cold solvent vac_filt->wash dry 7. Dry the purified crystals wash->dry

Caption: A generalized workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, and it is suspected that colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then bring it back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and position it on top of the clean, pre-heated flask. Pour the hot solution through the filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following methods:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high level of purity.

  • Spectroscopic Analysis (NMR, IR, MS): These techniques can be used to confirm the chemical structure of the purified compound and to detect the presence of any remaining impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; high concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil, add more solvent, and allow to cool slowly. Consider using a lower-boiling point solvent or a different solvent system.[1]
No Crystal Formation Too much solvent was used; the solution is supersaturated.Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing the crystals.[1]
Crystals are Colored Colored impurities are still present.Use activated charcoal during the recrystallization process to adsorb colored impurities.

Conclusion

Recrystallization is an effective and essential technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can significantly enhance the purity of this important chemical intermediate, ensuring the reliability and accuracy of subsequent scientific investigations and development processes. The principles and procedures outlined in this application note provide a robust framework for achieving high-purity this compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences Available online atwww.jcbsc.org Section A: Chemical Sciences CODEN (USA): JCBPAT Research Article 43 JCBPS; Section A. Retrieved from [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a key chemical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This application note provides a comprehensive suite of analytical techniques and detailed protocols for the unambiguous characterization of this compound. We present methodologies spanning chromatography, spectroscopy, and thermal analysis, designed for researchers, quality control scientists, and drug development professionals. The protocols are structured to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted nitrobenzene derivative. The presence of two fluorine atoms, a nitro group, and an acetamide group on the phenyl ring results in a unique chemical reactivity and a distinct spectroscopic signature. Accurate characterization is essential for identity confirmation, purity assessment, and stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1662-21-1[1][2][3][4]
Molecular Formula C₈H₆F₂N₂O₃[1][2][3]
Molecular Weight 216.14 g/mol [2][3]
Appearance Typically a solidN/A
Purity (Typical) ≥95%[1][5]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is particularly effective for this compound, separating the analyte from potential impurities based on hydrophobicity.

Causality of Method Selection
  • Reversed-Phase (RP) C18 Column: A C18 stationary phase is the industry standard for initial method development due to its broad applicability and excellent resolving power for moderately polar to non-polar compounds. The aromatic nature of the target molecule ensures sufficient retention and interaction with the C18 alkyl chains.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of compounds with a range of polarities. The addition of a small percentage of acid (phosphoric acid or formic acid) is crucial. It protonates residual silanols on the stationary phase, preventing peak tailing by minimizing secondary interactions.[6] For applications involving mass spectrometry (MS), volatile formic acid is substituted for non-volatile phosphoric acid to ensure compatibility with the MS ion source.[7][8]

  • UV Detection: The presence of the nitrophenyl chromophore provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]

Detailed HPLC Protocol

Objective: To determine the purity of this compound by percentage area normalization.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][9]

  • Reference Standard: this compound (≥99% purity).

  • Solvents: HPLC-grade acetonitrile and water.

  • Additive: Phosphoric acid or formic acid.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid (or Formic Acid) in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid (or Formic Acid) in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[6]

    • Dilute this stock solution 1:10 with the initial mobile phase composition (e.g., 90:10 A:B) to a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

    • Inject 10 µL of the prepared sample.[6]

    • Run the gradient method and acquire the chromatogram.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile + 0.1% Phosphoric Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation P2 Sample Dissolution & Dilution P1->P2 P3 Filtration P2->P3 A1 Column Equilibration P3->A1 A2 Sample Injection (10 µL) A1->A2 A3 Gradient Elution & Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Purity Calculation (% Area) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required for the unequivocal confirmation of the chemical structure. Mass spectrometry confirms the molecular weight, while NMR and FTIR spectroscopy provide detailed information on atomic connectivity and functional groups, respectively.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure. This serves as a primary identity test.

Protocol (LC-MS/MS):

  • System: Couple the HPLC system described in Section 2.2 to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mobile Phase: Use a volatile acid (0.1% formic acid) instead of phosphoric acid.

  • Ionization Mode: Analyze in both positive (ESI+) and negative (ESI-) modes to determine which provides a more stable and abundant molecular ion.

    • Expected (ESI+): [M+H]⁺ at m/z 217.04

    • Expected (ESI-): [M-H]⁻ at m/z 215.03

  • Data Acquisition: Acquire full scan data to identify the parent ion. Perform a product ion scan (MS/MS) on the parent ion to generate a fragmentation pattern for structural confirmation.

Data Interpretation: The fragmentation pattern can reveal the loss of key functional groups. For this compound, expected fragments may correspond to the loss of the acetyl group (-42 Da) or the nitro group (-46 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei (¹H and ¹³C). Chemical shifts, signal integrations, and coupling patterns reveal the precise arrangement and connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the amide N-H proton is typically well-resolved.

  • Instrumentation: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.[10]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

Data Interpretation (Predicted):

  • ¹H NMR: The spectrum will show distinct signals for the methyl protons of the acetamide group, the amide proton, and the two aromatic protons. The aromatic protons will appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. The amide proton will likely be a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while other aromatic carbons will show smaller multi-bond couplings, providing definitive evidence of fluorine substitution.[10]

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H ~2.1Singlet-CH₃ (acetyl)
~7.5 - 8.5Multiplets (dd)Aromatic CH
~10.0Broad SingletAmide N-H
¹³C ~24Singlet-CH₃
~115 - 155Multiplets (d, dd)Aromatic C, C-F
~169SingletCarbonyl C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[11]

Protocol:

  • Sample Preparation: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.[12]

Data Interpretation: The FTIR spectrum provides a molecular fingerprint. Specific absorption bands confirm the presence of the key functional groups.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~1680C=O Stretch (Amide I)Amide
~1550 & ~1350Asymmetric & Symmetric N=O StretchNitro (NO₂)
~1600 & ~1480C=C StretchAromatic Ring
~1200 - 1100C-F StretchAryl-Fluoride
Integrated Spectroscopic Workflow

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound This compound MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MW Molecular Weight & Fragmentation MS->MW Structure Atomic Connectivity & Chemical Environment NMR->Structure Func_Groups Functional Groups FTIR->Func_Groups Structure_Confirmation Unambiguous Structure Confirmation MW->Structure_Confirmation Structure->Structure_Confirmation Func_Groups->Structure_Confirmation

Caption: Integrated workflow for structural elucidation.

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of a substance as a function of temperature. For a chemical intermediate, determining the melting point and thermal stability is critical for handling, storage, and reaction process control.

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and other thermal transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.[13]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumentation: Place the sample pan into a calibrated DSC or TGA instrument.

  • Method Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition (e.g., 350 °C).

    • Heating Rate: A standard rate of 10 °C/min is typically used.[13]

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

Data Interpretation:

  • DSC Thermogram: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can be an indicator of purity. Exothermic events typically correspond to decomposition.

  • TGA Thermogram: A sharp drop in mass indicates the onset of thermal decomposition. The data can be used to determine the temperature at which significant mass loss occurs, defining the upper limit of the compound's thermal stability.[13]

Conclusion

The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, a suite of spectroscopic techniques (MS, NMR, FTIR) for structural confirmation, and thermal analysis for physical property determination ensures a thorough understanding of the material's identity and quality. Adherence to these protocols will enable researchers and developers to confidently use this intermediate in their synthetic applications, ensuring reproducibility and the integrity of their final products.

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available from: [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]

  • PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • NIST. Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. FTIR spectrum N-(4-nitrophenyl) acetamide. Available from: [Link]

  • ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. Available from: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

  • ResearchGate. N-(2,5-difluoro-4-nitrophenyl) acetamide in DMSO 13 CNMR J values and.... Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • SpectraBase. 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed Central (PMC). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Institutes of Health. Available from: [Link]

  • Cambridge Open Engage. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available from: [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available from: [Link]

  • National Institutes of Health (NIH). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Available from: [Link]

  • MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]

  • ResearchGate. N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR,.... Available from: [Link]

  • PubMed Central (PMC). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). National Institutes of Health. Available from: [Link]

  • ResearchGate. Research on the thermal behavior of novel heat resistance explosive 5,5'-bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) | Request PDF. Available from: [Link]

  • Colombian Chemical Journal. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]

  • ResearchGate. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Available from: [Link]

Sources

developing assays with N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Nitroreductase Activity Using N-(4,5-Difluoro-2-nitrophenyl)acetamide as a Novel Chromogenic Substrate

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction: The Rationale for a Novel Nitroreductase Substrate

Nitroreductases (NTRs) are a family of flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds to their corresponding amino derivatives.[1][2][3] These enzymes are of significant interest in several fields, including bioremediation, the development of antibiotics, and notably, in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.[4][5] The core principle of GDEPT is to deliver a non-mammalian enzyme, such as a bacterial nitroreductase, to tumor cells, which then activates a non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site.

The development of robust and reliable high-throughput screening (HTS) assays is crucial for discovering novel nitroreductases with improved kinetic properties and for identifying potent inhibitors or activators of these enzymes.[6][7] A key component of such an assay is a suitable substrate that, upon enzymatic conversion, yields a readily detectable signal.

This application note describes a novel colorimetric assay for measuring nitroreductase activity using This compound (CAS 1662-21-1).[8][9][10] The central hypothesis is that the nitro group of this compound is reduced by nitroreductase to an aromatic amine, N-(2-amino-4,5-difluorophenyl)acetamide. This primary enzymatic reaction is then coupled to a secondary chemical reaction—a diazotization followed by a coupling reaction—to produce a stable, colored azo dye that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of the amino product formed, and thus to the nitroreductase activity.

The fluorine substituents on the phenyl ring may offer altered electronic properties that could influence the substrate specificity and turnover rate with different nitroreductase isoenzymes, making it a potentially valuable tool for enzyme characterization.

Principle of the Assay

The assay is based on a two-step process:

  • Enzymatic Reduction: Nitroreductase utilizes NADH as a cofactor to reduce the nitro group of this compound to an amine group, yielding N-(2-amino-4,5-difluorophenyl)acetamide.

  • Chromogenic Detection: The resulting aromatic amine is then quantified using the Bratton-Marshall reaction. This involves the diazotization of the amine with nitrous acid (formed from sodium nitrite and an acid), followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a intensely colored azo compound with a characteristic absorbance maximum.

Visualizing the Assay Workflow

Assay_Workflow cluster_enzymatic Step 1: Enzymatic Reaction cluster_detection Step 2: Chromogenic Detection cluster_readout Step 3: Quantification Substrate This compound Product N-(2-amino-4,5-difluorophenyl)acetamide Substrate->Product Reduction NADH NADH NADH->Product Reduction NAD NAD+ Enzyme Nitroreductase Enzyme->Product Reduction Bratton_Marshall Bratton-Marshall Reagents (NaNO2, HCl, NED) Azo_Dye Colored Azo Product Product->Azo_Dye Diazotization & Coupling Spectrophotometer Measure Absorbance (e.g., 540 nm) Azo_Dye->Spectrophotometer

Figure 1: Workflow of the nitroreductase assay.

Materials and Reagents

  • This compound (CAS 1662-21-1)

  • Recombinant Nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium Nitrite (NaNO₂)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)

  • Ammonium Sulfamate

  • Hydrochloric Acid (HCl)

  • Tris-HCl or Potassium Phosphate buffer

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.2. Prepare and store at 4°C.

  • This compound Stock Solution (10 mM): Dissolve 2.16 mg of the compound in 1 mL of DMSO. Store at -20°C, protected from light.

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer. Prepare fresh daily.

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 10 mg of NaNO₂ in 10 mL of deionized water. Prepare fresh daily.

  • Ammonium Sulfamate Solution (0.5% w/v): Dissolve 50 mg of ammonium sulfamate in 10 mL of deionized water. Prepare fresh daily.

  • NED Solution (0.1% w/v): Dissolve 10 mg of NED in 10 mL of deionized water. Store at 4°C, protected from light.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

Protocol 2: Nitroreductase Activity Assay
  • Prepare the Reaction Mixture: In a 96-well plate, prepare the reactions as described in the table below. It is recommended to prepare a master mix for common reagents.

ComponentBlankControlTest
Assay Buffer80 µL70 µL60 µL
10 mM NADH10 µL10 µL10 µL
10 mM Substrate10 µL10 µL10 µL
Nitroreductase--10 µL
Deionized Water-10 µL-
Total Volume 100 µL 100 µL 100 µL
  • Initiate the Enzymatic Reaction: Add the nitroreductase enzyme to the "Test" wells to start the reaction. For the "Control" wells, add an equivalent volume of deionized water or buffer used for enzyme dilution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity and should be determined empirically.

  • Stop the Reaction: Stop the enzymatic reaction by adding 20 µL of 1 M HCl to each well.

  • Develop the Color (Bratton-Marshall Reaction): a. Add 20 µL of 0.1% Sodium Nitrite solution to each well and incubate for 5 minutes at room temperature. b. Add 20 µL of 0.5% Ammonium Sulfamate solution to each well to quench the excess nitrite. Incubate for 5 minutes at room temperature. c. Add 20 µL of 0.1% NED solution to each well. A pink/magenta color will develop. Incubate for 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader.

Data Analysis and Expected Results

  • Correct for Background: Subtract the average absorbance of the "Blank" wells from the "Control" and "Test" wells.

  • Calculate Nitroreductase Activity: The activity of the nitroreductase is proportional to the change in absorbance. To quantify the amount of product formed, a standard curve of the amino product (if available) or a related aromatic amine should be generated.

Activity (U/mL) = (ΔAbsorbance / time) * (Reaction Volume / Extinction Coefficient * Path Length) * Dilution Factor

  • ΔAbsorbance: Absorbance of Test - Absorbance of Control

  • time: Incubation time in minutes

  • Extinction Coefficient: Molar extinction coefficient of the final azo dye (needs to be determined empirically).

Data Presentation
SampleEnzyme Conc. (µg/mL)Absorbance at 540 nm (Corrected)Relative Activity (%)
Control00.0050
Test 150.25025
Test 2100.51051
Test 3201.000100

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_step1 Enzymatic Reduction cluster_step2 Chromogenic Detection Substrate This compound Product N-(2-amino-4,5-difluorophenyl)acetamide Substrate->Product Nitroreductase + NADH Amine Aromatic Amine Product Diazo Diazonium Salt Amine->Diazo NaNO2, HCl AzoDye Colored Azo Dye (Abs @ 540 nm) Diazo->AzoDye + NED

Figure 2: The two-stage reaction mechanism.

Trustworthiness and Self-Validation

  • Linearity: The assay should demonstrate a linear relationship between enzyme concentration and the rate of product formation. It is crucial to operate within the linear range of the assay.[11]

  • Substrate and Cofactor Dependence: The reaction rate should be dependent on the concentration of both this compound and NADH. Saturation kinetics, as described by the Michaelis-Menten model, should be observable.[11]

  • Controls: The inclusion of a "no enzyme" control is essential to account for any non-enzymatic reduction of the substrate or background signal from the reagents.

Conclusion and Future Applications

This application note provides a detailed protocol for a novel, robust, and high-throughput compatible assay for measuring nitroreductase activity. The use of this compound as a substrate, coupled with the classic Bratton-Marshall reaction, offers a reliable colorimetric readout. This assay can be a valuable tool for researchers in drug discovery and enzyme engineering, facilitating the screening of compound libraries for nitroreductase modulators and the characterization of new enzyme variants. Further development could involve adapting this assay to a fluorometric format by designing a substrate that, upon reduction, releases a fluorophore, potentially increasing the sensitivity.[12][13][14]

References

  • Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus. PubMed, National Center for Biotechnology Information. [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Publications. [Link]

  • Enzymatic reduction of an aromatic nitro compound to the corresponding amine. Wiley Online Library. [Link]

  • Fluorogenic Probes Responding to enzyme activity. Laboratoire de Chimie de l'ENS de Lyon. [Link]

  • Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • Fluorogenic probes for sensing interactions with enzymes based on NAs... ResearchGate. [Link]

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. National Center for Biotechnology Information. [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. National Center for Biotechnology Information. [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. [Link]

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N-(4,5-Difluoro-2-nitrophenyl)acetamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: N-(4,5-Difluoro-2-nitrophenyl)acetamide as a Versatile Precursor for the Synthesis of Fluorinated Heterocyclic Compounds

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of this compound, a pivotal starting material in the synthesis of complex heterocyclic structures. The strategic placement of its functional groups—two activated fluorine atoms, a reducible nitro group, and a directing acetamido moiety—renders it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. This document elucidates the underlying chemical principles, provides validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds like benzimidazoles and quinoxalinones, and offers expert insights into experimental design and safety considerations.

The Core Directive: Understanding the Reactivity of this compound

The synthetic utility of this compound is rooted in its distinct electronic and structural features. The synergy between the electron-withdrawing nitro group and the ortho/para-directing acetamido group strongly activates the C-F bonds, making them highly susceptible to nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity and its competence as a leaving group in SNAr reactions further facilitate this process.[1][2][3]

The molecule's true versatility is unlocked through the transformation of the nitro group. Its reduction to an aniline derivative provides an intramolecular nucleophile, poised to participate in cyclization reactions that are foundational to the construction of fused heterocyclic systems.

G Key Reactivity Features Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr External Nucleophile NitroReduction Nitro Group Reduction Start->NitroReduction Reducing Agent Intermediate_SNAr Substituted Intermediate SNAr->Intermediate_SNAr Intermediate_Amine Ortho-Amino Intermediate NitroReduction->Intermediate_Amine Intermediate_SNAr->NitroReduction Cyclization Intramolecular Cyclization Intermediate_Amine->Cyclization Product Fused Heterocyclic Product (e.g., Benzimidazoles, Quinoxalines) Cyclization->Product

Caption: Logical workflow for heterocyclic synthesis.

Application I: Synthesis of Fluorinated Benzimidazoles

The synthesis of benzimidazoles from this compound is a robust two-step process. This pathway is particularly valuable as the benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The first step involves the selective reduction of the nitro group, followed by a condensation-cyclization reaction with a suitable one-carbon source.

Mechanistic Rationale

The process begins with the reduction of the nitro moiety to a primary amine, yielding N-(2-amino-4,5-difluorophenyl)acetamide. This intermediate contains vicinal amino and acetamido groups. Upon reaction with a cyclizing agent like an aldehyde, the amino groups condense to form an imine, which then undergoes an intramolecular nucleophilic attack on the carbon of the acetamido group's precursor, leading to the benzimidazole ring. One of the fluorine atoms is typically displaced during this cyclization, a key feature of this synthetic route.[4][5][6]

G Benzimidazole Synthesis Workflow Start This compound Step1 Step 1: Nitro Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Start->Step1 Intermediate N-(2-Amino-4,5-difluorophenyl)acetamide Step1->Intermediate Step2 Step 2: Cyclization (e.g., Aldehyde, Ammonium Chloride) Intermediate->Step2 Product Substituted Fluorobenzimidazole Step2->Product

Caption: Experimental workflow for benzimidazole synthesis.

Protocol: Synthesis of 2-Methyl-5-fluorobenzimidazole

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (Fe), <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetaldehyde (1.5 eq)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Reduction of the Nitro Group

  • To a round-bottom flask equipped with a reflux condenser, add this compound, iron powder, and ammonium chloride.

  • Add a 4:1 mixture of ethanol and water.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude N-(2-amino-4,5-difluorophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization

  • Dissolve the crude intermediate in ethanol in a clean round-bottom flask.

  • Add acetaldehyde and a catalytic amount of ammonium chloride.[5]

  • Stir the mixture at room temperature for 4-6 hours. Again, monitor the reaction via TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2-methyl-5-fluorobenzimidazole.

Application II: Synthesis of 6-Fluoroquinoxalin-2(1H)-ones

Quinoxalines are another class of heterocycles with significant biological activity.[7][8][9][10][11] this compound is an excellent precursor for quinoxalinone derivatives through a sequence involving SNAr followed by reductive cyclization.

Mechanistic Rationale

This synthesis begins with an SNAr reaction where a nucleophile, such as the amine from an amino acid ester, displaces one of the fluorine atoms (typically the one para to the nitro group). The resulting intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then undergoes a rapid intramolecular cyclization by attacking the ester carbonyl, eliminating the alcohol to form the stable quinoxalinone ring.[7]

Protocol: Synthesis of Ethyl 2-((5-acetamido-2-fluoro-4-nitrophenyl)amino)acetate and subsequent cyclization

Materials and Reagents:

  • This compound (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate

  • Methanol (MeOH)

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add glycine ethyl ester hydrochloride followed by the dropwise addition of DIPEA at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the SNAr product.

Step 2: Reductive Cyclization

  • Dissolve the purified intermediate from Step 1 in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoroquinoxalin-2(1H)-one derivative.

  • Purify by recrystallization or column chromatography as needed.

Nucleophile (Amino Acid Ester)Expected ProductTypical Yield Range
Glycine ethyl ester7-Acetamido-6-fluoroquinoxalin-2(1H)-one75-85%
Alanine methyl ester7-Acetamido-6-fluoro-3-methylquinoxalin-2(1H)-one70-80%
Phenylalanine ethyl ester7-Acetamido-3-benzyl-6-fluoroquinoxalin-2(1H)-one65-75%

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may not be universally available, data from analogous compounds like N1-(4,5-dichloro-2-nitrophenyl)acetamide and other nitroanilines suggest the following:

  • Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Causes skin, eye, and respiratory tract irritation.[12][13] Handle with care, considering potential mutagenicity associated with nitroaromatic compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Al-Ostath, A., et al. (2021).
  • Chen, Y.-F., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • SAFETY DATA SHEET - Acetamide. (2025). Sigma-Aldrich.
  • Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (2025). Cayman Chemical.
  • Mendes, A., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI.
  • Synthesis of some new quinoxaline derivatives. (n.d.).
  • Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2016). PubMed Central.
  • SAFETY DATA SHEET - 2'-Nitroacetanilide. (2025). Fisher Scientific.
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  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(4,5-Difluoro-2-nitrophenyl)acetamide

This compound is a key chemical intermediate whose value is particularly pronounced in the field of medicinal chemistry and drug development. While not typically an active pharmaceutical ingredient (API) itself, its molecular architecture serves as a versatile scaffold for the synthesis of more complex, biologically active molecules.[1][2] The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the nitro and acetamido groups provide reactive handles for subsequent chemical transformations. The acetamido group acts as a protecting group for the aniline nitrogen, allowing for selective reactions at other positions of the aromatic ring.[2] The nitro group, for instance, can be readily reduced to an amine, opening a pathway for a multitude of derivatizations essential for building libraries of compounds for biological screening.[1]

This guide provides a detailed, field-proven protocol for the synthesis of this compound via the acetylation of 4,5-difluoro-2-nitroaniline. We will first detail a laboratory-scale procedure and then address the critical considerations and modifications required for a successful and safe scale-up.

Chemical Principles: The Acetylation of an Aromatic Amine

The core transformation in this synthesis is the N-acetylation of a primary aromatic amine, 4,5-difluoro-2-nitroaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating the acetate ion as a leaving group and forming the stable amide product.

While the reaction can proceed with acetic anhydride alone, it is often catalyzed by acid or base.[3][4] In this protocol, we will utilize a straightforward approach that is highly effective and amenable to scaling.

reaction_mechanism sub 4,5-Difluoro-2-nitroaniline intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack ac2o Acetic Anhydride ac2o->intermed prod This compound intermed->prod Collapse of Intermediate byprod Acetic Acid intermed->byprod Elimination of Acetate experimental_workflow start Start: Reagents & Safety Check setup Reaction Setup (Flask or Jacketed Reactor) start->setup addition Controlled Addition of Acetic Anhydride setup->addition reaction Heating & Reaction (80-90°C) addition->reaction monitor Reaction Monitoring (TLC) reaction->monitor monitor->reaction Incomplete workup Cooling & Quenching (Pour onto Ice) monitor->workup Complete isolation Product Isolation (Vacuum Filtration) workup->isolation purify Purification (Recrystallization) isolation->purify dry Drying Under Vacuum purify->dry analysis Final Product Characterization (NMR, MP, HPLC, etc.) dry->analysis end End: Pure Product analysis->end

Caption: Scalable workflow for this compound synthesis.

Data Summary and Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical testing.

Parameter Laboratory Scale (10 g) Scale-Up (250 g)
Starting Material 10.0 g250.0 g
Acetic Anhydride 1.5 equiv.1.5 equiv.
Reaction Temperature 80-90 °C80-90 °C (Internal)
Reaction Time 2-3 hours3-5 hours
Typical Yield 90-97%90-97%
Purity (by HPLC) >98%>98%

Analytical Characterization:

  • Appearance: Off-white to yellow crystalline solid.

  • Melting Point (m.p.): The literature melting point for the starting material, 4,5-Difluoro-2-nitroaniline, is 107-108 °C. The product will have a distinct, higher melting point which should be recorded and compared to a reference standard.

  • Thin Layer Chromatography (TLC): To confirm reaction completion and assess purity against the starting material. [5]* High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, typically using a C18 reverse-phase column. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to definitively confirm the chemical structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (~1670 cm⁻¹) and N-H bond. [5]* Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₆F₂N₂O₃, MW: 216.15 g/mol ).

References

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available from: [Link]

  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. Available from: [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]

  • ResearchGate. A Fast and Convenient Procedure for the Acetylation of Alcohols. Available from: [Link]

  • CPAChem. Safety data sheet - Acetic anhydride-pyridine TS. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • Environmental Health & Safety International. SDS for Acetic Anhydride: A Guide to Chemical Safety. Available from: [Link]

  • New Jersey Department of Health. Acetic Anhydride Hazard Summary. Available from: [Link]

  • International Labour Organization. ICSC 0209 - ACETIC ANHYDRIDE. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

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Application Notes and Protocols for N-(4,5-Difluoro-2-nitrophenyl)acetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophilic Probe for Covalent Ligand Discovery and Target Identification

N-(4,5-Difluoro-2-nitrophenyl)acetamide is an emerging chemical probe with significant potential in drug discovery and chemical biology. Its utility stems from a precisely engineered chemical architecture: a difluorinated benzene ring activated by a nitro group. This arrangement renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of stable covalent bonds with nucleophilic residues on proteins, most notably cysteine and lysine.[1][2] This covalent labeling capacity, combined with the presence of fluorine atoms for 19F NMR-based detection, makes this compound a powerful tool for identifying and validating novel therapeutic targets.[3][4]

The core principle behind the probe's function is the electron-withdrawing nature of the nitro group, which significantly enhances the electrophilicity of the carbon atoms to which the fluorine atoms are attached. This activation facilitates the displacement of a fluoride ion by a proteinaceous nucleophile, resulting in a stable thioether or amine linkage. The presence of two fluorine atoms at positions 4 and 5 offers the potential for differential reactivity and the possibility of sequential substitutions, further expanding its application in creating complex molecular architectures.

This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its use in covalent labeling of proteins, target validation, and as a reporter in 19F NMR-based screening assays.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1662-21-1[5]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [1]
Appearance Typically a solidN/A
Purity >95% (for research use)[1]

Mechanism of Action: Nitro-Activated SNAr Chemistry

The primary mechanism by which this compound functions as a chemical probe is through a nucleophilic aromatic substitution (SNAr) reaction. The key steps are outlined below:

  • Nucleophilic Attack: A nucleophilic amino acid residue on a target protein, such as the thiolate of cysteine or the amine of lysine, attacks one of the fluorine-bearing carbons on the aromatic ring.

  • Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing nitro group.

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, resulting in the formation of a stable covalent bond between the probe and the protein.

SNAr_Mechanism

Applications and Experimental Protocols

Application 1: Covalent Labeling of Proteins for Target Identification

This protocol describes the general procedure for labeling a purified protein or a complex protein lysate with this compound to identify potential binding partners.

Materials:

  • This compound (stock solution in DMSO)

  • Target protein or cell lysate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE reagents

  • Mass spectrometer (for intact protein analysis or bottom-up proteomics)

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-10 µM) or cell lysate (1-5 mg/mL) with the reaction buffer.

  • Initiate the Labeling Reaction: Add this compound from the DMSO stock to the reaction mixture to achieve the desired final concentration (typically 10-100 µM). The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically for each target.

  • Quench the Reaction: Stop the reaction by adding a quenching solution (e.g., final concentration of 1-10 mM DTT) to consume any unreacted probe.

  • Analyze the Labeled Protein:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize any changes in protein migration or to perform in-gel fluorescence scanning if a fluorescently tagged version of the probe is used.

    • Mass Spectrometry:

      • Intact Protein Analysis: Determine the mass of the labeled protein to confirm covalent modification. The expected mass shift corresponds to the molecular weight of the probe minus the mass of a fluorine atom.

      • Bottom-Up Proteomics: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific site(s) of modification.

dot graph TD { A[Prepare Protein/Lysate in Buffer] --> B[Add this compound]; B --> C{Incubate}; C --> D[Quench Reaction]; D --> E{Analysis}; E --> F[SDS-PAGE]; E --> G[Mass Spectrometry]; } caption: "Workflow for covalent protein labeling."

Application 2: Fragment-Based Screening using 19F NMR

The fluorine atoms on this compound serve as a sensitive reporter for binding events in 19F NMR-based fragment screening.[6] This protocol outlines a competitive displacement assay.

Materials:

  • Fluorine-labeled target protein (or a protein with a known binding site for a fluorinated ligand)

  • This compound

  • Fragment library

  • NMR buffer (e.g., 50 mM Phosphate buffer, pH 7.0, 100 mM NaCl, in D₂O)

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Prepare the Protein-Probe Complex: Incubate the target protein with a sub-stoichiometric amount of this compound to form the covalent adduct.

  • Acquire a Reference 19F NMR Spectrum: Record the 19F NMR spectrum of the protein-probe complex. The fluorine signals from the bound probe will serve as the reference.

  • Screen the Fragment Library: Add individual fragments or mixtures of fragments from the library to the protein-probe complex.

  • Acquire 19F NMR Spectra: Record the 19F NMR spectrum after the addition of each fragment.

  • Analyze the Spectra: A change in the chemical shift or line broadening of the fluorine signals from the probe indicates that a fragment has bound to the protein and displaced or altered the environment of the covalently attached probe.

F19_NMR_Screening

Data Interpretation and Validation

  • Mass Spectrometry: A successful covalent labeling event will result in a specific mass shift in the intact protein or in a tryptic peptide. This provides unambiguous evidence of covalent modification.

  • Site-of-Modification Analysis: Tandem mass spectrometry (MS/MS) is crucial for identifying the exact amino acid residue that has been modified. This information is vital for understanding the probe's selectivity and for structure-activity relationship studies.

  • 19F NMR: The magnitude of the chemical shift perturbation in an 19F NMR experiment can provide information about the binding affinity and the nature of the interaction between the fragment and the target protein.

Conclusion

This compound is a valuable and versatile chemical probe for covalent ligand discovery and target identification. Its reactivity, which is based on well-understood SNAr chemistry, allows for the selective labeling of nucleophilic residues in proteins. The presence of fluorine atoms further extends its utility to 19F NMR-based screening methods. The protocols outlined in this guide provide a starting point for researchers to harness the power of this probe in their own drug discovery and chemical biology endeavors.

References

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derivatization of N-(4,5-Difluoro-2-nitrophenyl)acetamide for biological screening

The systematic derivatization of this compound provides a powerful and efficient route to a novel and diverse chemical library. By leveraging robust chemical transformations like nucleophilic aromatic substitution and nitro group reduction, researchers can rapidly explore the structure-activity relationship (SAR) of this scaffold. The protocols outlined herein provide a validated framework for synthesis, purification, and library preparation, enabling the seamless integration of chemistry with high-throughput biological screening to accelerate the discovery of new lead compounds. [3]

References

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Application Note: A Validated Protocol for Monitoring N-(4,5-Difluoro-2-nitrophenyl)acetamide Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested protocol for monitoring chemical reactions involving N-(4,5-Difluoro-2-nitrophenyl)acetamide using Thin-Layer Chromatography (TLC). This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals[1][2]. Accurate monitoring of its consumption and the formation of products is critical for reaction optimization, determining endpoints, and ensuring the purity of the final product. TLC offers a rapid, cost-effective, and simple method for real-time qualitative analysis of a reaction's progress[3][4]. This guide details every step from eluent selection to plate visualization and interpretation, emphasizing the scientific rationale behind each procedural choice to ensure reliable and reproducible results.

Principle of Chromatographic Separation

Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning. The separation occurs as a mobile phase (a liquid solvent or solvent mixture) moves up a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate).

In the context of this protocol, the stationary phase is polar silica gel. The components of the reaction mixture are spotted on the plate and will travel up the plate with the mobile phase at different rates depending on their polarity.

  • Polar Compounds: Molecules with a strong affinity for the polar silica gel (e.g., those with hydrogen-bond donors/acceptors) will adsorb more strongly to the stationary phase and travel shorter distances. This results in a lower Retention Factor (Rf) value[5].

  • Non-polar Compounds: Molecules with a lower affinity for the stationary phase will spend more time in the mobile phase and travel further up the plate, resulting in a higher Rf value[6].

By selecting an appropriate mobile phase, this compound (the starting material) can be clearly separated from its reaction products, allowing for a visual assessment of the reaction's progress.

Materials and Reagents

Equipment
  • TLC Plates: Silica Gel 60 F254 plates (the "F254" indicates the inclusion of a fluorescent indicator that is active at 254 nm).

  • Developing Chamber: Glass tank with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes (1 or 2 µL).

  • UV Lamp: Capable of providing short-wave (254 nm) ultraviolet light.

  • Heating Device: Heat gun or a laboratory hot plate.

  • General Labware: Forceps, pencil, ruler, beakers, graduated cylinders.

Reagents
  • Solvents (ACS Grade or higher):

    • Ethyl Acetate (EtOAc)

    • Hexanes or Heptane

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Acetone

  • Visualization Reagent (Potassium Permanganate Stain):

    • Potassium permanganate (KMnO₄)

    • Potassium carbonate (K₂CO₃)

    • 10% Sodium hydroxide (NaOH) aqueous solution

    • Distilled water

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reference standards and a co-spot to prevent misinterpretation of results.

Step 1: Mobile Phase (Eluent) Selection and Chamber Preparation

The choice of eluent is the most critical variable for achieving good separation. The goal is to find a solvent system where the starting material, this compound, has an Rf value between 0.2 and 0.4, which typically provides a large enough window to resolve products that may be more or less polar[7].

  • Initial Solvent System: A good starting point for a compound of moderate polarity is a 7:3 (v/v) mixture of Hexanes:Ethyl Acetate.

  • Optimization:

    • If Rf is too low (<0.2): The eluent is not polar enough to move the compound. Increase the proportion of the more polar solvent (Ethyl Acetate). Try 1:1 Hexanes:EtOAc.

    • If Rf is too high (>0.8): The eluent is too polar. Increase the proportion of the less polar solvent (Hexanes). Try 9:1 Hexanes:EtOAc.

  • Chamber Saturation (Critical Step): Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes before inserting the plate.

    • Causality: A saturated atmosphere prevents the eluent from evaporating off the surface of the TLC plate as it runs. This ensures a constant mobile phase composition, leading to consistent Rf values and preventing curved solvent fronts.

Step 2: Sample Preparation
  • Reaction Mixture (RM): Using a capillary spotter or pipette tip, take a small aliquot (1-2 drops) of the reaction mixture and dissolve it in 0.5-1.0 mL of a volatile solvent like ethyl acetate or acetone in a small vial.

  • Starting Material Standard (SM): Prepare a dilute solution of pure this compound in the same solvent. The concentration should be roughly similar to its initial concentration in the reaction.

Step 3: Spotting the TLC Plate

Proper spotting technique is essential for achieving sharp, well-defined spots.

  • Prepare the Plate: Using a pencil, gently draw a straight origin line approximately 1.0-1.5 cm from the bottom edge of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the Lanes: Use a clean capillary tube for each sample. Lightly touch the capillary to the plate at the marked points. Allow the solvent to fully evaporate between applications to keep the spots as small and concentrated as possible (ideally 1-2 mm in diameter)[8].

    • Lane 1 (Left): Spot the Starting Material (SM) standard.

    • Lane 2 (Center): Spot the Co-spot (C). First, spot the SM standard. Then, on top of the same spot, apply the Reaction Mixture (RM).

    • Lane 3 (Right): Spot the Reaction Mixture (RM).

    • Trustworthiness: The co-spot lane is a crucial internal validation tool. It confirms the identity of the starting material spot in the reaction mixture lane. If the SM is present in the RM, the co-spot will appear as a single, elongated spot. If the SM and product have very similar Rf values, the co-spot helps to distinguish them[7].

Step 4: Plate Development
  • Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the eluent pool[5].

  • Close the lid and allow the eluent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps.

  • Immediately mark the position of the solvent front with a pencil[5].

Step 5: Visualization and Interpretation

A two-stage visualization process ensures all components are detected.

  • Primary Visualization (Non-Destructive): UV Light

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Place the plate under a short-wave (254 nm) UV lamp[9].

    • This compound, being a nitroaromatic compound, is highly UV-active and will appear as a dark purple/black spot against the glowing green background of the plate[8][10].

    • Lightly circle all visible spots with a pencil, as they will disappear once the lamp is turned off[9].

  • Secondary Visualization (Destructive): Potassium Permanganate Stain

    • This step is used for confirmation and to visualize any UV-inactive products (e.g., if the nitro group was reduced or displaced). Potassium permanganate is a general stain that reacts with most oxidizable functional groups[11][12].

    • Stain Preparation: Dissolve KMnO₄ (1.5 g) and K₂CO₃ (10 g) in 200 mL of water containing 1.25 mL of 10% NaOH solution[13]. Store in a sealed jar.

    • Staining: Using forceps, quickly dip the TLC plate into the stain solution. Immediately remove it and wipe the excess stain from the back of the plate with a paper towel.

    • Development: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background[12][13].

  • Analysis and Interpretation

    • Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

      • Rf = (Distance traveled by spot) / (Distance traveled by solvent front) [6][14].

    • Monitor Progress: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the RM lane will decrease in intensity, while new spots corresponding to the product(s) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

Data Presentation & Troubleshooting

Table of Expected Results

The following table illustrates a hypothetical nucleophilic aromatic substitution reaction where a fluorine atom is displaced by a nucleophile (Nu-H), resulting in a more polar product.

CompoundRoleExpected Rf in 7:3 Hexanes:EtOAcVisualization Method
This compoundStarting Material~0.35UV (strong), KMnO₄
N-(4-Nu-5-Fluoro-2-nitrophenyl)acetamideProduct~0.20UV (strong), KMnO₄
Troubleshooting Common TLC Issues
ProblemProbable CauseSolution
Streaking Spots Sample is too concentrated (overloaded); compound is highly acidic/basic.Dilute the sample. Add a trace of acetic acid (for acidic compounds) or triethylamine (for basic) to the eluent.
Spots Remain on Origin (Rf ≈ 0) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Spots at Solvent Front (Rf ≈ 1) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
No Spots Visible under UV Compounds are not UV-active.Use a chemical stain like potassium permanganate or iodine[12][15].
Inconsistent Rf Values TLC chamber was not saturated.Always use a filter paper and allow the chamber to equilibrate for at least 10-15 minutes before use.

Visualization of Workflows

TLC Monitoring Workflow

The following diagram outlines the complete process for monitoring a reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent & Saturate Chamber prep_sample 2. Prepare SM & RM Samples prep_eluent->prep_sample prep_plate 3. Spot Plate (SM, Co-spot, RM) prep_sample->prep_plate develop 4. Develop Plate prep_plate->develop dry 5. Dry Plate develop->dry vis_uv 6. Visualize (UV) dry->vis_uv vis_stain 7. Visualize (Stain) vis_uv->vis_stain interpret 8. Calculate Rf & Interpret Results vis_stain->interpret

Caption: A streamlined workflow for reaction monitoring using TLC.

Rf Calculation Diagram

Caption: Visual representation of Rf value calculation.

References

  • BenchChem (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. Link

  • Guerrero, A. (Khan Academy). Calculating retention factors for TLC. Link

  • University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online @ UTSC. Link

  • Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?. Link

  • Study.com (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Link

  • LearnSci. Thin layer chromatography (TLC) Rf measurement. Link

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  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Link

  • SiliCycle. FAQ: Which stains to use for which compounds? And how to prepare the stains?. Link

  • Chemistry LibreTexts (2022). 2.1.4F: Visualizing TLC Plates. Link

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  • BenchChem (2025). Application Notes and Protocols: Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chromatography (TLC). Link

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Link

  • BOC Sciences. This compound CAS NO.1662-21-1.

  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Link

  • International Journal of Chemical and Physical Sciences (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Link

  • Chemistry LibreTexts (2025). 5.7: Visualizing TLC Plates. Link

  • MilliporeSigma. TLC VISUALIZATION SOLUTIONS. Link

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Application Notes and Protocols: N-(4,5-Difluoro-2-nitrophenyl)acetamide as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This document provides a comprehensive overview of its synthesis, characterization, and prospective uses as a foundational scaffold for high-performance polymers and functional organic materials. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic compound with significant potential in materials science. Its unique combination of a difluorinated phenyl ring, a nitro group, and an acetamide moiety makes it a valuable and versatile building block.[1][2] The strategic placement of these groups offers multiple reactive sites and imparts desirable properties to the resulting materials.

  • Fluorine Moieties: The two fluorine atoms on the phenyl ring are expected to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also modulating the electronic properties of the molecule. The incorporation of fluorine is a well-established strategy in the design of high-performance materials.

  • Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine. This transformation is a critical step for creating diamino intermediates, which are essential monomers for the synthesis of polymers like polyamides and polyimides.[3]

  • Acetamide Group: The acetamide group can also be hydrolyzed to yield a primary amine, offering another reactive handle for derivatization or polymerization.

This guide will explore the synthesis of this compound and propose detailed protocols for its application as a monomer in the synthesis of high-performance polymers and as a precursor for novel functional materials in organic electronics.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 4,5-difluoro-2-nitroaniline. The following protocol is based on established methods for the acetylation of similar aromatic amines.[4][5]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4,5-difluoro-2-nitroaniline.

Materials:

  • 4,5-difluoro-2-nitroaniline

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Methylene chloride (or other suitable solvent)

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4,5-difluoro-2-nitroaniline in methylene chloride.

  • Reagent Addition: While stirring, add 1.2 equivalents of acetic anhydride to the solution.

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker of cold water to precipitate the product and quench the excess acetic anhydride.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining acid and water-soluble impurities.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, NO₂, C-F).

  • Mass Spectrometry: To determine the molecular weight.[6]

  • Melting Point Analysis: To assess purity.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound 4,5-difluoro-2-nitroaniline 4,5-difluoro-2-nitroaniline Reaction_Vessel Reaction in Methylene Chloride + H2SO4 (cat.) 4,5-difluoro-2-nitroaniline->Reaction_Vessel Acetic_anhydride Acetic anhydride (CH3CO)2O Acetic_anhydride->Reaction_Vessel Quenching Quenching in Water Reaction_Vessel->Quenching Filtration_Drying Filtration & Drying Quenching->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in High-Performance Polymers

A key application of this compound is as a monomer precursor for the synthesis of high-performance polymers such as fluorinated polyamides. The presence of fluorine atoms can enhance thermal stability, chemical resistance, and flame retardancy, while lowering the dielectric constant and moisture absorption.

The synthetic strategy involves the reduction of the nitro group to an amine, followed by hydrolysis of the acetamide to create a diamine monomer. This monomer can then be polymerized.

Protocol 2: Synthesis of 4,5-Difluoro-1,2-diaminobenzene

Objective: To convert this compound into a diamine monomer.

Materials:

  • This compound

  • Zinc powder or Tin(II) chloride (reducing agent)[7]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reduction of Nitro Group:

    • Suspend this compound in ethanol in a round-bottom flask.

    • Add an excess of the reducing agent (e.g., 10 equivalents of Zinc powder).

    • Slowly add concentrated HCl while cooling the flask in an ice bath.

    • After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the mixture and filter to remove the excess metal.

    • Neutralize the filtrate with a NaOH solution to precipitate the amine product.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. This yields N-(2-amino-4,5-difluorophenyl)acetamide.

  • Hydrolysis of Acetamide:

    • Reflux the N-(2-amino-4,5-difluorophenyl)acetamide in 6N aqueous HCl for 2-4 hours.[8]

    • Cool the reaction mixture.

    • Neutralize with a NaOH solution to precipitate the final diamine product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Synthesis of a Fluorinated Polyamide

Objective: To polymerize 4,5-Difluoro-1,2-diaminobenzene with a diacid chloride.

Materials:

  • 4,5-Difluoro-1,2-diaminobenzene (synthesized in Protocol 2)

  • Terephthaloyl chloride (or other diacid chloride)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine or Triethylamine (acid scavenger)

Procedure:

  • Monomer Dissolution: In a nitrogen-purged flask, dissolve the 4,5-Difluoro-1,2-diaminobenzene monomer in anhydrous NMP.

  • Polymerization: Cool the solution in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride. The viscosity of the solution will increase as the polymerization proceeds.

  • Reaction Completion: Allow the reaction to stir at room temperature for 18-24 hours.

  • Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Filter the fibrous polymer, wash it extensively with water and methanol to remove unreacted monomers and solvent, and then dry it in a vacuum oven.

Diagram: Polymer Synthesis Workflow

G cluster_polymer Polymer Synthesis Workflow A N-(4,5-Difluoro-2- nitrophenyl)acetamide B Reduction of Nitro Group (e.g., Zn/HCl) A->B C N-(2-amino-4,5- difluorophenyl)acetamide B->C D Hydrolysis of Acetamide (HCl, reflux) C->D E 4,5-Difluoro-1,2- diaminobenzene (Monomer) D->E G Polycondensation in NMP E->G F Terephthaloyl Chloride (Co-monomer) F->G H Fluorinated Polyamide G->H

Caption: Conversion of the starting material to a diamine monomer for polyamide synthesis.

Application in Organic Electronics

The electronic properties of this compound make it an interesting precursor for materials used in organic electronics, such as n-type organic semiconductors.[9][10] The electron-withdrawing nature of the fluoro and nitro groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport.

Conceptual Protocol 4: Derivatization for Organic Semiconductors

Objective: To chemically modify this compound to create a core structure for a larger, conjugated organic semiconductor.

Rationale: The nitro group can be converted to other functional groups, or the fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAᵣ) to extend the π-conjugated system. This protocol outlines a conceptual pathway.

Conceptual Steps:

  • Reduction and Diazotization: The nitro group is first reduced to an amine. This amine can then be converted into a diazonium salt.

  • Cross-Coupling Reactions: The diazonium salt can be used in cross-coupling reactions (e.g., Heck or Suzuki coupling) to attach other aromatic or vinylic groups, thereby extending the conjugation.

  • SNAᵣ Reaction: Alternatively, the high activation of the phenyl ring by the nitro group makes the fluorine atoms susceptible to nucleophilic substitution by thiols or other nucleophiles, allowing for the introduction of new functionalities.

Diagram: Conceptual Derivatization Pathways

G cluster_derivatization Conceptual Pathways for Organic Electronics Precursors cluster_path1 Pathway 1: Cross-Coupling cluster_path2 Pathway 2: SNAr Start N-(4,5-Difluoro-2- nitrophenyl)acetamide A1 Reduction to Amine Start->A1 B1 Nucleophilic Aromatic Substitution (e.g., with Thiol) Start->B1 A2 Diazotization A1->A2 A3 Suzuki/Heck Coupling A2->A3 End Extended π-Conjugated System A3->End B1->End

Caption: Conceptual pathways for modifying the core structure for organic electronics.

Data Summary

The following tables summarize the key properties of the title compound and the expected properties of a hypothetical high-performance polymer derived from it.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1662-21-1[6][11][12][13]
Molecular Formula C₈H₆F₂N₂O₃[11]
Molecular Weight 216.14 g/mol [6]
Appearance Solid (expected)-
Purity Typically >95%[11][14]

Table 2: Projected Properties of a Polyamide Derived from 4,5-Difluoro-1,2-diaminobenzene

PropertyProjected CharacteristicRationale
Thermal Stability (TGA) High decomposition temperature (>450 °C)Aromatic backbone and C-F bonds
Glass Transition Temp. (Tg) High (>250 °C)Rigid polymer backbone
Solubility Soluble in polar aprotic solvents (NMP, DMAc)Fluorine atoms enhance solubility
Dielectric Constant LowPresence of fluorine
Moisture Absorption LowHydrophobic nature of the fluorinated surface

Conclusion

This compound is a promising, yet underexplored, building block for advanced materials. Its multifunctional nature provides a versatile platform for creating high-performance polymers with enhanced thermal and chemical stability, as well as for designing novel organic electronic materials. The protocols and conceptual pathways outlined in these application notes are intended to provide a solid foundation for researchers to unlock the full potential of this valuable compound.

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Application Notes and Protocols: N-(4,5-Difluoro-2-nitrophenyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Benzimidazoles

In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents with diverse activities, including anthelmintic, antiviral, and anticancer properties.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. N-(4,5-Difluoro-2-nitrophenyl)acetamide emerges as a critical intermediate in this context, providing a direct and efficient route to 5,6-difluorinated benzimidazole cores. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of this key intermediate and its subsequent application in the construction of a potent anthelmintic analogue. The protocols herein are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and success.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of a chemical intermediate is paramount for its safe handling and successful application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1662-21-1[2]
Molecular Formula C₈H₆F₂N₂O₃[2]
Molecular Weight 216.14 g/mol [3]
Appearance Expected to be a crystalline solidInferred from similar compounds

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary MeasuresSource (for similar compounds)
Causes skin irritation.Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.[3][4]
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
May cause respiratory irritation.Use only in a well-ventilated area. Avoid breathing dust.[4]
Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5]

Part 1: Synthesis of this compound

The synthesis of the title compound is achieved through the acetylation of 4,5-difluoro-2-nitroaniline. This reaction is a standard N-acetylation where the amino group, a nucleophile, attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically straightforward and high-yielding.

Reaction Scheme: Acetylation of 4,5-difluoro-2-nitroaniline

Caption: Acetylation of 4,5-difluoro-2-nitroaniline.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the acetylation of similar aromatic amines.[6]

Materials and Reagents:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic anhydride (Ac₂O)

  • Glacial acetic acid (optional, as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,5-difluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid. The choice of solvent can influence reaction time and workup.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2-1.5 eq) dropwise at room temperature. A slight exotherm may be observed. For less reactive anilines, gentle heating or the addition of a catalytic amount of a strong acid (e.g., sulfuric acid) can be employed, though it is often unnecessary for this substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • If DCM was used as the solvent, proceed to wash the organic layer with saturated aqueous NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize any acid. Wash with water and then brine.

    • If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water to precipitate the product. The product can then be collected by filtration.

  • Isolation and Purification:

    • For the DCM workup, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.

Part 2: Application in the Synthesis of a Fluorinated Benzimidazole Anthelmintic Analogue

This compound is a precursor to 4,5-difluoro-1,2-phenylenediamine, a key building block for fluorinated benzimidazole drugs. The synthesis involves a two-step sequence: deacetylation followed by reduction of the nitro group, which can often be performed in a one-pot fashion or as a tandem reaction. The resulting diamine is then cyclized to form the benzimidazole core.

Synthetic Workflow

cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Benzimidazole Formation cluster_2 Step 3: Final Product Synthesis A This compound B 4,5-Difluoro-1,2-phenylenediamine A->B Hydrolysis & Reduction D 5,6-Difluoro-2-aminobenzimidazole B->D Cyclization C Methyl N-cyanocarbamate F 5,6-Difluoro Albendazole Analogue D->F Carbamoylation E Methyl Chloroformate

Caption: Workflow for synthesizing a fluorinated anthelmintic.

Detailed Protocol: Synthesis of a 5,6-Difluoro-Albendazole Analogue

This protocol illustrates the conversion of this compound into a fluorinated analogue of the widely used anthelmintic drug, Albendazole.

Step A: Preparation of 4,5-Difluoro-1,2-phenylenediamine

This step involves the simultaneous hydrolysis of the acetamide and reduction of the nitro group.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add concentrated HCl.

  • Reduction: Add stannous chloride dihydrate (4-5 eq) portion-wise to the mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature. Alternatively, iron powder in acetic acid can be used as the reducing agent.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4,5-difluoro-1,2-phenylenediamine. This intermediate is often used in the next step without extensive purification.

Step B: Synthesis of Methyl [5,6-difluoro-1H-benzimidazol-2-yl]carbamate

This step involves the cyclization of the diamine with a cyanocarbamate to form the benzimidazole carbamate core, a key pharmacophore for anthelmintic activity. This method is adapted from the synthesis of related benzimidazole carbamates.

Materials and Reagents:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Methyl N-cyanocarbamate

  • Aqueous HCl

  • Methanol

Procedure:

  • Reaction Setup: Suspend 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in water and add concentrated HCl to form the hydrochloride salt, ensuring the mixture is acidic.

  • Cyclization: Add methyl N-cyanocarbamate (1.0-1.2 eq) to the suspension. Heat the reaction mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, methyl [5,6-difluoro-1H-benzimidazol-2-yl]carbamate, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, then with a small amount of cold methanol, and dry under vacuum to obtain the purified product.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of fluorinated benzimidazole-based pharmaceuticals. The straightforward acetylation of 4,5-difluoro-2-nitroaniline provides efficient access to this key building block. Subsequent deprotection, reduction, and cyclization offer a reliable pathway to 5,6-difluorinated benzimidazole carbamates, which are analogues of potent anthelmintic drugs. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers and drug development professionals to explore this important area of medicinal chemistry.

References

  • PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-22. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis and anthelmintic activity of benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 236-241. Retrieved from [Link]

  • Naik, P. U., et al. (2020). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Semantic Scholar. Retrieved from [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Retrieved from [Link]

  • Walia, R., et al. (2011). Benzimidazole Derivatives – An Overview. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. Retrieved from [Link]

Sources

Application Note: A Novel Chromogenic Assay for Amidase Activity using N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of N-(4,5-Difluoro-2-nitrophenyl)acetamide as a novel chromogenic substrate for the continuous kinetic analysis of amidase activity. Amidases (acylamide amidohydrolase, EC 3.5.1.4) are a widespread class of hydrolase enzymes crucial in various metabolic pathways and biotechnological applications.[1] The protocol herein leverages the enzymatic hydrolysis of the non-chromogenic this compound to yield 4,5-difluoro-2-nitroaniline, a distinctively colored product. The rate of formation of this product, monitored spectrophotometrically, provides a direct measure of enzyme activity. We provide detailed, validated protocols for enzyme activity determination, kinetic parameter (Km, Vmax) calculation, and inhibitor screening, designed for researchers in enzymology, drug discovery, and molecular biology.

Introduction and Scientific Principle

Amidases are enzymes that catalyze the hydrolysis of non-peptide amide bonds, playing significant roles in nitrogen metabolism and the degradation of various natural and synthetic amides.[2] Their functional diversity and potential as biocatalysts have made them targets for extensive research. A critical requirement for this research is the availability of simple, reliable, and continuous assays for quantifying their activity.

Traditional methods for measuring amidase activity often rely on discontinuous assays, such as quantifying ammonia release or using HPLC to measure substrate depletion or product formation. Chromogenic substrates offer a superior alternative by enabling real-time, continuous monitoring of the reaction progress. The principle is based on an enzyme-catalyzed reaction that converts a colorless substrate into a colored product.

Here, we propose this compound as an effective substrate for this purpose. The core of the assay is the enzymatic cleavage of the amide bond by an amidase. This reaction releases 4,5-difluoro-2-nitroaniline, an orange-brown compound that absorbs light in the visible spectrum, allowing for straightforward colorimetric detection.[3]

The reaction proceeds as follows:

Figure 1: Enzymatic Hydrolysis of this compound. The amidase enzyme catalyzes the hydrolysis of the amide bond in the substrate, releasing acetate and the chromogenic product, 4,5-difluoro-2-nitroaniline.

The fluorine substituents on the phenyl ring can modulate the substrate's electronic properties, potentially influencing its specificity and reactivity with different amidases, making it a valuable tool for enzyme characterization and inhibitor screening.

Physicochemical and Spectral Data

A robust assay design requires a clear distinction between the substrate and product. The key data for the components of this assay are summarized below.

ParameterThis compound (Substrate)4,5-Difluoro-2-nitroaniline (Product)
Molecular Formula C₈H₆F₂N₂O₃C₆H₄F₂N₂O₂
Molecular Weight 216.14 g/mol 174.11 g/mol [4]
Appearance White to off-white solidOrange to brown crystalline powder[3]
Solubility Soluble in DMSO, EthanolSoluble in DMSO, Ethanol
Absorbance Max (λmax) Below 320 nm (Colorless in solution)~410 nm (Hypothesized based on color)
CAS Number 1662-21-1[5]78056-39-0[6]

Core Experimental Protocols

Required Materials
  • Substrate: this compound (e.g., CAS 1662-21-1)

  • Enzyme: Purified amidase (e.g., from Pseudomonas aeruginosa or a recombinant source)[7]

  • Product Standard: 4,5-Difluoro-2-nitroaniline (e.g., CAS 78056-39-0)

  • Buffer: 50 mM Tris-HCl, pH 8.0 (or other buffer suitable for the specific amidase)

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade

  • Equipment:

    • UV-Vis Spectrophotometer (plate reader or cuvette-based)

    • 96-well clear, flat-bottom microplates

    • Calibrated pipettes

    • Incubator or heated plate reader (optional)

Workflow for Amidase Activity Assay

The following diagram outlines the general workflow for determining enzyme activity.

AssayWorkflow sub_prep Prepare Substrate Stock (100 mM in DMSO) working_sol Prepare Working Solutions (Substrate, Enzyme) sub_prep->working_sol std_prep Prepare Standard Stock (10 mM in DMSO) analysis Calculate Activity: (ΔAbs/min) / (ε * l) std_prep->analysis For Standard Curve reaction_setup Set Up Reaction: Buffer, Substrate, Enzyme working_sol->reaction_setup measurement Measure Absorbance at 410 nm (Kinetic Mode) reaction_setup->measurement measurement->analysis

Caption: General workflow for the chromogenic amidase assay.

Protocol 1: Standard Kinetic Assay

This protocol measures the rate of product formation under saturating substrate conditions.

  • Reagent Preparation:

    • Substrate Stock (10 mM): Dissolve 2.16 mg of this compound in 1 mL of DMSO. Store at -20°C.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Enzyme Working Solution: Dilute the amidase stock in Assay Buffer to the desired concentration (e.g., 2X final concentration). Keep on ice.

  • Assay Procedure (96-well plate format, 200 µL total volume):

    • Add 100 µL of Assay Buffer to each well.

    • Add 2 µL of the 10 mM Substrate Stock to each well for a final concentration of 100 µM. Mix gently.

    • Optional: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of the 2X Enzyme Working Solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.

    • Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the linear portion of the reaction curve (Absorbance vs. Time).

    • Calculate the rate of reaction (V) in ΔAbs/min.

    • Convert this rate to µmol/min using the Beer-Lambert law: Activity (µmol/min) = (V * Vt) / (ε * l)

      • V: Rate in Abs/min

      • Vt: Total reaction volume in L (e.g., 0.0002 L)

      • ε: Molar extinction coefficient of 4,5-difluoro-2-nitroaniline at 410 nm in M⁻¹cm⁻¹ (must be determined experimentally, see Protocol 2).

      • l: Path length in cm (for microplates, this is often calculated by the instrument or can be determined using a standard dye).

Protocol 2: Determination of Molar Extinction Coefficient (ε)
  • Reagent Preparation:

    • Product Stock (1 mM): Dilute the 10 mM 4,5-difluoro-2-nitroaniline stock 1:10 in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Prepare a series of dilutions of the 1 mM Product Stock in Assay Buffer to achieve final concentrations from 0 µM to 100 µM in a total volume of 200 µL. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Include a buffer-only blank.

    • Measure the absorbance of each standard at 410 nm.

    • Subtract the blank reading from all measurements.

    • Plot Absorbance vs. Concentration (in M). The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Advanced Applications: Enzyme Kinetics and Inhibition

Michaelis-Menten Kinetics (Km and Vmax)

The assay is ideally suited for determining key kinetic parameters.

KineticsWorkflow sub_series Prepare Substrate Series (e.g., 0-500 µM) run_assay Run Kinetic Assay for Each Concentration sub_series->run_assay calc_rates Calculate Initial Velocity (V₀) for Each [S] run_assay->calc_rates plot_data Plot V₀ vs. [S] calc_rates->plot_data fit_curve Fit Data to Michaelis-Menten Equation V₀ = (Vmax * [S]) / (Km + [S]) plot_data->fit_curve results Determine Km and Vmax fit_curve->results

Caption: Workflow for determining Michaelis-Menten kinetic parameters.

  • Procedure:

    • Follow the Standard Kinetic Assay protocol (3.3).

    • Instead of a single substrate concentration, prepare a range of final substrate concentrations (e.g., 8-10 concentrations spanning from ~0.1 x Km to 10 x Km).

    • Keep the enzyme concentration constant and in a range where the reaction rate is linear over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration [S].

    • Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine Km and Vmax.

Representative Kinetic Data (Illustrative)

The following table presents plausible kinetic parameters for a hypothetical amidase using this substrate.

ParameterValueUnitDescription
Km 150µMMichaelis constant; substrate concentration at ½ Vmax.
Vmax 0.08µmol/min/mgMaximum reaction velocity at saturating substrate.
kcat 1.2s⁻¹Turnover number; molecules of substrate converted per enzyme site per second.
kcat/Km 8.0 x 10³M⁻¹s⁻¹Catalytic efficiency of the enzyme.

Conclusions

This compound is a promising and versatile chromogenic substrate for the continuous monitoring of amidase activity. The protocols provided herein offer a robust framework for applications ranging from routine enzyme activity measurements to in-depth kinetic characterization and high-throughput screening of inhibitors. The simplicity and reliability of this colorimetric assay make it an accessible and valuable tool for academic and industrial researchers focused on enzymology and drug development.

References

  • Amidase - Wikipedia. Wikipedia. [Link]

  • The reaction mechanism of amidase enzyme. ResearchGate. [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. National Center for Biotechnology Information (PMC). [Link]

  • The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. National Center for Biotechnology Information (PMC). [Link]

  • This compound. Amerigo Scientific. [Link]

  • 4,5-difluoro-2-nitroaniline (C6H4F2N2O2). PubChemLite. [Link]

  • This compound, 95% Purity, C8H6F2N2O3, 5 grams. Stratech Scientific. [Link]

  • Electronic spectra and structure of nitroanilines. Inorganica Chimica Acta. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals who use this critical intermediate and are looking to optimize their synthetic outcomes. This compound serves as a key building block in the development of various pharmaceuticals and specialty chemicals.[1] Achieving a high yield of this compound is paramount for the efficiency and cost-effectiveness of multi-step synthetic routes.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

Reaction Overview & Mechanism

The synthesis of this compound is achieved through the N-acetylation of 4,5-difluoro-2-nitroaniline. The most common and effective method utilizes acetic anhydride as the acetylating agent. The reaction can be performed neat, with an acid catalyst, or in a suitable solvent with a base catalyst.

Primary Synthetic Route:



The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of acetic anhydride. The electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring decrease the nucleophilicity of the amine, making this reaction slower than the acetylation of a more electron-rich aniline. Therefore, proper selection of catalysts and conditions is crucial for driving the reaction to completion.

Caption: General mechanism for the N-acetylation of an amine using acetic anhydride.

Standard Experimental Protocols

Below are two validated starting protocols. Method A is an acid-catalyzed approach, while Method B utilizes a base catalyst in a chlorinated solvent.

Method A: Acid-Catalyzed Acetylation

This method uses a catalytic amount of strong acid to activate the acetic anhydride.

Materials:

  • 4,5-Difluoro-2-nitroaniline (1.0 eq)

  • Acetic Anhydride (3.0-5.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 2-3 drops)

  • Ice-water bath

  • Deionized water

Procedure:

  • To a stirred mixture of 4,5-difluoro-2-nitroaniline in acetic anhydride, carefully add 2-3 drops of concentrated sulfuric acid.

  • The reaction is mildly exothermic. Maintain the temperature at or below room temperature. Stir for 30-60 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once complete, slowly and carefully pour the reaction mixture into a beaker containing ice and water to quench the excess acetic anhydride.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization.

Method B: Base-Catalyzed Acetylation in Dichloromethane

This method is suitable for reactions where the starting material may be sensitive to strong acids.

Materials:

  • 4,5-Difluoro-2-nitroaniline (1.0 eq)

  • Acetic Anhydride (1.2-1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 4,5-difluoro-2-nitroaniline in dichloromethane (DCM) in a round-bottom flask.

  • Add acetic anhydride followed by a catalytic amount of DMAP.[3]

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 40°C).[3]

  • Monitor the reaction by TLC. The reaction typically takes 2-4 hours.

  • After completion, remove the solvent by distillation under reduced pressure.

  • To the resulting residue, add cold water and stir vigorously to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing both diagnostic actions and robust solutions.

Caption: A logical workflow for troubleshooting low-yield synthesis outcomes.

Q1: My reaction yield is consistently below 70%. What are the most likely causes?

Answer: Consistently low yields often point to one of four areas: reagent quality, reaction conditions, moisture, or workup losses.

  • Reagent Quality:

    • Starting Aniline: The purity of your 4,5-difluoro-2-nitroaniline is critical. Impurities from its own synthesis can interfere with the acetylation. Consider recrystallizing the starting material if its purity is questionable.

    • Acetic Anhydride: This reagent can hydrolyze to acetic acid over time if exposed to atmospheric moisture. Use a fresh bottle or distill the acetic anhydride before use.

  • Reaction Conditions:

    • Incomplete Reaction: The deactivating effect of the nitro and fluoro groups means this reaction can be sluggish. Confirm completion with TLC. If starting material remains, consider increasing the reaction time, gently heating the mixture (if using Method B), or using a slight excess of acetic anhydride.

    • Catalyst: For Method A, ensure the sulfuric acid is concentrated. For Method B, ensure the DMAP is not degraded.

  • Moisture Contamination: Water will rapidly consume acetic anhydride, reducing the amount available for the reaction. Ensure your glassware is oven-dried and you are working under reasonably anhydrous conditions until the quench step.

  • Workup & Purification Losses:

    • During quenching, if the product "oils out" instead of precipitating as a solid, it can be difficult to collect. This happens if the quench is too rapid or the concentration is too high. Ensure vigorous stirring in a large volume of ice-water.

    • During recrystallization, using too much solvent will result in significant product loss to the mother liquor.

Q2: The crude product is a dark oil or gummy solid, not a filterable powder. How can I fix this?

Answer: This issue, known as "oiling out," is common during the precipitation/crystallization of crude products. It typically arises from impurities depressing the melting point of the solid or from the rate of precipitation being too high.

  • Immediate Solution: If the product has oiled out in the quench water, try adding a small amount of a miscible organic solvent (like ethanol or isopropanol) to the mixture and stirring vigorously. This can sometimes induce crystallization. Alternatively, you can extract the oil with a solvent like ethyl acetate or DCM, dry the organic layer, and evaporate the solvent to recover the crude product for a more controlled recrystallization.

  • Preventative Measures:

    • Slow Down Precipitation: Pour the reaction mixture into the ice-water very slowly with extremely vigorous stirring. This prevents localized supersaturation.

    • Ensure Purity: A purer reaction mixture is less likely to oil out. Ensure the reaction has gone to completion to minimize the amount of unreacted starting material.

    • Controlled Recrystallization: Instead of a simple precipitation, consider a formal recrystallization. A common solvent system for similar acetamides is an ethanol/water mixture.[4] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Then, allow it to cool slowly.

Q3: Should I use the acid-catalyzed (Method A) or base-catalyzed (Method B) protocol?

Answer: The choice depends on your starting material's stability, available equipment, and desired reaction time. The table below summarizes the key considerations.

ParameterMethod A (Acid-Catalyzed)Method B (Base-Catalyzed)Rationale & Field Insights
Speed Very Fast (often < 1 hour)Moderate (2-4 hours)Sulfuric acid is a potent catalyst that strongly activates the anhydride. DMAP is a milder, nucleophilic catalyst.
Side Reactions Higher risk of charring or degradation if temperature is not controlled.Lower risk of degradation. Generally a cleaner reaction.Strong acids can promote unwanted side reactions, especially with sensitive substrates. The reaction is exothermic and must be cooled.
Workup Simple quench and filtration. Requires neutralization of acid from the product.Requires solvent removal before precipitation.Method A is often preferred on a large scale for its simplicity, provided the exotherm can be managed.
Cost Very low cost (H₂SO₄ is inexpensive).Higher cost (DMAP and solvent).For small-scale lab synthesis, the cost difference is negligible. For process chemistry, it can be a factor.

Recommendation: For initial lab-scale synthesis, Method B is often preferred due to its cleaner reaction profile and milder conditions. If scaling up or seeking a faster reaction, Method A is a highly effective alternative, provided careful temperature control is maintained.

Q4: How can I best purify the final product to >99% purity?

Answer: Recrystallization is the most effective method for purifying this compound.

Optimized Recrystallization Protocol:

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or isopropanol) to just dissolve the solid. Keep the solution near its boiling point.

  • If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution through a fluted filter paper.

  • Slowly add hot deionized water to the hot ethanol solution dropwise until you see persistent cloudiness (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol/water (approx. 50:50 mixture).

  • Dry the purified crystals under vacuum.

References

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Häring, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2139-2148. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 285-293. Retrieved from [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 6(3), x210253. Retrieved from [Link]

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Technical Support Center: Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acetylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The standard procedure involves the N-acetylation of 4,5-difluoro-2-nitroaniline using an acetylating agent like acetic anhydride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Section 1: Reaction Pathways Overview

The primary goal is the conversion of an amino group to an acetamide. However, competing reactions can occur, primarily hydrolysis of the product and, less commonly, reduction of the nitro group. Understanding these pathways is the first step to mitigating them.

reaction_pathways SM 4,5-Difluoro-2-nitroaniline (Starting Material) Product This compound (Desired Product) SM->Product Desired Acetylation Ac2O Acetic Anhydride (Reagent) Ac2O->Product Hydrolysis_Product Regenerated Starting Material (via Hydrolysis) Product->Hydrolysis_Product Side Reaction 1: Hydrolysis (H+/OH-) Reduction_Product Amino-acetamide Derivative (via Nitro Reduction) Product->Reduction_Product Side Reaction 2: Nitro Reduction

Caption: Key reaction pathways in the synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Question 1: My final product is contaminated with the starting material, 4,5-difluoro-2-nitroaniline. What went wrong?

This is the most frequent challenge and typically points to two primary causes: an incomplete reaction or hydrolysis of the desired product during workup.

Cause A: Incomplete Reaction

The acetylation may not have proceeded to completion. The nucleophilicity of the aniline is reduced by the electron-withdrawing effects of the nitro and fluoro groups, making the reaction slower than with simple anilines.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of acetic anhydride is used. An excess (1.1 to 1.5 equivalents) is often beneficial.

    • Increase Reaction Time/Temperature: The reaction may require heating or extended stirring at room temperature. A typical procedure involves heating at reflux for a couple of hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Catalysis: The addition of a catalytic amount of concentrated sulfuric acid can protonate the carbonyl oxygen of acetic anhydride, making it a more potent electrophile.[2]

Cause B: Product Hydrolysis

The acetamide product can be hydrolyzed back to the starting aniline under either acidic or basic conditions, particularly when heated.[3][4] This is a common issue during aqueous workup if conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Neutralize with Care: When neutralizing the reaction mixture (e.g., if an acid catalyst was used), use a mild base like sodium bicarbonate or sodium acetate solution and avoid a large excess, which could promote base-catalyzed hydrolysis.[5]

    • Avoid Excessive Heat During Workup: Perform extractions and washes at room temperature. If the product precipitates upon adding water, do so in an ice bath to minimize hydrolysis.[2]

    • Mechanism Awareness: Amide hydrolysis is a nucleophilic acyl substitution. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for water to attack.[6] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[7] Both pathways lead to the cleavage of the amide bond.

Question 2: My reaction mixture turned dark, and the final product has a persistent yellow or brown discoloration. How can I fix this?

Discoloration often indicates the formation of minor, highly colored byproducts, potentially from oxidation or other side reactions. Aromatic amines and their derivatives can be susceptible to oxidative degradation.[8]

  • Troubleshooting & Purification Protocol:

    • Use High-Purity Reagents: Ensure the starting aniline has not degraded during storage.

    • Inert Atmosphere: For particularly sensitive reactions, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

    • Purification via Recrystallization: This is the most effective method to remove colored impurities.

      • Solvent Selection: A binary solvent system like ethanol-water is often effective.[9] The crude product should be soluble in the hot solvent and sparingly soluble when cold.

      • Use of Activated Charcoal: If the discoloration is significant, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution, as this can cause violent bumping.

      • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

      • Slow Cooling: Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling in an ice bath can trap impurities.[10]

Question 3: I'm observing an unexpected, more polar impurity by TLC. Could the nitro group have been reduced?

While the acetylation conditions are oxidative or neutral, the reduction of the nitro group is a possible, though less common, side reaction. This can occur if reducing contaminants are present in the reagents or solvents. The product of such a reduction would be N-(2-amino-4,5-difluorophenyl)acetamide, which is significantly more polar than the starting material and product.

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure that solvents and reagents are free from reducing agents.

    • Analytical Confirmation: If this side product is suspected, its presence can be confirmed using mass spectrometry (MS), which would show a mass corresponding to the loss of an oxygen atom and the addition of two hydrogen atoms (a net loss of 30 Da).

    • Mitigation: The most effective way to prevent this is to use high-purity, well-characterized starting materials and reagents. Standard reagents for nitro group reduction include metals in acid (Fe/HCl) or catalytic hydrogenation, which are not present here, making this a rare event.[11][12]

Section 3: Recommended Experimental Protocols

This section provides optimized protocols designed to minimize side reactions.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 4,5-Difluoro-2-nitroaniline (1.0 eq)High purity is essential.
Acetylating Agent Acetic Anhydride (1.2-1.5 eq)A slight excess ensures complete reaction.
Catalyst (Optional) Conc. H₂SO₄ (3-5 drops)Activates the acetic anhydride for a faster reaction.[2]
Solvent Acetic Anhydride (as solvent) or CH₂Cl₂Acetic anhydride can serve as both reagent and solvent. Methylene chloride is a good alternative.[1]
Temperature Room Temperature to RefluxMonitor by TLC to determine the optimal condition.
Reaction Time 2-18 hoursReaction completion should be confirmed by TLC analysis.[1]
Workup Quench with ice-water, neutralize with NaHCO₃Controls exotherm and minimizes hydrolysis.
Protocol 1: Synthesis of this compound
  • To a stirred solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in acetic anhydride (5-10 volumes), add 3-5 drops of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 30 minutes. If TLC shows incomplete reaction, gently heat the mixture to 50-60 °C and monitor until the starting material is consumed.[2]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 20 volumes).

  • Stir the resulting slurry until a solid precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the crude product under reduced pressure. The product can then be purified by recrystallization as described below.

Protocol 2: Purification by Recrystallization (Ethanol/Water)
  • Place the crude, dried this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol to completely dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum.

Section 4: Troubleshooting Workflow

When encountering an issue, a systematic approach can quickly identify the root cause.

troubleshooting_workflow start Problem Observed in Synthesis problem1 Starting Material in Product (TLC/NMR) start->problem1 problem2 Discolored Product start->problem2 problem3 Unexpected Polar Spot (TLC) start->problem3 cause1a Cause: Incomplete Reaction problem1->cause1a cause1b Cause: Product Hydrolysis problem1->cause1b cause2 Cause: Oxidation / Impurities problem2->cause2 cause3 Cause: Nitro Group Reduction problem3->cause3 solution1a Action: - Increase reaction time/temp - Use catalyst - Check stoichiometry cause1a->solution1a solution1b Action: - Use mild base for workup - Avoid heat during workup cause1b->solution1b solution2 Action: - Recrystallize with charcoal - Use pure reagents cause2->solution2 solution3 Action: - Confirm with MS - Ensure pure, non-reducing reagents cause3->solution3

Caption: A systematic workflow for troubleshooting.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12. (2023). YouTube.
  • One-pot efficient reductive acetylation of aromatic nitro compounds. (n.d.). IOSR Journal.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Video: Amides to Carboxylic Acids: Hydrolysis. (2023). JoVE.
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. (n.d.). PrepChem.com.
  • Acylation of Aniline Explained. (n.d.). Pearson.
  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube.
  • Mechanism of amide hydrolysis. (2019). YouTube.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences.
  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. (n.d.). PrepChem.com.
  • Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization. (n.d.). Benchchem.

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Technical Support Center: N-(4,5-Difluoro-2-nitrophenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Typically, the synthesis involves the acetylation of 4,5-difluoro-2-nitroaniline with an acetylating agent like acetic anhydride. Potential impurities include:

  • Unreacted Starting Material: Residual 4,5-difluoro-2-nitroaniline.

  • Diacetylated Product: Formation of a diacetylated species, although generally less common under standard conditions.

  • Hydrolysis Product: If exposed to acidic or basic conditions during workup, the acetamide can hydrolyze back to 4,5-difluoro-2-nitroaniline.[1][2][3][4]

  • Positional Isomers: If the starting aniline was not pure, you might have isomeric impurities.

  • Reagent-Derived Impurities: Residual acetic acid or anhydride.

Q2: My purified product is yellow. Is this normal?

A2: Yes, many nitroaromatic compounds are yellow to orange in color.[5] The color is due to the electronic transitions within the molecule, specifically involving the nitro group. A pale yellow color in the purified product is generally acceptable. However, a dark brown or orange coloration may indicate the presence of impurities.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[6][7][8][9] It allows you to visualize the separation of your desired product from impurities. For this compound, a silica gel stationary phase is recommended. A mobile phase of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point. The product, being more polar than the starting aniline, should have a lower Rf value.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11][12][13][14]

Problem 1: My compound "oils out" instead of forming crystals.

This common issue occurs when the solid melts in the hot solvent or when the solution becomes supersaturated with impurities, depressing the melting point of your compound.

Causality and Solution Workflow:

G start Compound 'Oils Out' check_mp Is the boiling point of the solvent higher than the melting point of the compound? start->check_mp change_solvent Choose a lower-boiling solvent or a solvent mixture. check_mp->change_solvent Yes add_solvent Add more hot solvent to dissolve the oil. check_mp->add_solvent No slow_cool Allow the solution to cool very slowly. Insulate the flask. add_solvent->slow_cool seed_crystal Add a seed crystal to induce crystallization. slow_cool->seed_crystal chromatography If oiling persists, consider purification by column chromatography. seed_crystal->chromatography Still Oiling Out

Caption: Decision workflow for addressing "oiling out" during recrystallization.

Problem 2: No crystals form upon cooling.

This is typically due to using too much solvent or the solution being supersaturated.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of the pure compound.[13][15][16]

  • Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.[12][16]

  • Cool to a Lower Temperature: If crystals still do not form at room temperature, place the flask in an ice bath. Be aware that rapid cooling can trap impurities.[11]

Solvent Selection for Recrystallization

The polarity of this compound suggests that polar to moderately polar solvents would be suitable.

Solvent SystemRationale
Ethanol/Water A classic choice for moderately polar compounds. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5]
Isopropanol Similar to ethanol but may offer different solubility characteristics.
Ethyl Acetate/Hexane A good option for controlling polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
Dichloromethane/Hexane Another effective mixed solvent system.

Troubleshooting Column Chromatography

Column chromatography is an excellent alternative or subsequent purification step to recrystallization, especially for complex mixtures or when recrystallization fails.[17][18]

Problem 1: Poor separation of my product from an impurity.

This indicates that the chosen mobile phase does not provide adequate resolution.

Optimization Workflow:

G start Poor Separation on TLC/Column check_polarity Are the spots/bands too close together? start->check_polarity decrease_polarity Decrease the polarity of the mobile phase. (e.g., increase hexane:ethyl acetate ratio) check_polarity->decrease_polarity Yes (High Rf) increase_polarity Are the spots/bands streaking or have very low Rf? check_polarity->increase_polarity No end Improved Separation decrease_polarity->end add_polar_modifier Increase the polarity of the mobile phase. (e.g., decrease hexane:ethyl acetate ratio) increase_polarity->add_polar_modifier Yes check_loading Did you overload the column? increase_polarity->check_loading No add_polar_modifier->end reduce_load Use less crude material for the amount of stationary phase. check_loading->reduce_load Yes reduce_load->end

Caption: Workflow for optimizing column chromatography separation.

Recommended Column Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The slight acidity of silica gel is generally compatible with nitroanilides.[7]
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product.
Sample Loading Dry LoadingDissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often provides better resolution than wet loading.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to near boiling.

  • Add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dry load the crude product onto the top of the column.

  • Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Chemical Stability Considerations

  • Hydrolysis: N-aryl acetamides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2][3][4] During aqueous workups, ensure the pH is kept near neutral if possible.

  • Thermal Stability: Nitroaromatic compounds are generally stable, but prolonged heating at very high temperatures can lead to decomposition.[19] During recrystallization, avoid unnecessarily long heating times.

References

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]

  • Chemistry LibreTexts. (2020). 22.7: Amide Chemistry. [Link]

  • Nanjing Huaxi Chemical Co.,Ltd. Best Solvent for Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Recrystallization1. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Applied Microbiology and Biotechnology, 87(5), 1567-1578. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clarke, A. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 1-10). Academic Press. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]

  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Chromatographic Methods of Analysis. [Link]

  • Naik, H. R., et al. (2004). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086-o2087. [Link]

  • Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Chromatography Forum. (2011). P-Nitroaniline GC Method. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • Falcão, D. Q., et al. (2012). Chemical Profiles by Thin-layer Chromatography and High-performance Liquid Chromatography of Plant Species from Northeast Brazil. Pharmacognosy Magazine, 8(31), 213. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

  • Arabian Journal of Chemistry. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • The Royal Society of Chemistry. (2015). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Royal Society of Chemistry. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Naik, H. R., et al. (2004). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086-o2087. [Link]

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Technical Support Center: Optimizing Reaction Parameters for N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the successful and efficient production of high-purity this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. The presence of the difluoro and nitro functionalities on the phenyl ring makes it a versatile precursor for a range of chemical transformations. However, the synthesis of this compound can present several challenges, including incomplete reactions, formation of impurities, and difficulties in purification. This guide aims to address these issues directly, offering logical solutions and preventative measures to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the acetylation reaction?

A1: Low yields in the N-acetylation of 4,5-difluoro-2-nitroaniline are a frequent concern and can be attributed to several factors:

  • Incomplete Reaction: The acetylation may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or the use of a weak acetylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Purity of Starting Material: The purity of the starting material, 4,5-difluoro-2-nitroaniline, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired acetamide. It is advisable to use a highly pure starting material or to purify it before use.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to the starting aniline, especially under acidic or basic conditions in the presence of water. It is important to ensure anhydrous reaction conditions and to carefully control the pH during the workup.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the workup and purification steps. This can occur during extraction, washing, or recrystallization if the solvent systems and procedures are not optimized.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products, and how can I minimize their formation?

A2: The formation of multiple products is a common issue and can complicate the purification process. The most likely side products include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will observe a spot corresponding to the starting 4,5-difluoro-2-nitroaniline.

  • Di-acetylated Product: While less common for anilines, under forcing conditions, di-acetylation can occur, leading to the formation of N,N-diacetylated aniline.

  • Products from Impurities: If the starting aniline contains isomers or other impurities, these can also be acetylated, leading to a mixture of products.

  • Degradation Products: The nitro group can be sensitive to certain reaction conditions, and degradation of the starting material or product may occur, especially at elevated temperatures.

To minimize the formation of side products, consider the following:

  • Optimize Reaction Conditions: Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride) and an appropriate catalyst if necessary. Control the reaction temperature to avoid degradation.

  • Ensure Purity of Reagents: Use high-purity starting materials and freshly distilled or opened reagents, particularly acetic anhydride, which can hydrolyze over time.

  • Monitor the Reaction: Use TLC to monitor the reaction progress and stop the reaction once the starting material has been consumed to prevent the formation of byproducts from over-reaction.

Q3: What is the best method for purifying the crude this compound?

A3: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures. Ethanol, methanol, or mixtures of these with water or hexanes are often good choices. The key is to find a solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of the synthesized this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive or hydrolyzed acetylating agent (acetic anhydride).Use a fresh bottle of acetic anhydride or distill it before use.
Insufficient reaction time or temperature.Increase the reaction time and/or gently heat the reaction mixture. Monitor progress by TLC.
Poor quality starting material.Purify the 4,5-difluoro-2-nitroaniline before the reaction.
Multiple Products Observed on TLC Incomplete reaction.Extend the reaction time or use a slight excess of the acetylating agent.
Impurities in the starting material.Purify the starting aniline by recrystallization or column chromatography.
Side reactions or degradation.Use milder reaction conditions (e.g., lower temperature) and ensure an inert atmosphere if necessary.
Product is Dark or Oily Presence of colored impurities from the starting material or formed during the reaction.Purify the starting material. During recrystallization of the product, consider adding a small amount of activated charcoal to remove colored impurities (use with caution as it can adsorb the product).
"Oiling out" during recrystallization due to high impurity levels or rapid cooling.Purify the crude product by column chromatography before recrystallization. Ensure slow cooling during recrystallization.
Difficulty in Isolating the Product Product is too soluble in the workup or recrystallization solvents.Optimize the solvent system for workup and recrystallization. Use a less polar solvent for extraction or a solvent mixture for recrystallization that minimizes solubility at low temperatures.
Product precipitates as very fine particles that are difficult to filter.During precipitation or recrystallization, stir the solution gently and allow it to cool slowly to encourage the formation of larger crystals.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound based on standard acetylation procedures for anilines.[1][2][3] Researchers should optimize the specific parameters for their laboratory conditions.

Synthesis of this compound

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Pyridine or a catalytic amount of sulfuric acid (optional, as catalyst)

  • Ice-cold water

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating), dissolve 4,5-difluoro-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid or another suitable inert solvent.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.2 eq) dropwise at room temperature. If a catalyst is used, it should be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase) until the starting aniline spot is no longer visible.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any remaining acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound. Note: Experimentally verified melting point and NMR data for this specific compound are not widely available in peer-reviewed literature. The data provided below is based on information from chemical suppliers and predicted values. Researchers should perform their own characterization to confirm the identity and purity of their synthesized material.

Property Value Source
Molecular Formula C₈H₆F₂N₂O₃[4]
Molecular Weight 216.14 g/mol [4]
CAS Number 1662-21-1[4]
Appearance Expected to be a crystalline solidGeneral knowledge
Melting Point Not consistently reported.-
¹H NMR (Predicted) Signals expected for aromatic protons, an amide proton, and a methyl group.General knowledge
¹³C NMR (Predicted) Signals expected for aromatic carbons, an amide carbonyl carbon, and a methyl carbon.General knowledge

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4,5-Difluoro-2-nitroaniline reagents Add: Acetic Anhydride (Catalyst optional) start->reagents 1. Dissolve reaction Reaction: Stir at RT or with gentle heat reagents->reaction 2. Add dropwise monitoring Monitor by TLC reaction->monitoring 3. Monitor quench Quench: Pour into ice-water monitoring->quench 4. Reaction complete filter Isolate: Vacuum filtration quench->filter 5. Precipitate recrystallize Purify: Recrystallization filter->recrystallize 6. Collect crude dry Dry: Under vacuum recrystallize->dry 7. Purify end End Product: This compound dry->end 8. Characterize

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and solving common issues during the synthesis.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product check_reagents Check Reagent Purity/ Activity low_yield->check_reagents check_conditions Optimize Reaction Time/Temperature low_yield->check_conditions check_workup Optimize Workup/ Purification low_yield->check_workup incomplete_reaction Incomplete Reaction? (Starting material present) impure_product->incomplete_reaction side_reactions Side Reactions? (Multiple new spots) impure_product->side_reactions purify_start Purify Starting Material check_reagents->purify_start incomplete_reaction->check_conditions Solution side_reactions->purify_start

Sources

Technical Support Center: Stability of N-(4,5-Difluoro-2-nitrophenyl)acetamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4,5-Difluoro-2-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimental work. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to ensure the integrity of your results when working with this compound under acidic conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound in acidic environments.

Q1: What is the primary stability concern for this compound under acidic conditions?

The principal stability issue is the acid-catalyzed hydrolysis of the amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the corresponding aniline and carboxylic acid. Amide hydrolysis is a well-documented degradation pathway, though it often requires more forceful conditions, such as heating in the presence of an acid, compared to the hydrolysis of esters or acid chlorides.[2][3]

The general mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the 4,5-difluoro-2-nitroaniline molecule.

  • Deprotonation: The final products are the protonated amine (4,5-difluoro-2-nitroanilinium ion) and acetic acid.[2]

Q2: How do the difluoro and nitro substituents on the phenyl ring affect the rate of acid hydrolysis?

The substituents on the phenyl ring have a significant electronic influence on the reaction rate. The key to acid-catalyzed hydrolysis is the initial protonation of the carbonyl oxygen. The rate of this step is dependent on the basicity of this oxygen.

  • Electronic Effect: The 2-nitro group (NO₂) and the 4,5-difluoro (F) groups are all strongly electron-withdrawing. They pull electron density away from the phenyl ring and, consequently, from the amide functional group.

  • Causality: This withdrawal of electron density makes the lone pair of electrons on the amide nitrogen less available to participate in resonance with the carbonyl group. This, in turn, reduces the electron density and basicity of the carbonyl oxygen. A less basic carbonyl oxygen is more difficult to protonate.

Q3: What are the expected degradation products from complete acid hydrolysis?

Under standard acidic hydrolysis conditions, the amide bond is cleaved to yield two primary products:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic Acid

Caption: Acid-catalyzed hydrolysis of the parent compound.

Q4: My hydrolysis reaction is proceeding much slower than expected. What are the likely causes?

If you observe minimal degradation, consider the following factors, keeping in mind the inherent stability of this molecule as discussed in Q2:

  • Insufficiently Harsh Conditions: Due to the electron-withdrawing groups, mild acidic conditions (e.g., 0.01 M HCl at room temperature) may be ineffective.

  • Low Temperature: Hydrolysis reactions are often slow at ambient temperatures and typically require heating to proceed at a reasonable rate.[3]

  • Solvent System: If the reaction is performed in a mixed aqueous-organic solvent, a high percentage of the organic co-solvent can lower the activity of water, reducing the hydrolysis rate.

Q5: I am observing unexpected peaks in my chromatogram. What could they be?

While amide hydrolysis is the most probable degradation pathway, other reactions are possible under forced conditions:

  • Further Degradation: The primary degradation product, 4,5-difluoro-2-nitroaniline, could undergo further reactions under extreme heat or acid concentration, although it is generally a stable compound.

  • Positional Isomers: If your starting material contains impurities, such as positional isomers of the nitro group, their corresponding hydrolysis products will appear as separate peaks.

  • Excipient Interactions: If you are working with a formulated drug product, interactions between the active pharmaceutical ingredient (API) and excipients can generate other degradants.[5]

It is crucial to use a stability-indicating analytical method, such as LC-MS, to identify the mass of unknown peaks and elucidate their structures.[6]

Section 2: Troubleshooting Guide for Stability Analysis

This table provides a systematic approach to resolving common issues encountered during the analytical monitoring of this compound degradation studies.

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Poor Reproducibility of Degradation Levels 1. Inaccurate acid concentration or pH.2. Temperature fluctuations between experiments.3. Inconsistent reaction time.1. Verify Acid Concentration: Use a calibrated pH meter or titrate the acid stock solution. Small variations in H⁺ concentration can significantly impact the rate.2. Control Temperature: Use a thermostatically controlled water bath or heating block. Ensure the reaction solution reaches the target temperature before starting the timer.3. Precise Timing: Use a calibrated timer for reaction and quenching steps. For slow reactions, small timing errors are less critical, but for faster degradation at high temperatures, they matter.
Poor Peak Shape (Tailing/Fronting) in HPLC 1. Interaction of the aniline degradant with column silanols.2. Mobile phase pH is inappropriate.3. Column overload.1. Use an End-Capped Column: Select a modern, high-purity silica C18 column with end-capping to minimize free silanol groups. Alternatively, use a column designed for polar compounds.2. Acidify Mobile Phase: Ensure the mobile phase contains a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of any residual silanols and ensure consistent protonation of the analytes.[7][8]3. Reduce Injection Mass: Dilute the sample to ensure the amount of analyte injected is within the linear loading capacity of the column.
Mass Balance Below 95% 1. Formation of non-UV active products.2. Adsorption of analytes to vessel surfaces.3. Analyte precipitation from solution.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with the UV detector to check for non-chromophoric degradants.2. Use Inert Vials: Switch to silanized glass or polypropylene autosampler vials to prevent adsorption of the parent compound or its degradants.3. Verify Solubility: Check the solubility of the parent compound and the expected aniline degradant in the final sample diluent. Adjust the diluent composition if necessary to ensure everything remains in solution.
No Degradation Observed 1. Conditions are too mild (see FAQ 4).2. Incorrect preparation of stress agent (acid).1. Increase Stress Level: Systematically increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or temperature (e.g., from 60°C to 80°C) as per forced degradation study principles.[9][10]2. Prepare Fresh Reagents: Prepare fresh dilutions of the acid from a concentrated stock to rule out preparation errors.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for conducting and analyzing stability studies.

Protocol 1: Forced Degradation by Acid Hydrolysis

This protocol is designed to induce and monitor the degradation of this compound, consistent with ICH guidelines for stress testing.[9]

  • Preparation of Solutions:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Acid Solution: Prepare a 1.0 M solution of hydrochloric acid (HCl) in water.

    • Quenching Solution: Prepare a 1.0 M solution of sodium hydroxide (NaOH) in water.

  • Degradation Procedure:

    • In a 10 mL volumetric flask, add 1.0 mL of the compound stock solution.

    • Add 1.0 mL of the 1.0 M HCl solution.

    • Place the flask in a pre-heated water bath or oven at 80°C.

    • Maintain the reaction for a defined period (e.g., 2, 4, 8, and 24 hours). A parallel control sample (compound in water without acid) should be run at the same temperature.

    • At each time point, withdraw a 100 µL aliquot.

  • Sample Quenching and Preparation:

    • Immediately add the 100 µL aliquot to a vial containing 100 µL of 1.0 M NaOH to neutralize the acid and stop the reaction.

    • Dilute the quenched sample to a final concentration of approximately 10-20 µg/mL with the mobile phase used for HPLC analysis.

    • Filter the final sample through a 0.22 µm syringe filter if any particulate matter is observed.

Protocol 2: Validated HPLC Stability-Indicating Method

This HPLC method is suitable for separating the parent compound from its primary acid-degradation product.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Monitor at 265 nm (or select λ-max of the parent compound).

  • Injection Volume: 10 µL.

Section 4: Mechanistic & Workflow Visualizations

Visual diagrams help clarify complex chemical processes and experimental sequences.

cluster_mechanism Acid-Catalyzed Hydrolysis Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Water A->B H⁺ C Tetrahedral Intermediate B->C H₂O D 3. Proton Transfer (O to N) C->D Intramolecular E 4. Elimination of Amine Leaving Group D->E F Products: Carboxylic Acid + Protonated Amine E->F cluster_workflow Forced Degradation Experimental Workflow prep Sample & Reagent Preparation stress Acid Stressing (e.g., 1M HCl, 80°C) prep->stress sample Time-Point Sampling stress->sample quench Neutralization / Quenching (e.g., 1M NaOH) sample->quench dilute Dilution to Final Concentration quench->dilute analyze HPLC-UV/PDA Analysis dilute->analyze data Data Processing: Peak Integration, % Degradation, Mass Balance Calculation analyze->data

Caption: A typical workflow for a forced degradation study.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1596. Available at: [Link]

  • Singh, S., & Junwal, M. (2013). Forced degradation and impurity profiling: a review. TrAC Trends in Analytical Chemistry, 49, 126-141. Available at: [Link]

  • Kamaruzaman, N. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(10). Available at: [Link]

  • Prajapati, R., & Patel, C. N. (2022). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

  • ChemBK. (n.d.). 2-Nitroacetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Retrieved from [Link]

  • Singh, P., et al. (1980). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 19A, 624-627. Available at: [Link]

  • OpenStax. (2023). 21.7 Chemistry of Amides. Retrieved from [Link]

  • Page, M. I., Webster, P. S., & Ghosez, L. (1990). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 813-823. Available at: [Link]

  • Hines III, W. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Nitroacetanilide. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Nitroacetanilide. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

  • Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53. Available at: [Link]

  • Whitetree, G. H. (2017). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound. Given its chemical structure—a substituted nitroaromatic amide—poor aqueous solubility is an inherent characteristic that requires strategic planning to overcome.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure successful preparation of solutions for your experiments, from initial stock creation to final dilutions in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

Answer: this compound is a hydrophobic molecule with poor aqueous solubility. Its structure contains a difluoronitrophenyl ring and an acetamide group, contributing to its lipophilic nature and high crystal lattice energy, making it difficult to dissolve in water or buffered solutions.

  • Expertise & Causality: The molecule's limited solubility in polar solvents like water is due to the nonpolar aromatic ring and the energetically stable crystalline state. While the nitro and amide groups can participate in hydrogen bonding, the overall hydrophobic character dominates. It is expected to be soluble in polar aprotic organic solvents and have limited solubility in polar protic solvents. For instance, related compounds like 4-nitrophenol are very soluble in ethanol and acetone but only sparingly soluble in water.[1] Similarly, p-nitrophenyl acetate is soluble in organic solvents like ethanol and acetone but has limited water solubility.[2]

A summary of expected solvent compatibility is provided below.

Solvent Class Examples Expected Solubility Primary Use Case
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighStock Solution Preparation
Polar Protic Ethanol, MethanolModerate to LowStock Solutions, Co-solvent Systems
Nonpolar Toluene, Hexane, DichloromethaneLow to Very LowNot Recommended for Solubilization
Aqueous Buffers PBS, Tris, Cell Culture MediaVery Low / Practically InsolubleFinal Assay Dilutions (Requires Strategy)
Q2: I need to prepare a high-concentration stock solution. Which organic solvents are most suitable?

Answer: For preparing a concentrated stock solution, polar aprotic solvents are the best choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective.

  • Expertise & Causality: Polar aprotic solvents like DMSO excel at dissolving poorly soluble compounds because they disrupt the crystal lattice forces of the solid compound without forming a tight, ordered solvent shell around it, which can happen with water.[][4] This allows for the solubilization of hydrophobic molecules at high concentrations.[5]

Troubleshooting Protocol: Preparing a Concentrated Stock Solution

Objective: To prepare a 10-50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 216.14 g/mol )[6][7]

  • Anhydrous, analytical grade DMSO

  • Glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Tare a clean, dry glass vial on the analytical balance.

  • Weighing: Carefully weigh the desired amount of the compound into the vial. For example, for 1 mL of a 20 mM stock, weigh 4.32 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If solids remain, place the vial in a room temperature water bath sonicator for 5-10 minute intervals.[8] Sonication uses ultrasonic waves to break down particle aggregates, increasing the surface area available to the solvent.[8]

    • Caution: Avoid excessive heating during sonication, as it can potentially degrade the compound.[8]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my experiment. How can I prevent this?

Answer: This is the most common solubility issue and occurs because the compound, while soluble in DMSO, crashes out when introduced to the aqueous environment where it is poorly soluble. This can be prevented by modifying the dilution technique, using a co-solvent system, or employing solubility enhancers.

  • Expertise & Causality: When a concentrated DMSO stock is added directly to a large volume of buffer, the localized concentration of the compound exceeds its aqueous solubility limit before the DMSO can disperse. This rapid change in solvent polarity causes the compound to precipitate. The key is to manage this transition carefully.

Below is a decision tree to guide your troubleshooting process.

G start Precipitation Occurs on Aqueous Dilution protocol Optimize Dilution Protocol (Intermediate Dilutions) start->protocol Easiest to Implement cosolvent Use a Co-solvent System (e.g., PEG 400, Ethanol) start->cosolvent Common & Effective excipient Employ Solubility Enhancers (e.g., Cyclodextrins) start->excipient For Difficult Cases protocol_details Prepare intermediate dilutions in mixed DMSO/buffer ratios. Vortex well. protocol->protocol_details success Problem Solved: Clear Solution Achieved protocol->success failure Precipitation Persists: Consider Advanced Formulation protocol->failure cosolvent_details Final solution contains 1-5% co-solvent. Reduces water's polarity. cosolvent->cosolvent_details cosolvent->success cosolvent->failure excipient_details Forms inclusion complexes, shielding the hydrophobic molecule from water. excipient->excipient_details excipient->success excipient->failure

Solubility Troubleshooting Workflow
Troubleshooting Protocol: Co-Solvent Dilution Strategy

Objective: To dilute a DMSO stock into an aqueous buffer while maintaining solubility by using a co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic compounds.[][4][9]

Materials:

  • Concentrated stock solution in DMSO.

  • Co-solvent such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Ethanol.[4]

  • Final aqueous buffer (e.g., PBS).

Methodology:

  • Prepare Co-solvent Mix: In a sterile tube, prepare a 1:1 (v/v) mixture of your DMSO stock solution and the chosen co-solvent (e.g., PEG 400). For example, mix 10 µL of DMSO stock with 10 µL of PEG 400. Vortex thoroughly. This creates a less concentrated, co-solvent-stabilized intermediate.

  • Final Dilution: Add the co-solvent/DMSO mixture dropwise to your final aqueous buffer while vortexing or stirring vigorously. This gradual addition ensures rapid dispersion.

  • Final Concentration Check: Ensure the final concentration of organic solvents (DMSO + co-solvent) is compatible with your experimental system (typically <1%, often <0.5% for cell-based assays).

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: Possibly, but its effectiveness will be limited. The potential for pH to alter solubility depends on the presence of ionizable functional groups.[10]

  • Expertise & Causality: The this compound molecule has an amide group. The amide proton is very weakly acidic (pKa typically >15), meaning it will not deprotonate under physiologically relevant pH conditions. The nitro group is non-ionizable. Therefore, unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, significant solubility enhancement via pH adjustment is not expected in the typical pH 4-9 range.[11] Drastic pH changes (e.g., pH > 12) could potentially deprotonate the amide but would likely cause chemical degradation (hydrolysis) of the amide bond and are incompatible with most biological experiments.

Q5: What are advanced strategies if co-solvents and dilution techniques fail?

Answer: For highly challenging cases, using an excipient like a cyclodextrin can be a powerful strategy.[12][13]

  • Expertise & Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[12][14] They can encapsulate the hydrophobic this compound molecule within their cavity, forming a water-soluble "inclusion complex".[13][] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the chemical structure of the compound.[][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their enhanced solubility and safety profiles.[12][16]

Troubleshooting Protocol: Solubility Enhancement with Cyclodextrins

Objective: To prepare an aqueous solution of the compound using HP-β-CD.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (37-40°C) to aid dissolution of the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature or slightly elevated temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the clear supernatant should be determined analytically using a validated method like HPLC-UV to confirm the final concentration.[17][18]

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace URL: [Link]

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: PubMed Central (PMC) URL: [Link]

  • Title: Cosolvent - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement. Source: IntechOpen URL: [Link]

  • Title: Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Source: ResearchGate URL: [Link]

  • Title: Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Source: Wiley Online Library URL: [Link]

  • Title: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Source: PubChem URL: [Link]

  • Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. Source: ScienceOpen URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion. Source: PubMed Central (PMC) URL: [Link]

  • Title: Techniques to improve the solubility of poorly soluble drugs. Source: ResearchGate URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: MDPI URL: [Link]

  • Title: Enhancing solubility and stability of poorly soluble drugs. Source: IntechOpen URL: [Link]

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Source: ResearchGate URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications URL: [Link]

  • Title: PH adjustment: Significance and symbolism. Source: IntechOpen URL: [Link]

  • Title: pH Optimization of Amidation via Carbodiimides. Source: ResearchGate URL: [Link]

  • Title: Dissolution Method Development for Poorly Soluble Compounds. Source: ResearchGate URL: [Link]

  • Title: this compound. Source: Amerigo Scientific URL: [Link]

  • Title: Which is the best organic solvent for nitrophenol solubility and extraction? Source: ResearchGate URL: [Link]

  • Title: Nitroacetanilide - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: p-Nitrophenyl acetate - Solubility of Things. Source: Solubility of Things URL: [Link]

  • Title: Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Source: NCBI Bookshelf URL: [Link]

  • Title: Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Source: ResearchGate URL: [Link]

Sources

preventing byproduct formation in N-(4,5-Difluoro-2-nitrophenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a critical intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and materials. Its utility stems from the highly activated difluorinated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr). However, the molecule's polyfunctional nature—possessing two distinct fluorine leaving groups, a reducible nitro group, and a hydrolyzable acetamide—presents a unique set of challenges. Uncontrolled reactivity can lead to a range of byproducts, complicating purification, reducing yields, and compromising final product integrity.

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals. It is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) encountered in our applications laboratory. We will dissect the mechanistic origins of common byproducts and provide validated, actionable strategies to optimize your reaction outcomes. Our focus is on empowering you to move beyond simple protocol recitation and develop a predictive understanding of how to control selectivity and minimize impurity formation.

Troubleshooting Guide & FAQs

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are the most common application for this substrate. The primary challenge lies in controlling selectivity between the two fluorine atoms and preventing unwanted side reactions. The fluorine at the C-4 position (para to the nitro group) is significantly more activated and sterically accessible than the fluorine at C-5, making it the primary site of substitution.

Root Cause Analysis: Di-substitution occurs when the initial mono-substituted product, which is often still electron-deficient enough to be reactive, undergoes a second SNAr reaction with another equivalent of the nucleophile. This issue is exacerbated by high temperatures, long reaction times, and using an excess of the nucleophile.

Mechanistic Insight: The electron-withdrawing effect of the nitro group is paramount for activating the C-F bonds for nucleophilic attack. After the first substitution at C-4, the electron-donating character of the newly introduced amine substituent slightly deactivates the ring towards further substitution at C-5, but this deactivation is often insufficient to completely halt the reaction, especially under forcing conditions.

Troubleshooting Strategies:

  • Stoichiometric Control (The Primary Lever): This is the most critical parameter.

    • Action: Use a precise stoichiometry of 1.0 to 1.1 equivalents of your amine nucleophile relative to the this compound. An excess of the nucleophile is the most common cause of di-substitution.

  • Temperature Management:

    • Action: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. Only increase the temperature gradually if the reaction is sluggish. Many SNAr reactions on this substrate proceed efficiently at temperatures between 25-60 °C.

  • Solvent Choice:

    • Action: Employ polar aprotic solvents like DMF, DMAc, or NMP, which are effective at solvating the Meisenheimer complex intermediate. However, for highly reactive nucleophiles, consider less polar solvents like THF or acetonitrile to temper reactivity.

  • Base Selection:

    • Action: If a base is required to deprotonate the nucleophile or scavenge HF, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ or Cs₂CO₃. Strong, nucleophilic bases can promote side reactions.

Workflow: Optimizing Mono-Substitution Selectivity

G cluster_input Initial Reaction Conditions cluster_problem Observed Outcome cluster_solution Troubleshooting Pathway cluster_result Desired Outcome Start This compound + Amine Nucleophile (>1.2 eq) + High Temp (e.g., >100°C) Problem Poor Selectivity: High % of Di-substituted Byproduct Start->Problem Leads to Step1 Step 1: Adjust Stoichiometry Reduce Amine to 1.0-1.1 eq. Problem->Step1 Corrective Action Step2 Step 2: Lower Temperature Run at RT-60°C & Monitor Step1->Step2 If still suboptimal Step3 Step 3: Evaluate Base Use K₂CO₃ or DIPEA instead of stronger bases Step2->Step3 Final Tuning End High Selectivity: >95% Mono-substituted Product Step3->End Achieves

Caption: Troubleshooting workflow for di-substitution.

Root Cause Analysis: The acetamide bond is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, particularly when heated. The HF generated during the SNAr reaction can create an acidic microenvironment, while strong bases used to deprotonate the nucleophile can promote basic hydrolysis.

Troubleshooting Strategies:

  • pH Control is Key:

    • Action: Ensure the reaction medium does not become excessively acidic or basic. The most effective method is to use a mild, solid-supported base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to scavenge the generated HF without creating a harshly basic solution.

  • Avoid Aqueous Workups Until Neutralized:

    • Action: Before performing an aqueous workup, ensure the reaction mixture is cooled and neutralized. Quenching a hot, basic reaction mixture with water can cause rapid hydrolysis.

  • Water Scavenging:

    • Action: Use anhydrous solvents and reagents. While SNAr reactions are generally tolerant of small amounts of water, excessive water can facilitate hydrolysis, especially at elevated temperatures.

Data Summary: Impact of Base on Byproduct Formation

Base UsedTypical Temp.Amide Hydrolysis (%)Di-substitution (%)Notes
NaOH (aq)80 °C>30%~10-15%Not Recommended. Harsh conditions lead to significant hydrolysis.
Et₃N60 °C<5%~10%Can be effective, but purity may vary.
DIPEA60 °C<2%<5%Good choice. Steric hindrance reduces nucleophilicity.
K₂CO₃ (solid)60 °C<1% <2% Highly Recommended. Heterogeneous base minimizes solution basicity.
Scenario 2: Nitro Group Reduction

The conversion of the nitro group to an aniline is a common transformation used to install a versatile synthetic handle for further functionalization (e.g., amide coupling, diazotization).

Root Cause Analysis: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reactions can leave these intermediates as impurities. Over-reduction or side reactions can occur if the conditions are too harsh, and certain reducing agents can also affect the fluorine atoms.

Mechanistic Insight: Catalytic hydrogenation is one of the cleanest methods for this transformation. The reaction proceeds on the surface of a heterogeneous catalyst (like Palladium on Carbon, Pd/C), where hydrogen gas is activated and sequentially reduces the nitro group. The process is generally very clean if the catalyst is active and the hydrogen supply is sufficient.

Troubleshooting Strategies:

  • Catalyst Choice and Loading:

    • Action: 10% Palladium on carbon (Pd/C) is the industry standard for this transformation. Ensure the catalyst is fresh and active. A typical loading is 5-10 mol%. If the reaction is sluggish, consider a Degussa-type catalyst, which often shows higher activity.

  • Hydrogen Source and Pressure:

    • Action: While a balloon of hydrogen is often sufficient for small-scale reactions, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 50 psi of H₂) will ensure a more rapid and complete reaction.

  • Solvent Selection:

    • Action: Use solvents that are inert to hydrogenation and can dissolve the starting material. Methanol, ethanol, and ethyl acetate are excellent choices.

  • Reaction Monitoring:

    • Action: Do not rely solely on time. Monitor the reaction by TLC or LC-MS until all starting material is consumed. This prevents the formation of under-reduction byproducts.

Diagram: Nitro Reduction Pathway Control

G cluster_pathway Reduction Sequence cluster_conditions Reaction Conditions Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline Good Optimal: 10% Pd/C, H₂ (50 psi) MeOH or EtOAc Monitor to completion Good->Aniline Drives to completion Bad Suboptimal: Old Catalyst, H₂ (balloon) Reaction stopped too early Bad->Hydroxylamine Stalls here

Caption: Pathway of nitro reduction and key control points.

Validated Experimental Protocols

Protocol 1: Selective Mono-aminoarylation at C-4

This protocol is optimized for high selectivity in the reaction of this compound with a generic primary amine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography.

Protocol 2: Clean Reduction of the Nitro Group

This protocol describes the complete reduction of a nitro-substituted acetamide to the corresponding aniline.

  • Setup: In a hydrogenation vessel (e.g., a Parr bottle), dissolve the nitro-containing substrate (1.0 eq) in methanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w of the substrate) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Shake the mixture vigorously at room temperature.

  • Monitoring: Monitor the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases (usually 3-6 hours). Confirm completion with TLC or LC-MS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further.

References

  • Title: Solvent Effects in Nucleophilic Aromatic Substitution Reactions. Source: Chemical Reviews, American Chemical Society. URL: [Link]

Technical Support Center: N-(4,5-Difluoro-2-nitrophenyl)acetamide Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and purification of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the reaction work-up of this important synthetic intermediate. Here, we merge foundational chemical principles with practical, field-tested solutions to empower you to optimize your yield, purity, and overall process efficiency.

Understanding the Landscape: The Reaction and Its Challenges

The synthesis of this compound is most commonly achieved via the N-acetylation of 4,5-difluoro-2-nitroaniline using an acetylating agent like acetic anhydride (Ac₂O). While the reaction itself is straightforward, the work-up procedure is critical for isolating a product of high purity and can present several challenges.

The typical reaction involves stirring the starting aniline with acetic anhydride, sometimes with a catalyst or in a solvent like methylene chloride.[1] The primary components in your crude reaction mixture post-reaction will be:

  • Product: this compound

  • Byproduct: Acetic Acid (CH₃COOH)

  • Excess Reagent: Acetic Anhydride (Ac₂O)

  • Unreacted Starting Material: 4,5-Difluoro-2-nitroaniline

  • Catalyst/Solvent (if used): e.g., Sulfuric Acid, Dimethylaminopyridine (DMAP), Methylene Chloride.[1]

The primary goal of the work-up is to efficiently separate the desired product from these other components.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the work-up, presented in a question-and-answer format.

Q1: My reaction mixture is a solid mass after adding water to quench the excess acetic anhydride. How do I proceed?

A: This is a common and often desired outcome. The vigorous exothermic reaction of water with excess acetic anhydride generates heat, and the subsequent cooling, along with the product's low water solubility, causes it to precipitate.[1]

  • Immediate Action: Ensure the mixture is thoroughly stirred to break up any large clumps. This ensures all trapped reagents are quenched.

  • Protocol:

    • Allow the mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water. This is crucial to remove water-soluble impurities like acetic acid and any remaining traces of catalyst.

    • Dry the product under reduced pressure.[1]

Q2: After adding water, my product "oiled out" instead of forming a solid precipitate. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of your crude product (which may be depressed by impurities) is lower than the temperature of the quench mixture.

  • Causality: The presence of significant impurities can lower the melting point of the eutectic mixture. Additionally, if the quench is too exothermic and the mixture is not cooled effectively, the temperature can remain high enough to keep the product molten.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the liquid-liquid interface with a glass rod. This creates a rough surface that can initiate crystal formation.

    • Seeding: If you have a small amount of pure product from a previous batch, add a "seed crystal" to the mixture. This provides a template for crystallization.

    • Solvent Trituration: Decant the aqueous layer. Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or heptane) to the oil and stir vigorously. This can often induce solidification and helps wash away organic-soluble impurities.

    • Re-dissolve and Re-precipitate: Add a water-miscible organic solvent (like ethanol or isopropanol) until the oil dissolves. Then, slowly add cold water while stirring vigorously until the product precipitates as a solid. This is a form of crude, rapid recrystallization.

Q3: My final product has a persistent yellow/orange color. How can I improve its purity and color?

A: The color often indicates the presence of unreacted 4,5-difluoro-2-nitroaniline (which is colored) or other chromophoric impurities. While a faint yellow color is characteristic of many nitro-aromatic compounds, a deep color suggests significant impurity. Recrystallization is the most effective method for purification.

  • The Principle of Recrystallization: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[2]

  • Optimized Recrystallization Protocol:

    • Solvent Screening: Test the solubility of your crude product in various solvents. For nitroacetanilides, ethanol, isopropanol, or ethanol/water mixtures are often effective.[2][3] (See Table 1 for solvent properties).

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

SolventBoiling Point (°C)PolarityNotes on Use for N-(Aryl)acetamides
Ethanol78PolarGood solubility when hot, poor when cold. Often a primary choice.[3]
Isopropanol82PolarSimilar to ethanol, can sometimes offer better crystal morphology.
Water100Very PolarProduct is largely insoluble; excellent as an anti-solvent in a binary mixture with ethanol or isopropanol.[2][3]
Ethyl Acetate77MediumCan be used for extraction from aqueous layers; may be too good a solvent for effective recrystallization.[4]
Hexane/Heptane69 / 98Non-polarProduct is insoluble; useful for trituration or washing to remove non-polar impurities.
Table 1: Common Solvents for Work-up and Recrystallization.

Q4: My yield is low after the work-up. Where could my product have gone?

A: Product loss can occur at several stages. A systematic review of your procedure is necessary.

  • Workflow for Diagnosing Low Yield:

    LowYield_Troubleshooting Start Low Yield Observed CheckQuench Was precipitation incomplete during aqueous quench? Start->CheckQuench QuenchYes Yes CheckQuench->QuenchYes Yes QuenchNo No CheckQuench->QuenchNo No CheckExtraction Was an extraction performed? (e.g., with Ethyl Acetate) ExtractYes Yes CheckExtraction->ExtractYes Yes ExtractNo No CheckExtraction->ExtractNo No CheckRecrystal Was the product recrystallized? RecrystalYes Yes CheckRecrystal->RecrystalYes Yes RecrystalNo No CheckRecrystal->RecrystalNo No SolubilityLoss1 Action: Check mother liquor. Product may be partially soluble. Evaporate aqueous layer to check for residue. QuenchYes->SolubilityLoss1 QuenchNo->CheckExtraction ExtractionLoss Action: Check all aqueous layers with TLC. Incomplete phase separation or insufficient extraction volume. ExtractYes->ExtractionLoss ExtractNo->CheckRecrystal RecrystalLoss Action: Too much solvent used. Product remains in mother liquor. Concentrate and re-cool. RecrystalYes->RecrystalLoss ReactionIssue If all work-up steps are fine, re-evaluate the initial reaction conversion. No No No->ReactionIssue

    Caption: Decision tree for troubleshooting low product yield.

Optimized General Work-up Protocol

This protocol is a robust starting point for achieving high purity and yield.

  • Reaction Quench:

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water. A vigorous exotherm will occur as excess acetic anhydride is hydrolyzed.[1]

    • Continue stirring for 30-60 minutes in the ice bath to ensure complete precipitation of the product.

  • Product Isolation:

    • Collect the precipitated solid via vacuum filtration.

    • Wash the filter cake extensively with cold deionized water until the filtrate runs at a neutral pH (test with pH paper). This removes acetic acid.

    • Wash the cake with a small amount of cold, non-polar solvent (e.g., hexane) to remove any highly non-polar impurities.

  • Drying:

    • Dry the crude product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (Recrystallization):

    • Select an appropriate solvent (e.g., 95% ethanol).

    • In an Erlenmeyer flask, add the minimum volume of hot solvent to the crude product to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath for at least one hour.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this work-up? A: Acetic anhydride is corrosive and a lachrymator. Concentrated acids like sulfuric acid are highly corrosive. The quenching process is highly exothermic and can cause splashing. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the quench in a fume hood and add the reaction mixture to the ice/water slowly.

Q: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are definitive methods to confirm the structure and identify impurities. The absence of signals from the starting material or acetic acid is key.

Q: Is it better to use a catalyst like sulfuric acid or DMAP for the initial acetylation? A: This depends on the reactivity of the starting aniline. 4,5-Difluoro-2-nitroaniline is deactivated by the electron-withdrawing nitro and fluoro groups. A catalyst is often beneficial.

  • Sulfuric Acid: A strong acid catalyst that protonates the acetic anhydride, making it a more potent electrophile.

  • DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst that forms a more reactive acetylpyridinium intermediate. It is often used in smaller, catalytic amounts.[1] The choice of catalyst may introduce different considerations for the work-up (e.g., needing to neutralize an acid catalyst).

Visualizing the Work-Up Logic

This diagram illustrates the core decision points in the purification process.

Workup_Flowchart Start Crude Reaction Mixture Quench Aqueous Quench (Ice/Water) Start->Quench Filter Vacuum Filtration Quench->Filter CrudeSolid Crude Solid Product Filter->CrudeSolid MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor CheckPurity Assess Purity (TLC, Melting Point) CrudeSolid->CheckPurity Recrystallize Recrystallization (e.g., from Ethanol/Water) CheckPurity->Recrystallize Purity Unacceptable FinalProduct Pure, Dry Product CheckPurity->FinalProduct Purity Acceptable Recrystallize->Filter

Caption: General workflow for the work-up and purification.

References

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

Sources

Technical Support Center: Catalyst Selection for N-(4,5-Difluoro-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the fundamental principles governing this transformation, empowering you to troubleshoot and adapt the methodology for your specific needs.

The synthesis of this compound is most effectively achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amidation.[1] This reaction couples an aryl halide, in this case, 2,4,5-trifluoronitrobenzene, with acetamide. The success of this transformation is critically dependent on the careful selection of the catalyst system, which includes the palladium source, the phosphine ligand, and the base.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound via cross-coupling?

A1: The reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amide, catalyzed by a palladium complex. The target molecule is synthesized by coupling 2,4,5-trifluoronitrobenzene with acetamide. The fluoride atom positioned ortho to the powerfully electron-withdrawing nitro group is the most activated site for the coupling reaction.

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: The substrate, 2,4,5-trifluoronitrobenzene, presents several challenges. It is a highly electron-deficient aryl halide, which can make the initial oxidative addition step of the catalytic cycle challenging for some catalyst systems.[2] Furthermore, amides like acetamide are relatively weak nucleophiles compared to amines, necessitating a highly active catalyst to facilitate the C-N bond formation.[3][4] An improperly chosen catalyst can lead to low yield, slow reaction rates, or competing side reactions like hydrodehalogenation.[1]

Q3: What are the essential components of the Buchwald-Hartwig catalyst system?

A3: A successful catalyst system for this amidation consists of four key components:

  • Palladium Source: Provides the catalytic metal center (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst).

  • Phosphine Ligand: A crucial component that binds to the palladium, modulating its reactivity and stability. The ligand's electronic and steric properties dictate the efficiency of the catalytic cycle.[5]

  • Base: Activates the acetamide by deprotonation, making it a more potent nucleophile.[3]

  • Solvent: An anhydrous, aprotic solvent is required to dissolve the reactants and facilitate the reaction while preventing catalyst deactivation.[6][7]

In-Depth Guide to Catalyst System Selection

Palladium Source: From Simple Salts to Advanced Precatalysts

Q4: Which palladium source should I use: a simple salt like Pd(OAc)₂ or a modern precatalyst?

A4: While traditional sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are inexpensive, they can be unreliable.[8] Their primary drawback is the inconsistent formation of the active Pd(0) catalytic species in the reaction mixture, which can lead to irreproducible yields.[8]

For robust and reproducible results, we strongly recommend using a well-defined palladium precatalyst , such as a G3 or G4 Buchwald precatalyst. These are air-stable complexes that cleanly and quantitatively generate the active Pd(0) species under the reaction conditions, leading to more efficient and reliable outcomes.[8]

The Heart of the Matter: Choosing the Right Ligand

Q5: The choice of phosphine ligands is vast. Where do I start for coupling an electron-deficient aryl fluoride with acetamide?

A5: Ligand choice is the single most important factor for success. The ligand stabilizes the palladium center and facilitates the two most critical steps: oxidative addition and reductive elimination.[5] For this specific transformation, you should focus on bulky, electron-rich monodentate biarylphosphine ligands.

  • Why bulky and electron-rich? These properties promote the key steps of the catalytic cycle. The high electron density on the phosphorus atom facilitates the oxidative addition of the aryl halide to the Pd(0) center, while the steric bulk promotes the final reductive elimination step that forms the C-N bond and releases your product.[5]

  • Recommended Ligands: Start your screening with established, powerful ligands known for their broad applicability in C-N couplings. Good starting points include XPhos , RuPhos , or BrettPhos .[9] These have demonstrated high efficacy for coupling challenging substrates.

LigandKey FeatureRecommended For
Xantphos Bidentate ligand, often a standard for amidation of aryl bromides/iodides.[4]A good initial screen, but may be less effective for challenging aryl fluorides.
XPhos Bulky, electron-rich monodentate ligand.[9]Excellent general-purpose ligand for challenging aryl halides and sulfonates.
BrettPhos Extremely bulky and electron-donating.Highly effective for coupling aryl mesylates and for monoarylation of primary amines.[9]
The Activator: Selecting the Optimal Base

Q6: What is the role of the base, and does it matter if I use a strong or weak one?

A6: The base's primary role is to deprotonate the N-H bond of acetamide, forming the palladium-amido complex that is essential for the C-N bond formation.[3] The choice of base is critical and depends on the functional group tolerance of your substrate.

  • Strong Bases: For substrates without base-sensitive functional groups, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often the most effective and leads to faster reaction rates.[6]

  • Weaker Bases: If your molecule contains sensitive groups (e.g., esters), a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice.[4][6] Using a weaker base may require slightly higher reaction temperatures or longer reaction times to achieve full conversion.

The Reaction Environment: Solvent Choice

Q7: What are the requirements for the solvent in this reaction?

A7: The solvent must be anhydrous and deoxygenated . The active Pd(0) catalyst is sensitive to oxygen, and water can interfere with the base and hydrolyze reactants.

  • Common Solvents: Aprotic solvents like toluene , dioxane , or THF are standard choices.[6][7]

  • Green Alternatives: Recent studies have shown that greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be superior alternatives, sometimes providing improved reaction kinetics.[10][11]

Troubleshooting Guide

Q8: My reaction has stalled with low conversion of the starting 2,4,5-trifluoronitrobenzene. What are the likely causes and solutions?

A8: Low or no conversion is a common issue, typically pointing to a problem with catalyst activity.

  • Probable Cause 1: Inefficient Catalyst Activation. If you are using a Pd salt like Pd(OAc)₂, the formation of the active Pd(0) species may be inefficient.

    • Solution: Switch to a well-defined Buchwald precatalyst (e.g., XPhos Pd G3). This ensures clean and reliable generation of the active catalyst.[8]

  • Probable Cause 2: Catalyst Deactivation. The presence of oxygen or moisture in the reaction vessel can deactivate the catalyst.

    • Solution: Ensure your solvent is thoroughly anhydrous and degassed (e.g., by sparging with argon for 30 minutes). Maintain a strict inert atmosphere (Argon or N₂) throughout the entire setup and reaction time.[8]

  • Probable Cause 3: Suboptimal Conditions. The chosen ligand, base, or temperature may not be suitable for this specific substrate.

    • Solution: Systematically screen other conditions. Try a different bulky ligand (e.g., if XPhos fails, try RuPhos). If using a weak base like Cs₂CO₃, try a stronger one like NaOtBu (if your substrate allows). Cautiously increase the reaction temperature in 10-20 °C increments.[6]

Q9: I'm observing a significant amount of a side product identified as 4,5-difluoronitrobenzene. What is this, and how can I prevent it?

A9: This side product results from hydrodehalogenation , where the fluoride atom is replaced by a hydrogen atom. This occurs when the palladium-amido complex undergoes a competing side reaction called β-hydride elimination instead of the desired reductive elimination.[1]

  • Cause: This pathway becomes competitive if the reductive elimination step is slow. This can be influenced by the ligand.

  • Solution: The choice of a sufficiently bulky ligand is the best way to mitigate this. Sterically demanding ligands like XPhos or BrettPhos accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.

Q10: My reaction yields are inconsistent between batches, even when I follow the same procedure. Why?

A10: Irreproducible results are almost always traced back to subtle variations in reaction setup and reagent quality.

  • Cause 1: Reagent Purity. The purity of acetamide and the base can vary. The aryl halide may contain impurities.

    • Solution: Use high-purity reagents. Purify acetamide by recrystallization if necessary. Ensure the base is fresh and has been stored properly.

  • Cause 2: Inconsistent Inert Atmosphere. Small leaks in your reaction setup can introduce enough oxygen to partially poison the catalyst, leading to variable results.

    • Solution: Be meticulous with your inert atmosphere technique. Use glassware that is oven- or flame-dried immediately before use. Use high-quality septa and ensure all joints are well-sealed.

  • Cause 3: Stirring. For heterogeneous mixtures (especially with bases like K₃PO₄ or Cs₂CO₃), poor mixing can lead to inconsistent results.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a uniform suspension.[8]

Recommended Protocol & Visualization

General Protocol for a Small-Scale Test Reaction

This protocol provides a robust starting point for optimization.

  • Preparation: In a glovebox, add 2,4,5-trifluoronitrobenzene (1.0 equiv), acetamide (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add the XPhos Pd G3 precatalyst (2 mol %) and the XPhos ligand (2 mol % extra).[8]

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl halide).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amidation

Buchwald_Hartwig_Amidation cluster_cycle Catalytic Cycle pd0 Active Pd(0)L Catalyst pd2_halide Pd(II) Oxidative Addition Complex (L)Pd(Ar)(X) pd0->pd2_halide Oxidative Addition + Ar-X pd2_amido Pd(II) Amido Complex (L)Pd(Ar)(NHCOR') pd2_halide->pd2_amido Ligand Exchange + R'CONH₂ - HX (via Base) pd2_amido->pd0 Reductive Elimination product Product Ar-NHCOR' pd2_amido->product caption Fig 1. The Buchwald-Hartwig Amidation catalytic cycle. Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_catalyst Is the catalyst system optimal? (Precatalyst vs. Salt) start->check_catalyst check_conditions Are conditions inert? (Anhydrous/Degassed) check_catalyst->check_conditions Yes use_precatalyst Switch to a Buchwald Precatalyst check_catalyst->use_precatalyst No check_reagents Are reagents pure and active? check_conditions->check_reagents Yes improve_inert Re-dry/degas solvent. Check for leaks. check_conditions->improve_inert No screen_ligands Screen Ligands (e.g., RuPhos, BrettPhos) check_reagents->screen_ligands Yes purify_reagents Purify starting materials. Use fresh base. check_reagents->purify_reagents No screen_base Screen Bases (e.g., NaOtBu, K₃PO₄) screen_ligands->screen_base increase_temp Increase Temperature screen_base->increase_temp success Reaction Successful increase_temp->success use_precatalyst->success improve_inert->success purify_reagents->success caption Fig 2. A logical workflow for troubleshooting failed amidation reactions.

Caption: Fig 2. A logical workflow for troubleshooting failed amidation reactions.

References

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope . SURFACE at Syracuse University. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study . Journal of the American Chemical Society. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) . ACS Publications. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides . Organic Letters. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

Sources

characterization of impurities in N-(4,5-Difluoro-2-nitrophenyl)acetamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the . As a Senior Application Scientist, this guide is structured to mirror the logical flow of an investigation, moving from general questions to specific troubleshooting scenarios, underpinned by validated protocols and authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful impurity characterization project.

Question 1: What is the overall strategy for identifying and characterizing impurities in a sample of N-(4,5-Difluoro-2-nitrophenyl)acetamide?

The cornerstone of impurity profiling is a systematic, multi-step approach that ensures all potential impurities are detected, identified, and quantified. The process involves initial screening to detect impurities, followed by identification using mass spectrometry and definitive structural elucidation, often by NMR, after isolation.[1] A critical component of this strategy is performing forced degradation studies to understand potential degradation pathways and to demonstrate the stability-indicating nature of the analytical methods used.[2][3]

The entire workflow can be visualized as a decision-making process:

G Impurity Characterization Workflow cluster_start Sample Analysis cluster_id Identification & Elucidation cluster_quant Quantification & Reporting cluster_stress Method Validation Start This compound Sample HPLC_Screen HPLC Screening for Impurity Detection Start->HPLC_Screen Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg LCMS LC-MS for Identification (Molecular Weight) HPLC_Screen->LCMS Unknown Peak Detected Quant Quantitative Analysis (Validated HPLC Method) HPLC_Screen->Quant Known Impurity Isolation Isolate Impurity (Prep-HPLC/Chromatography) LCMS->Isolation Propose Structure NMR NMR for Structure Elucidation (1D & 2D NMR) Isolation->NMR Sufficient Purity & Quantity NMR->Quant Structure Confirmed Report Impurity Profile Report Quant->Report Deg_Products Characterize Degradation Products Forced_Deg->Deg_Products Degradation Observed Deg_Products->LCMS

Impurity characterization workflow diagram.

Question 2: What are the likely types of impurities in this compound?

Impurities are typically categorized based on their origin. For this compound, they fall into three main classes[1]:

  • Starting Material-Related Impurities: This includes unreacted starting materials from the synthesis, primarily 4,5-Difluoro-2-nitroaniline, and any impurities present within those starting materials.

  • Synthesis-Related Impurities (Byproducts): These are substances formed during the manufacturing process. Examples could include isomers, products of side reactions, or compounds formed by over-reaction.

  • Degradation Products: These impurities arise from the decomposition of the drug substance during storage or handling.[1] Common degradation pathways for this molecule could include hydrolysis of the amide bond or reduction of the nitro group.

Question 3: Why are forced degradation studies necessary?

Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity.[2] These studies serve several key purposes:

  • Establish Degradation Pathways: They help identify the likely degradation products that could form under various environmental conditions.[3]

  • Demonstrate Method Specificity: They are crucial for developing and validating a "stability-indicating" analytical method—a method that can unequivocally separate the drug substance from its degradation products.[2][4]

  • Understand Intrinsic Stability: The studies provide insight into the molecule's inherent stability, which helps in developing stable formulations and defining appropriate storage conditions.[3]

The goal is typically to achieve 5-20% degradation, which is sufficient to detect and characterize the resulting degradants without completely destroying the sample.[3]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experimental analysis.

Problem 1: I am seeing a new, unknown peak in my HPLC chromatogram. How do I identify it?

Answer: Identifying an unknown peak is a systematic process that begins with gathering preliminary data and moves toward definitive structural confirmation.

  • Initial Characterization (LC-MS): The first and most crucial step is to obtain the molecular weight of the unknown impurity.[1]

    • Action: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Causality: LC-MS couples the separation power of HPLC with the detection power of a mass spectrometer. Using an ionization source like Electrospray Ionization (ESI), you can determine the mass-to-charge ratio (m/z) of the impurity, which directly provides its molecular weight.[1] This is the single most important piece of information for proposing a chemical formula.

  • Proposing a Structure:

    • Action: Compare the molecular weight of the impurity to the parent molecule and known starting materials. Consider plausible chemical transformations (e.g., hydrolysis: +H₂O, -CH₃CO; reduction: -O, +H₂).

    • Causality: Many impurities are structurally related to the active pharmaceutical ingredient (API). By understanding common synthetic and degradation pathways, you can often make an educated guess about the impurity's identity.

  • Structural Confirmation (NMR):

    • Action: If the impurity is present at a significant level (>0.1%), it may need to be isolated for definitive structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Isolation is typically performed using preparative HPLC.

    • Causality: NMR provides detailed information about the connectivity and chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.[6][7] Two-dimensional NMR experiments like COSY, HSQC, and HMBC can map out the entire molecular structure, providing unambiguous proof of identity.[5]

Problem 2: My HPLC peaks for the main component and an impurity are poorly resolved. How can I improve the separation?

Answer: Poor resolution (peak co-elution) compromises accurate quantification. Improving it involves systematically optimizing the chromatographic conditions.

  • Modify Mobile Phase Gradient:

    • Action: If using a gradient, make it shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent).

    • Causality: A shallower gradient increases the time analytes spend interacting with the stationary phase, allowing more opportunity for separation between compounds with similar polarities.

  • Change Organic Solvent:

    • Action: Switch the organic component of your mobile phase. If you are using acetonitrile, try methanol, or vice versa.

    • Causality: Acetonitrile and methanol have different solvent strengths and selectivities. This difference in interaction with the analyte and the stationary phase can significantly alter the elution order and improve resolution.

  • Consider an Alternative Stationary Phase:

    • Action: If optimizing the mobile phase is insufficient, switch to a column with a different chemistry. For aromatic compounds like this, a pentafluorophenyl (PFP) or phenyl column can be effective.[8]

    • Causality: Standard C18 columns separate primarily based on hydrophobicity. PFP and phenyl columns introduce alternative separation mechanisms, such as π-π and dipole-dipole interactions, which can provide unique selectivity for aromatic and electron-deficient compounds, often resolving isomers or closely related structures that co-elute on a C18.[8]

Problem 3: My mass spectrometry data is ambiguous or shows no clear molecular ion.

Answer: Ambiguous MS data can stem from poor ionization, in-source fragmentation, or the formation of adducts.

  • Switch Ionization Mode:

    • Action: Analyze the sample in both positive (+) and negative (-) ESI modes.

    • Causality: The chemical nature of the analyte determines how well it ionizes. Molecules with acidic protons (like phenols or carboxylic acids) often ionize better in negative mode ([M-H]⁻), while molecules with basic sites (like amines) ionize better in positive mode ([M+H]⁺). The nitro group and amide functionality on your molecule make testing both modes essential.

  • Check for Adducts:

    • Action: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive mode, or [M+Cl]⁻ or [M+HCOO]⁻ in negative mode.

    • Causality: Salt adducts are commonly formed in ESI-MS and can sometimes be more prominent than the protonated/deprotonated molecular ion. Their presence can help confirm the molecular weight (e.g., if you see a peak 22 Da higher than [M+H]⁺, it's likely a sodium adduct).

  • Optimize Source Conditions:

    • Action: Reduce the fragmentor or capillary voltage in the MS source.

    • Causality: High source energies can cause the molecule to fragment before it is detected (in-source fragmentation). This results in a weak or absent molecular ion peak. Using gentler source conditions can preserve the molecular ion and provide a clearer spectrum.[1]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the detection and quantification of impurities in this compound.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Note: Formic acid is used to ensure good peak shape and is compatible with mass spectrometry.[9]

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[1]

Protocol 2: Forced Degradation Studies

This protocol outlines the stress conditions required by ICH guidelines to establish the stability-indicating nature of an analytical method.[1][3] A separate sample should be subjected to each condition.

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours.[1]

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 24 hours.[1]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose solid sample to dry heat at 105 °C for 48 hours.[1]

  • Photolytic Degradation: Expose the sample (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, neutralize the acid and base samples, dilute all samples to the working concentration, and analyze by the validated HPLC method alongside an unstressed control sample.

Section 4: Data Presentation & Visualization

Table 1: Potential Impurities and Degradation Products

This table summarizes potential impurities based on the synthesis and known degradation pathways of similar molecules. The molecular weights are critical for initial identification via LC-MS.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
This compound (API) C₈H₆F₂N₂O₃ 216.14 API
4,5-Difluoro-2-nitroanilineC₆H₄F₂N₂O₂174.11Starting Material / Hydrolysis Product
Acetic AcidC₂H₄O₂60.05Hydrolysis Product
N-(2-Amino-4,5-difluorophenyl)acetamideC₈H₈F₂N₂O186.16Reduction of Nitro Group
Diagram: Troubleshooting Poor HPLC Resolution

This decision tree illustrates the logical workflow for addressing a common chromatographic challenge.

G Troubleshooting Poor HPLC Peak Resolution Start Poor Resolution or Co-eluting Peaks Grad Is the method a gradient? Start->Grad Shallow Make Gradient Shallower (Increase run time) Grad->Shallow Yes Iso Adjust % Organic (e.g., 50% B -> 45% B) Grad->Iso No (Isocratic) Check1 Resolution Improved? Shallow->Check1 Iso->Check1 Solvent Change Organic Solvent (e.g., ACN to MeOH) Check1->Solvent No End_Success Problem Solved Check1->End_Success Yes Check2 Resolution Improved? Solvent->Check2 Column Change Column Chemistry (e.g., C18 to PFP/Phenyl) Check2->Column No Check2->End_Success Yes End_Fail Consult Specialist Column->End_Fail

Decision tree for HPLC resolution issues.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • Results of forced degradation studies.
  • REVIEW: FORCE DEGRAD
  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound CAS NO.1662-21-1. BOC Sciences.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • Forced degradation Public
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
  • Application Notes and Protocols for the Structural Elucidation of N-(4-hydroxyphenyl)acetamide using NMR Spectroscopy. Benchchem.
  • HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide". Benchchem.

Sources

Technical Support Center: Scaling Up N-(4,5-Difluoro-2-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Discovery, Synthesis, and Biological

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the specific challenges you may encounter during laboratory synthesis and large-scale production.

I. Synthesis Overview & Core Challenges

The most common and reliable route to this compound involves the nitration of a protected aniline precursor, 3,4-difluoroacetanilide. This strategy is preferred over direct nitration of 3,4-difluoroaniline because the acetamido group protects the amine from oxidation and helps direct the incoming nitro group to the desired ortho position, mitigating the formation of unwanted isomers.

The primary challenges in scaling up this synthesis are rooted in the nitration step:

  • Exothermicity: Nitration is a highly exothermic reaction. Inadequate thermal management on a large scale can lead to a runaway reaction, posing a significant safety risk and promoting side-product formation.[1][2]

  • Regiocontrol: While the acetamido group is ortho-, para-directing, forcing the nitro group primarily into the ortho position (position 2), minor formation of other isomers can occur, complicating purification.

  • Work-up and Purification: Isolation of the product, typically by quenching the reaction mixture in water, and subsequent purification by recrystallization must be optimized for yield, purity, and efficiency at scale.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section is structured to address specific problems you might encounter during the synthesis.

A. Nitration of 3,4-Difluoroacetanilide

Question 1: My nitration reaction resulted in a low yield of the desired this compound. What are the likely causes?

Answer: Low yield is the most common issue and can stem from several factors. The key is to systematically investigate the reaction parameters.

  • Causality—Thermal Control: The nitration of aromatic compounds is highly exothermic. The reaction rate is heavily dependent on temperature. If the temperature rises uncontrollably, even locally within the reactor, it can lead to the decomposition of the nitrating agent and the formation of undesired byproducts, including dinitrated species or oxidized impurities.[2] A typical lab procedure involves adding the nitrating agent at a low temperature (e.g., 0-10°C) and allowing the reaction to proceed at a controlled, slightly elevated temperature (e.g., 60°C).[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation far more challenging.

  • Causality—Reagent Stoichiometry and Quality: The ratio of the nitrating agent (e.g., potassium nitrate or nitric acid) to the substrate is critical. An insufficient amount will lead to an incomplete reaction, while a large excess increases the risk of side reactions and complicates the work-up. The concentration and purity of the sulfuric acid used as the solvent and catalyst are also paramount; it must be sufficiently concentrated to generate the active nitronium ion (NO₂⁺).

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your cooling system is adequate for the scale. For pilot or production scale, this means using a jacketed reactor with an efficient heat transfer fluid and controlled, slow addition of the nitrating agent.

  • Analyze Reagent Quality: Use fresh, anhydrous reagents. Titrate the nitric acid if its concentration is uncertain. Ensure the sulfuric acid is of high concentration (typically 98%+).

  • Optimize Stoichiometry: Start with a modest excess of the nitrating agent (e.g., 1.1-1.3 equivalents). Monitor the reaction progress using an in-process control method like TLC or HPLC to determine the point of completion.

  • Improve Mixing: Inadequate agitation can create localized "hot spots" where the temperature spikes and side reactions occur. Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture.

dot

G Troubleshooting Logic: Low Yield in Nitration Start Low Yield Observed Temp Was Temperature Maintained below 10°C during addition and at target during reaction? Start->Temp Reagents Are Reagents (H₂SO₄, KNO₃) of High Purity and Anhydrous? Temp->Reagents Yes Sol_Temp Solution: Improve cooling capacity. Slow down reagent addition. Temp->Sol_Temp No Mixing Is Agitation Sufficient to Prevent Hot Spots? Reagents->Mixing Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Verify concentrations. Reagents->Sol_Reagents No Sol_Mixing Solution: Increase agitator speed. Evaluate impeller design for scale. Mixing->Sol_Mixing No Incomplete_Rxn Consider Incomplete Reaction: Monitor with TLC/HPLC. Adjust reaction time/equivalents. Mixing->Incomplete_Rxn Yes

Caption: Logic diagram for diagnosing low nitration yield.

Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I prevent its formation and remove it?

Answer: Isomer formation is a classic challenge in electrophilic aromatic substitution. While the acetamido group strongly directs ortho, some para-nitration can occur, yielding N-(3,4-Difluoro-6-nitrophenyl)acetamide.

  • Causality—Reaction Conditions: The regioselectivity of nitration can be influenced by temperature and the specific nitrating system used. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically stable, but kinetically less favored, isomer.

Prevention & Removal Strategy:

  • Strict Temperature Control: As with yield, maintaining a low and consistent temperature profile throughout the reaction is the primary method for maximizing regioselectivity.

  • Purification via Recrystallization: The desired 2-nitro isomer and its impurities often have different solubilities in specific solvent systems. A carefully designed recrystallization protocol is the most effective way to remove these impurities. An ethanol/water mixture is commonly effective for this class of compounds.[4][5] The goal is to find a system where the desired product is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in the mother liquor.

B. Work-up and Purification

Question 3: During the water quench of the reaction mixture, my product "oiled out" instead of precipitating as a solid. Why did this happen and how can I fix it?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is problematic because the oil can trap impurities and is difficult to handle.

  • Causality: This typically happens for one of two reasons:

    • High Impurity Level: The presence of significant impurities can depress the melting point of the eutectic mixture, causing it to be a liquid at the quench temperature.

    • Supersaturation & Rapid Precipitation: Pouring the reaction mixture too quickly into an insufficient volume of ice/water can create a highly concentrated, supersaturated solution from which the product crashes out as an amorphous oil before it has time to form an ordered crystal lattice.

Troubleshooting Protocol:

  • Ensure Vigorous Agitation: Stir the ice/water mixture vigorously while slowly adding the reaction mixture. This maintains a lower concentration and provides mechanical energy to encourage crystallization.

  • Control Addition Rate: Add the acidic reaction mixture to the ice water in a slow, controlled stream. This prevents localized temperature increases and high concentrations.

  • "Seed" the Mixture: If oiling occurs, try adding a few seed crystals of pure product to the mixture. This provides a template for crystallization to begin.

  • Solvent Adjustment: If the problem persists, you can sometimes resolve the oil by adding a small amount of a co-solvent (in which the product is soluble, like ethanol) to the quench mixture, then slowly adding more water to induce gradual precipitation.

dot

G General Purification Workflow: Recrystallization Start Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Start->Dissolve Filter Perform Hot Filtration (Removes Insoluble Impurities) Dissolve->Filter Cool Cool Slowly to Room Temp, then in Ice Bath Filter->Cool Crystals Crystals Form Cool->Crystals Collect Collect Crystals by Vacuum Filtration Crystals->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Sources

Technical Support Center: Managing Exothermic Reactions in N-(4,5-Difluoro-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you safely and effectively manage the exothermic nature of this reaction. As Senior Application Scientists, we have compiled this information to ensure you can navigate the potential challenges of this synthesis with confidence and scientific rigor.

I. Understanding the Exothermic Nature of the Reaction

The synthesis of this compound typically involves the nitration of an acetanilide precursor. Aromatic nitration is a notoriously exothermic process. The reaction between the aromatic ring and the nitronium ion (NO₂⁺) generated from the nitrating mixture (commonly nitric acid and sulfuric acid) releases a significant amount of heat.[1] Failure to control this exotherm can lead to a dangerous situation known as a thermal runaway.

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[2] This creates a positive feedback loop where the increasing temperature accelerates the reaction rate, leading to a rapid and uncontrolled rise in temperature and pressure.[3] The consequences can range from decreased product yield and purity to violent decomposition, equipment failure, and explosion.[4]

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary drivers of the exotherm in this synthesis?

A1: The main contributor to the exotherm is the nitration of the aromatic ring. The reaction of the nitronium ion with the activated benzene ring is a highly favorable and energy-releasing process. Additionally, the dilution of concentrated sulfuric acid, if not done carefully during the preparation of the nitrating mixture or during quenching, can also generate substantial heat.[5]

Q2: What are the initial warning signs of a potential thermal runaway?

A2: Early detection is critical. Key indicators include a sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments, an increase in pressure within the reaction vessel, a noticeable change in the color of the reaction mixture, and the evolution of brown or yellowish fumes (nitrogen dioxide, NO₂).[3] Nitrogen dioxide is highly toxic and its presence signifies decomposition reactions are occurring.[6]

Q3: Why is vigorous agitation so crucial for managing this reaction?

A3: Vigorous and consistent agitation is essential for several reasons. It ensures a uniform temperature throughout the reaction mixture, preventing the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[5] It also facilitates efficient heat transfer from the reaction mixture to the cooling medium.

Q4: Can the purity of my starting materials impact the reaction's safety?

A4: Absolutely. Impurities in the starting N-(4,5-difluorophenyl)acetamide can potentially catalyze side reactions or lower the decomposition temperature of the product, increasing the risk of a thermal runaway.[3] It is crucial to use starting materials of known purity.

II. Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for issues encountered during the synthesis.

Problem Immediate Actions Potential Causes & Preventative Measures
Rapid, Uncontrolled Temperature Rise 1. Immediately cease the addition of the nitrating agent.2. Maximize the flow of coolant to the reactor.3. If the temperature continues to rise, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice and water. Caution: This should be a last resort as the dilution of strong acids is also exothermic.4. Alert your supervisor and follow all established laboratory emergency protocols.[5]Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Ensure the bath has a large thermal mass (e.g., ice/water or a cryocooler).Rapid Reagent Addition: The nitrating agent was added too quickly. Employ slow, dropwise addition with continuous monitoring of the internal temperature.[2]Poor Agitation: Inefficient stirring can create localized hot spots. Ensure the stirring is vigorous and consistent.[5]Incorrect Reagent Ratios: Using overly concentrated acids can increase the reaction's exothermicity.[5]
Evolution of Brown/Yellow Gas (NO₂) from the Reactor 1. Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[6]2. Follow all the steps outlined for a rapid temperature rise. The situation is critical and indicates decomposition is occurring.[3]Excessive Temperature: The reaction temperature has exceeded the safe operating limit, leading to decomposition.Localized Hot Spots: Poor agitation has allowed for localized overheating.
Low Yield of this compound -Incomplete Reaction: The reaction time may have been too short, or the temperature was too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]Side Product Formation: Over-nitration or side reactions could be consuming the starting material. This can be caused by excessively high temperatures or incorrect stoichiometry.Product Loss During Work-up: Significant product loss can occur during quenching, extraction, and washing steps. Ensure the quenching process is slow and controlled to prevent product decomposition.
Product is an Oil or Difficult to Crystallize -Impurities: The presence of impurities can depress the melting point of the product, causing it to "oil out." Purifying the starting material is crucial.[7]Inappropriate Solvent: The solvent system used for recrystallization may not be optimal. Experiment with different solvents or solvent pairs (e.g., ethanol/water).[7]

III. Experimental Protocols and Safety Measures

A. Personal Protective Equipment (PPE)

Due to the corrosive and hazardous nature of the reagents, the following PPE is mandatory:

  • Eye and Face Protection: Safety goggles and a face shield are required.[8]

  • Hand Protection: Use gloves rated for handling concentrated nitric and sulfuric acids, such as butyl rubber or Viton®. Nitrile gloves offer limited protection against concentrated acids.[9]

  • Body Protection: A lab coat and a chemical-resistant apron are essential.[8]

  • Footwear: Closed-toed shoes that cover the entire foot must be worn.[8]

B. Synthesis Workflow

The following is a general protocol. Researchers should adapt it based on their specific equipment and scale.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Nitrating Mixture (Slowly add H₂SO₄ to HNO₃ in an ice bath) addition Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 10°C) reagent_prep->addition sm_prep Dissolve Starting Material (N-(4,5-difluorophenyl)acetamide in H₂SO₄) sm_prep->addition monitoring Monitor Temperature and Reaction Progress (TLC) addition->monitoring quench Quench Reaction (Pour onto ice/water) monitoring->quench filtration Filter Crude Product quench->filtration recrystallization Recrystallize Product (e.g., Ethanol/Water) filtration->recrystallization

Caption: A generalized workflow for the synthesis of this compound.

C. Step-by-Step Methodology

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid.[5]

  • Maintain the temperature of the mixture below 10°C throughout the addition.

2. Reaction Setup:

  • In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the N-(4,5-difluorophenyl)acetamide in concentrated sulfuric acid.

  • Cool this solution to 0-5°C using an ice-salt bath.

3. Nitration:

  • Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material.

  • Crucially, maintain the internal reaction temperature below 10°C at all times.

  • The rate of addition should be adjusted to ensure the cooling system can effectively dissipate the generated heat.

  • Monitor the reaction progress by TLC.

4. Quenching and Isolation:

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5]

  • The crude product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[7]

D. Emergency Response Workflow

It is imperative to have a clear and practiced emergency response plan.

EmergencyResponse start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_stabilizes Temperature Stabilizes? max_cooling->temp_stabilizes continue_monitoring Continue Monitoring temp_stabilizes->continue_monitoring Yes prepare_quench Prepare for Emergency Quench temp_stabilizes->prepare_quench No alert_supervisor Alert Supervisor & Follow Lab Protocols prepare_quench->alert_supervisor quench_reaction Execute Quench (Last Resort) alert_supervisor->quench_reaction

Caption: Emergency response workflow for a temperature excursion during nitration.

IV. Advanced Considerations: Continuous Flow Chemistry

For larger-scale synthesis or for reactions that are particularly difficult to control in batch mode, continuous flow chemistry offers a safer and more efficient alternative. Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for superior heat transfer and precise temperature control.[2][10] This significantly reduces the risk of thermal runaway.[2]

Advantages of Flow Chemistry for Nitration:
  • Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.

  • Improved Heat Transfer: Rapid heat dissipation prevents the formation of hot spots.

  • Precise Control: Reaction parameters such as temperature, pressure, and residence time can be accurately controlled, leading to higher yields and purity.

  • Scalability: Scaling up the reaction is more straightforward than with batch processes.

V. References

  • Wsu. (n.d.). Working with Nitric Acid. Retrieved from

  • Unknown. (n.d.). NITRIC ACID SAFETY. Retrieved from

  • University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-026. Retrieved from

  • Scribd. (n.d.). Nitric Acid Safety and Emergency Guidelines. Retrieved from

  • Environmental Health and Safety. (n.d.). nitricacid.docx. Retrieved from

  • Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

  • Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. Retrieved from

  • Sharma, R. K., & Gesto, D. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 358–370.

Sources

Technical Support Center: Reaction Kinetics of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction kinetics of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a special focus on the critical role of temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

The Reaction at a Glance: A Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 4,5-difluoro-2-nitroaniline and an acetylating agent is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the acetylating agent. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the kinetics of this reaction?

Temperature is a critical parameter that directly influences the rate of the SNAr reaction. According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. A general rule of thumb for many organic reactions is that the rate approximately doubles for every 10 °C increase in temperature. However, it is crucial to find an optimal temperature, as excessively high temperatures can lead to side reactions and degradation of the product.[1]

Q2: I am observing a slower than expected reaction rate. What are the likely causes related to temperature?

A sluggish reaction is a common issue. If you suspect temperature is the culprit, consider the following:

  • Insufficient Temperature: The activation energy for the reaction may not be adequately overcome at your current operating temperature. A modest increase in temperature, for instance in 10-20 °C increments, can lead to a significant rate enhancement.

  • Poor Heat Transfer: Ensure uniform heating of the reaction mixture. Inadequate stirring or a poorly placed heating mantle can create temperature gradients within the vessel, leading to an overall lower effective reaction temperature.

  • Solvent Choice: The boiling point of your solvent will cap the maximum achievable reaction temperature at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent, provided it is compatible with your reagents.

Q3: Can a high reaction temperature negatively impact my yield or product purity?

Absolutely. While higher temperatures accelerate the desired reaction, they can also promote undesirable side reactions and product degradation. Key concerns include:

  • Thermal Degradation: Nitroaromatic compounds and acetamides can be susceptible to thermal decomposition at elevated temperatures. This can lead to the formation of complex byproducts and a decrease in the overall yield of the desired product.

  • Side Reactions: Increased thermal energy can provide the necessary activation energy for competing reaction pathways, leading to the formation of impurities.

  • Hydrolysis: If water is present in the reaction mixture, elevated temperatures can promote the hydrolysis of the acetamide product back to the starting aniline, particularly under acidic or basic conditions.[2][3]

Q4: How can I determine the optimal temperature for my reaction?

The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions. A systematic approach is recommended:

  • Literature Review: Start by consulting any available literature for this or similar reactions to find a recommended temperature range.

  • Small-Scale Trials: Run a series of small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the reaction progress using techniques like TLC or LC-MS.

  • Kinetic Analysis: For a more detailed understanding, you can perform a kinetic study to determine the rate constants at different temperatures and construct an Arrhenius plot to calculate the activation energy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation by TLC or LC-MS.
Incorrect solvent for the desired temperature.Ensure your chosen solvent has a boiling point that allows for the target reaction temperature to be reached and maintained.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high, leading to side reactions.Lower the reaction temperature. Consider a more selective catalyst if applicable.
Positional isomers are forming due to reaction at the other fluorine site.While the nitro group strongly directs substitution to the adjacent fluorine, temperature can sometimes affect regioselectivity. Analyze the product mixture to identify isomers and consider optimizing the temperature to favor the desired product.
Darkening of the Reaction Mixture and Decreased Yield Thermal degradation of starting material or product.Lower the reaction temperature. Reduce the reaction time by using a more efficient catalyst or a higher concentration of reagents (if feasible). Ensure your starting materials are pure.
Product Decomposes During Workup Hydrolysis of the acetamide functional group.If your workup involves acidic or basic aqueous solutions, perform these steps at a lower temperature (e.g., in an ice bath) to minimize hydrolysis.[2][3] Neutralize the reaction mixture promptly.

Kinetic Data: The Effect of Temperature on a Model SNAr Reaction

Temperature (°C)k1 (ortho-substitution) (L mol-1 s-1)k2 (para-substitution) (L mol-1 s-1)
300.0020.0005
600.0150.004
900.080.02
1200.30.07

Data adapted from a study on a similar SNAr reaction for illustrative purposes.[4]

This data clearly demonstrates the significant increase in reaction rate with temperature for both substitution products.

Arrhenius Parameters for a Model Reaction

The following table provides the Arrhenius parameters for the reaction of fluoronitrobenzene isomers with sodium isopropoxide, which can serve as a useful reference for understanding the energy requirements of such reactions.

ReactantActivation Energy (Ea) (kJ mol-1)Pre-exponential Factor (A) (L mol-1 s-1)
1-Fluoro-4-nitrobenzene83.71.1 x 109
1-Fluoro-2-nitrobenzene78.24.5 x 108

Data from the reaction with sodium isopropoxide in isopropanol.[1]

The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to occur. A higher Ea indicates a greater sensitivity of the reaction rate to changes in temperature.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for monitoring the effect of temperature on the reaction kinetics.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_repeat Temperature Variation prep_reagents Prepare Reactant Solutions (Aniline, Acetylating Agent) setup_reactor Set Up Temperature-Controlled Reactor prep_reagents->setup_reactor start_reaction Initiate Reaction at T1 setup_reactor->start_reaction sample_t1 Take Aliquots at Timed Intervals start_reaction->sample_t1 analyze_t1 Analyze Samples (TLC, LC-MS) sample_t1->analyze_t1 plot_data Plot Concentration vs. Time analyze_t1->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate repeat_t2 Repeat Experiment at T2, T3... calc_rate->repeat_t2 arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) repeat_t2->arrhenius

Workflow for Kinetic Analysis
SNAr Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

G Reactants Reactants (Aniline + Acetylating Agent) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Fast Products Products (N-Aryl Acetamide) TS2->Products

Addition-Elimination Mechanism

References

  • Birkett, P. R. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar. Retrieved from [Link]

  • Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Retrieved from [Link]

  • García, F., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. Retrieved from [Link]

  • Hone, C. A., et al. (2016). Reaction Chemistry & Engineering. CORE. Retrieved from [Link]

  • Lee, H. J., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. Retrieved from [Link]

  • Wurm, M., et al. (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. PubMed Central. Retrieved from [Link]

  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... Retrieved from [Link]

  • Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (n.d.). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. PubMed. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Day, M., et al. (1990). Thermal degradation of poly(aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal kinetics and thermal degradation of an aryl azo dye-containing polynorbornene. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Retrieved from [Link]

  • MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Hines, W. B., et al. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Uppu, R. M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable solutions to common and complex challenges encountered during this synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, with a particular focus on the critical role of solvent selection in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where do solvents play a critical role?

A1: The most logical and widely practiced approach is a two-step synthesis starting from 1,2-difluorobenzene. The critical steps are:

  • Electrophilic Nitration: Introduction of a nitro group onto the 1,2-difluorobenzene ring.

  • N-Acetylation: Acetylation of the resulting 4,5-difluoro-2-nitroaniline.

Solvent choice is paramount in both steps. In nitration, the solvent must manage the highly exothermic nature of the reaction and influence the regioselectivity. In the subsequent acetylation, the solvent affects reaction rate, side-product formation, and ease of product isolation.

Q2: I'm observing poor regioselectivity during the nitration of 1,2-difluorobenzene. How can solvent choice mitigate this?

A2: Poor regioselectivity, leading to a mixture of isomers, is a common challenge. While the fluorine atoms are ortho-, para-directing, the formation of undesired isomers can occur. The choice of nitrating agent and solvent system is crucial for maximizing the yield of the desired 4,5-difluoro-1-nitrobenzene intermediate. A common approach involves using a mixture of nitric acid and sulfuric acid. In this system, sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The polarity and solvating power of the reaction medium can influence the stability of the transition states leading to different isomers.

Q3: During the N-acetylation of 4,5-difluoro-2-nitroaniline, my reaction is sluggish, and the yield is low. What solvent-related factors should I consider?

A3: A sluggish reaction and low yield in the acetylation step often point to issues with reaction conditions, including the choice of solvent. Acetic anhydride is a common acetylating agent for this transformation.

  • Aprotic Solvents: The use of aprotic solvents like dichloromethane or ethyl acetate can be effective.[1] These solvents are generally inert and facilitate a homogeneous reaction mixture.

  • Catalyst: The reaction can be catalyzed by a few drops of concentrated sulfuric acid.[2]

  • Temperature: Gentle heating can increase the reaction rate, but excessive heat may lead to side product formation.

  • Water Content: The presence of water in the solvent or reagents will consume the acetic anhydride and should be avoided. Ensure you are using anhydrous solvents.

Q4: My final product is difficult to purify and appears discolored. What are the likely causes and how can I improve the crystallization?

A4: Discoloration often indicates the presence of impurities, which can hinder crystallization.

  • Source of Color: The color may arise from residual starting materials, side products from the nitration step, or degradation products.

  • Purification Strategy: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical. A binary solvent system, such as ethanol-water, can be highly effective for purifying acetanilides.[3][4] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Decolorizing Carbon: If the product is highly colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[4]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low to No Product Formation in Nitration Step - Inactive nitrating agent.- Insufficiently acidic conditions to generate nitronium ion.- Use fresh, concentrated nitric and sulfuric acids.- Ensure the correct ratio of sulfuric acid to nitric acid is used.
Formation of Multiple Isomers in Nitration - Reaction temperature is too high.- Non-optimal solvent/acid mixture.- Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.- The high concentration of sulfuric acid generally provides good regioselectivity.
Incomplete Acetylation Reaction - Insufficient reaction time or temperature.- Inactive acetic anhydride.- Presence of water.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.- Gentle heating (50-60°C) can be applied.- Use freshly opened or distilled acetic anhydride.- Use anhydrous solvents and dry glassware.
Product "Oils Out" During Crystallization - The solution is supersaturated.- The melting point of the impure product is below the boiling point of the solvent.- The chosen solvent is not optimal.- Re-dissolve the oil by heating and add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]- Experiment with different solvent systems, such as ethanol/water or hexane/dichloromethane mixtures.[5]
Final Product has a Low Melting Point - Presence of impurities, such as isomeric byproducts or residual starting material.- Recrystallize the product again, potentially using a different solvent system.- Consider column chromatography if recrystallization is ineffective.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline

This protocol is adapted from procedures for similar compounds.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 8.5 g of 3,4-difluoroacetanilide to the cold sulfuric acid with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 5.5 g of potassium nitrate to 35 mL of concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3,4-difluoroacetanilide, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Hydrolysis of Acetamide: The crude product from the nitration is this compound. To obtain the aniline for the next step, the acetamide can be hydrolyzed. A mixture of the crude product in 6N aqueous hydrochloric acid can be heated to reflux for about 2 hours.[5] After cooling, the resulting 4,5-difluoro-2-nitroaniline crystals can be collected by filtration.[5]

Step 2: Synthesis of this compound

This protocol is based on general acetylation procedures.[1][2]

  • Reaction Setup: Dissolve 5.0 g of 4,5-difluoro-2-nitroaniline in 50 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add 3-5 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. Gentle heating may be applied if the reaction is slow, as monitored by TLC.

  • Workup: Pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound.

Mechanistic Insights and Solvent Effects

The synthesis of this compound involves a key nucleophilic aromatic substitution (SNAr) reaction if starting from a more substituted precursor, or an electrophilic aromatic substitution followed by N-acetylation as detailed above. The solvent's role in these transformations is multifaceted.

In SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. However, in some cases, nonpolar solvents have been shown to enhance regioselectivity.[7] The kinetics of SNAr reactions are significantly influenced by the solvent's ability to act as a hydrogen-bond donor or acceptor, which can affect the stability of the transition state and the rate-determining step.[8][9]

Caption: Workflow for the synthesis of this compound highlighting the critical role of solvents in each major stage.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu - ResearchGate. [Link]

  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. [Link]

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures - ResearchGate. [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. [Link]

  • Synthesis of 2-nitro-4,5-difluoroaniline - PrepChem.com. [Link]

  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]

  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide - PubChem. [Link]

  • N-(2,5-difluoro-4-nitrophenyl) acetamide in DMSO 13 CNMR J values and... - ResearchGate. [Link]

  • This compound - Amerigo Scientific. [Link]

  • WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide - Google P
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4,5-Difluoro-2-nitrophenyl)acetamide, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your synthesis, purification, and analysis of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound, presented in a question-and-answer format.

Synthesis & Reaction Issues
Question: My acetylation of 4,5-difluoro-2-nitroaniline is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the acetylation of 4,5-difluoro-2-nitroaniline are a common challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Insufficient Reaction Time or Temperature: Acetylation of nitro-substituted anilines can be slower than their non-nitrated counterparts due to the electron-withdrawing nature of the nitro group. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[2] Gentle heating may be required to drive the reaction to completion.

    • Purity of Starting Material: Impurities in the 4,5-difluoro-2-nitroaniline can interfere with the reaction.[1] Ensure the starting material is of high purity. If necessary, purify the aniline by recrystallization or column chromatography before use.

    • Inactive Reagents: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle or distill the acetic anhydride prior to use.[1]

  • Side Product Formation: The formation of unwanted byproducts can consume your starting material and complicate purification.

    • Di-acetylation: While less common, prolonged reaction times or harsh conditions could potentially lead to di-acetylation. Monitoring the reaction by TLC can help identify the formation of multiple products.

    • Hydrolysis of Product: If excess water is present in the reaction mixture, the this compound product could hydrolyze back to the starting aniline, especially under acidic or basic conditions with prolonged heating.[1] Ensure all glassware is dry and use anhydrous solvents.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or precipitation steps.[1]

    • Aqueous Solubility: While generally low, some product may be lost to the aqueous phase during washing. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent.

    • Precipitation/Crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently cooled to maximize recovery. When adding water to precipitate the product, do so slowly to encourage the formation of a filterable solid rather than an oil. A vigorous exotherm can occur when adding water to acetic anhydride, which can affect product stability and form.[3]

Question: My reaction mixture turned dark and produced a tarry substance during the synthesis. What causes this and how can I prevent it?

Answer: Darkening of the reaction mixture and the formation of tar are often indicative of side reactions, such as oxidation or decomposition.

Potential Causes & Solutions:

  • Oxidation of the Aniline: Aromatic amines, especially when activated, can be susceptible to oxidation.

    • Reaction Temperature: Avoid excessive heating, which can promote oxidation.[2]

    • Atmosphere: While not always necessary for this type of reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Decomposition: The presence of strong acids or high temperatures can lead to the decomposition of starting materials or products, especially with nitro-containing compounds.

    • Catalyst Concentration: If using an acid catalyst like sulfuric acid, ensure it is added in catalytic amounts.[4] Excess acid can lead to charring.

    • Controlled Addition: Add reagents, particularly strong acids or anhydrides, slowly and with efficient stirring to control any exothermic processes.

Purification Challenges
Question: I am having difficulty purifying this compound. What are the best methods?

Answer: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization and column chromatography are the two primary techniques.[5]

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[5] A good starting point for solvent screening would be ethanol, methanol, or a mixture of dichloromethane and hexane.[5][6]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.[1] Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[5]

  • Column Chromatography: If recrystallization is ineffective, particularly if there are multiple impurities or impurities with similar solubility to the product, column chromatography is the preferred method.[5]

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[5]

Analytical & Characterization Issues
Question: The NMR spectrum of my product is complex and difficult to interpret. What are the expected signals for this compound?

Answer: The NMR spectrum of this compound will show characteristic signals for the aromatic protons, the acetyl group, and the amide proton. The fluorine atoms will also cause splitting of the proton signals. While a specific spectrum is not provided in the search results, general principles can be applied.

Expected NMR Signals (Proton and Carbon):

  • ¹H NMR:

    • Aromatic Protons: You would expect to see signals in the aromatic region (typically 7.0-9.0 ppm). The two aromatic protons will be split by each other and by the adjacent fluorine atoms, leading to complex splitting patterns (e.g., doublet of doublets or more complex multiplets).

    • Amide Proton (NH): A broad singlet, typically in the region of 8-10 ppm. Its chemical shift can be concentration and solvent-dependent.

    • Acetyl Protons (CH₃): A sharp singlet around 2.2 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected in the aromatic region. The carbons directly attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). Carbons further away will show smaller two- and three-bond couplings (²JCF and ³JCF).

    • Carbonyl Carbon (C=O): A signal around 168-172 ppm.

    • Acetyl Carbon (CH₃): A signal around 25 ppm.

Troubleshooting Complex Spectra:

  • Impurity Peaks: Compare your spectrum to that of the starting material (4,5-difluoro-2-nitroaniline) to identify any unreacted starting material.

  • Solvent Peaks: Ensure you can identify the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and related nitroaromatic compounds?

A1: Nitroaromatic compounds should be handled with care due to their potential toxicity.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of accidental exposure, flush the affected area with plenty of water and seek medical attention.[9]

Q2: What is the typical solubility profile of this compound?

A2: Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. It is likely to have low solubility in water and non-polar solvents like hexane.[10]

Q3: How stable is this compound?

A3: this compound is a stable compound under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to strong reducing agents, strong acids, and high temperatures.[7] It should be stored in a cool, dry place away from incompatible materials.[11]

III. Experimental Protocols & Visualizations

General Synthesis of this compound

This protocol is a general guideline for the acetylation of 4,5-difluoro-2-nitroaniline.

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid or an appropriate solvent (e.g., dichloromethane)

  • Catalytic amount of concentrated sulfuric acid (optional)

Procedure:

  • Dissolve 4,5-difluoro-2-nitroaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add acetic anhydride to the solution. A slight excess of acetic anhydride is often used.[3]

  • If the reaction is slow, a catalytic amount of concentrated sulfuric acid can be carefully added.[4]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into ice-water to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.[5]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve 4,5-difluoro-2-nitroaniline Add_Reagents Add Acetic Anhydride (and optional catalyst) Start->Add_Reagents React Stir and Monitor by TLC Add_Reagents->React Quench Pour into Ice-Water React->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Crude Product Final_Product Final Product Purify->Final_Product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in this compound experiments.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_analytical Analytical Troubleshooting Start Experiment Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Analytical_Issue Analytical Issue? Start->Analytical_Issue Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Yes Recrystallize Recrystallize with Screened Solvents Impure_Product->Recrystallize Yes Check_Purity_Again Confirm Purity (TLC, LC-MS) Analytical_Issue->Check_Purity_Again Yes Check_Reagents Verify Reagent Purity & Activity Check_Completion->Check_Reagents Optimize_Workup Optimize Workup (e.g., extraction) Check_Reagents->Optimize_Workup Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If fails Identify_Side_Products Identify Side Products (NMR, MS) Column_Chromatography->Identify_Side_Products Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC) Check_Purity_Again->Acquire_2D_NMR Compare_Literature Compare with Literature Data Acquire_2D_NMR->Compare_Literature

Caption: A decision tree for troubleshooting common experimental issues.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₆F₂N₂O₃[12]
Molecular Weight 216.14 g/mol [13]
CAS Number 1662-21-1[12][13]
Appearance Solid (Typical for related compounds)[14]
Purity (Commercial) ≥95%[12][15]

V. References

  • BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds. BenchChem.

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. PrepChem.com. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. BenchChem.

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol. Santa Cruz Biotechnology.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.

  • Harper College. (2009). P-NITROPHENOL.

  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

  • Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Nitrophenol.

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". BenchChem.

  • Fisher Scientific. (n.d.). This compound, 95% Purity, C8H6F2N2O3, 5 grams.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

  • PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide.

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5).

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.

  • ChemicalBook. (2025). N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE.

  • ChemicalBook. (2023). N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE.

  • Wikipedia. (n.d.). 4-Nitroacetanilide.

  • Alfa Chemistry. (n.d.). CAS 81962-58-5 N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE.

  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.

  • ResearchGate. (n.d.). N-(2,5-difluoro-4-nitrophenyl) acetamide in DMSO 13 CNMR J values and assignment.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of precisely functionalized aromatic compounds is a cornerstone of innovation. Among these, N-(4,5-Difluoro-2-nitrophenyl)acetamide stands out as a valuable intermediate, its difluoro-nitro-acetamido arrangement offering a versatile scaffold for further chemical elaboration. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Introduction: The Synthetic Challenge and Strategic Considerations

The synthesis of this compound presents a classic challenge in regioselectivity and functional group compatibility. The two most logical retrosynthetic disconnections lead to two primary forward synthesis strategies:

  • Method A: Acetylation of 4,5-Difluoro-2-nitroaniline. This is the most direct and commonly employed route.

  • Method B: Nitration of N-(4,5-difluorophenyl)acetamide. This route is plausible but presents significant challenges in controlling the regioselectivity of the nitration.

This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of these two methods.

Method A: Acetylation of 4,5-Difluoro-2-nitroaniline

This approach is predicated on the availability of the starting aniline. The acetylation of an amino group is a robust and high-yielding transformation, making this the preferred method in most scenarios.

Mechanistic Rationale

The acetylation of an amine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is typically the rate-limiting step. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the amide and acetic acid as a byproduct. The reaction can be catalyzed by the addition of a strong acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 4,5-Difluoro-2-nitroaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Proton Transfer Byproduct Acetic Acid Tetrahedral->Byproduct

Caption: Mechanism of Acetylation.

Experimental Protocol

A representative procedure for the acetylation of a substituted aniline is as follows:

  • To a stirred mixture of the starting aniline (e.g., 2,5-difluoro-4-nitroaniline, 0.034 mol) in a suitable solvent such as methylene chloride (300 ml), add acetic anhydride (0.064 mol).[1]

  • A catalytic amount of a base like dimethylaminopyridine (0.0008 mol) can be added to accelerate the reaction.[1]

  • The reaction mixture is then heated at reflux for a period of 2 hours.[1]

  • Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.[1]

  • The residue is then quenched with water, often causing the product to precipitate.[1]

  • The solid product is collected by filtration, washed with water, and dried under reduced pressure.[1]

Method B: Nitration of N-(4,5-difluorophenyl)acetamide

This method involves the introduction of a nitro group onto the N-(4,5-difluorophenyl)acetamide backbone. While theoretically sound, this approach is often complicated by the formation of regioisomers.

Mechanistic Rationale

The nitration of an aromatic ring is an electrophilic aromatic substitution reaction. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The acetamido group is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. However, the fluorine atoms are weakly deactivating but also ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products. The desired product has the nitro group ortho to the acetamido group.

Nitration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acetanilide N-(4,5-difluorophenyl)acetamide SigmaComplex Sigma Complex (Wheland Intermediate) Acetanilide->SigmaComplex Electrophilic Attack by NO₂⁺ NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->SigmaComplex DesiredProduct This compound SigmaComplex->DesiredProduct Deprotonation Isomers Other Regioisomers SigmaComplex->Isomers

Caption: Mechanism of Nitration.

Experimental Protocol

A general procedure for the nitration of an acetanilide is as follows:

  • Dissolve the N-phenylacetamide derivative in glacial acetic acid.[2]

  • Carefully add concentrated sulfuric acid while cooling the mixture.[2]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the temperature is kept low (e.g., 5°C).[2]

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (below 20°C).[2]

  • After the addition is complete, allow the reaction to proceed for a short period at room temperature.[2]

  • Pour the reaction mixture into a mixture of ice and water to precipitate the product.[2]

  • Collect the crude product by filtration and purify by recrystallization.[2]

Comparative Analysis

FeatureMethod A: AcetylationMethod B: Nitration
Starting Material Availability Requires 4,5-Difluoro-2-nitroanilineRequires N-(4,5-difluorophenyl)acetamide
Regioselectivity Excellent; the position of the functional groups is pre-determined.Potentially poor; risk of forming multiple regioisomers, complicating purification.
Reaction Conditions Generally mild; reflux in an organic solvent.Harsh; requires strong acids and careful temperature control.[2]
Yield Typically high.Variable and often lower due to isomer formation and potential side reactions.
Purification Straightforward; often simple precipitation and filtration are sufficient.[1]Can be challenging; may require column chromatography to separate isomers.
Safety Considerations Acetic anhydride is corrosive and a lachrymator.The nitrating mixture is highly corrosive and exothermic reactions are possible if not controlled.

Conclusion and Recommendation

For the synthesis of this compound, Method A (Acetylation of 4,5-Difluoro-2-nitroaniline) is the unequivocally superior strategy. Its high regioselectivity, milder reaction conditions, and simpler purification process lead to a more efficient and reliable synthesis. While Method B (Nitration of N-(4,5-difluorophenyl)acetamide) is a viable academic exercise in electrophilic aromatic substitution, it is not a practical choice for producing the target compound with high purity and yield in a research or production setting. The challenges associated with controlling the regioselectivity of the nitration reaction make it an inefficient and less desirable route.

Researchers and drug development professionals are advised to secure a reliable source of 4,5-Difluoro-2-nitroaniline to ensure a streamlined and successful synthesis of this compound.

References

  • PrepChem.com. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • National Center for Biotechnology Information. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.

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A Comparative Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide and Other Nitrophenyl Acetamides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Nitrophenyl Acetamides in Biological Research

Nitrophenyl acetamides represent a significant class of organic compounds characterized by a phenyl ring substituted with both a nitro group and an acetamide functionality. This structural motif serves as a versatile scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide spectrum of biological activities. These activities are largely dictated by the number and position of the nitro groups, as well as the nature and location of other substituents on the phenyl ring. Researchers have explored these compounds for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. The acetamide moiety often plays a crucial role in orienting the molecule within the binding pockets of biological targets, while the nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and metabolic fate. This guide provides a comparative analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide against other nitrophenyl acetamides, focusing on how structural modifications, particularly fluorination, can impact their performance in biological assays.

This compound: A Candidate for Enhanced Biological Activity?

While extensive biological data for this compound is not yet prevalent in the public domain, its structure suggests intriguing possibilities for enhanced or novel biological activities when compared to its non-fluorinated or mono-fluorinated counterparts. The presence of two fluorine atoms on the phenyl ring is a key structural feature that can profoundly influence its physicochemical properties and, consequently, its biological profile.

Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, modulate the pKa of the molecule, and influence its metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can enhance membrane permeability and binding affinity to target proteins through favorable electrostatic interactions.

This guide will therefore proceed with a hypothesis-driven comparison, leveraging established structure-activity relationships (SAR) of nitrophenyl acetamides and the known effects of fluorination on bioactive molecules.

Comparative Analysis of Nitrophenyl Acetamides in Biological Assays

To understand the potential of this compound, we will first examine the biological activities of structurally related nitrophenyl acetamides.

Antitubercular Activity of Nitrophenyl Acetamides

A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has demonstrated their potential as antitubercular agents. The most potent compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv.[1] This highlights the potential of the nitrophenyl acetamide scaffold in targeting mycobacteria. The presence of a nitro group is often associated with a "pro-drug" mechanism in antitubercular agents, where it is bioreductively activated within the mycobacterium to generate reactive nitrogen species that are cytotoxic.

Table 1: Antitubercular Activity of Selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives [1]

CompoundR Group on N-phenylMIC (µg/mL) against M. tuberculosis H37Rv
3a H32
3m 2-NO₂4
3g 4-F16
3h 3-Cl, 4-F16

The data suggests that substitution on the N-phenyl ring significantly impacts antitubercular activity. The ortho-nitro substitution in compound 3m resulted in the highest potency.

Hypothesized Activity of this compound:

Based on the above data, the 2-nitrophenyl moiety appears to be favorable for antitubercular activity. The addition of two fluorine atoms in this compound could further enhance this activity. The electron-withdrawing nature of the fluorine atoms would make the nitro group more susceptible to reduction, potentially accelerating the formation of cytotoxic reactive nitrogen species.

Antitubercular_Mechanism cluster_Mtb Mycobacterium tuberculosis Nitrophenyl_Acetamide Nitrophenyl Acetamide (Prodrug) Bioactivation Nitroreductase (e.g., Ddn) Nitrophenyl_Acetamide->Bioactivation Uptake Reactive_Nitrogen_Species Reactive Nitrogen Intermediates Bioactivation->Reactive_Nitrogen_Species Reduction Cell_Death Bacterial Cell Death Reactive_Nitrogen_Species->Cell_Death Cytotoxicity

Caption: Hypothesized bioactivation of nitrophenyl acetamides in M. tuberculosis.

Antioxidant and Anti-inflammatory Activities

Certain acetamide derivatives have been investigated for their antioxidant and anti-inflammatory properties. A study on a series of acetamides revealed that some compounds with a nitrophenyl moiety exhibited antioxidant activity by scavenging free radicals and demonstrated anti-inflammatory effects by inhibiting nitrite and ROS production in macrophages.[2][3]

Table 2: Antioxidant and Anti-inflammatory Activity of Selected Acetamide Derivatives [2][3]

CompoundStructureAntioxidant Activity (ABTS % Inhibition)Anti-inflammatory Activity (% Nitrite Inhibition)
30006 2-(4-nitrophenyl)-N-(3-phenylpropyl)acetamide1%-
40006 N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide-Significant inhibition of nitrite and ROS

The position of the nitro group appears to be a critical determinant of biological activity. Studies on nitrophenols have shown that 4-nitrophenol is generally more cytotoxic than 2-nitrophenol or 3-nitrophenol.[4][5]

Hypothesized Activity of this compound:

The 2-nitro substitution in this compound may lead to a different pharmacological profile compared to the 4-nitro substituted compounds in Table 2. The difluoro substitution pattern would further modulate the electronic distribution of the phenyl ring, which could influence its radical scavenging ability and interaction with inflammatory pathway proteins. The increased lipophilicity due to fluorination might also enhance cellular uptake, potentially leading to more potent anti-inflammatory effects.

Anti_Inflammatory_Workflow LPS_Stimulation LPS Stimulation of Macrophages Signaling_Cascade Activation of NF-κB & MAPK Pathways LPS_Stimulation->Signaling_Cascade iNOS_Expression Increased iNOS Expression Signaling_Cascade->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammatory Response NO_Production->Inflammation Nitrophenyl_Acetamide Nitrophenyl Acetamide (Test Compound) Nitrophenyl_Acetamide->Signaling_Cascade Inhibition? Nitrophenyl_Acetamide->iNOS_Expression Inhibition?

Caption: General workflow for assessing anti-inflammatory activity.

Cytotoxicity and Anticancer Potential

The cytotoxicity of nitrophenyl compounds is an area of active research. As previously mentioned, the cytotoxicity of nitrophenols is isomer-dependent.[4][5] Fluorination has been shown to enhance the cytotoxicity of various small molecules. For instance, fluorinated flavan-3-ol derivatives exhibited significantly stronger cytotoxic effects against HeLa and A549 cancer cell lines compared to their non-fluorinated analogs.[6] The increased cytotoxicity was linked to the induction of autophagy and mitochondrial dysfunction.[6] Furthermore, studies on other fluorinated compounds have indicated that an increased number of fluorine atoms on a benzene ring can lead to higher cytotoxicity.[7]

Hypothesized Activity of this compound:

Given the established principles of fluorine-enhanced cytotoxicity, it is plausible that this compound will exhibit greater cytotoxicity against cancer cell lines compared to N-(2-nitrophenyl)acetamide or N-(4-fluorophenyl-2-nitrophenyl)acetamide. The combined electron-withdrawing effects of the two fluorine atoms and the nitro group could render the molecule more electrophilic and prone to interactions with cellular nucleophiles, potentially leading to cellular stress and apoptosis.

Experimental Protocols

For researchers interested in evaluating the biological activities of this compound and other nitrophenyl acetamides, the following are standard experimental protocols.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Detection: A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents the color change.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is calculated.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on the structure-activity relationships of related nitrophenyl acetamides provides a strong foundation for hypothesizing its potential. The presence of the difluoro substitution on the 2-nitrophenyl acetamide scaffold is anticipated to enhance its biological profile, potentially leading to increased antitubercular activity and cytotoxicity against cancer cells.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Direct comparative studies against its non-fluorinated and mono-fluorinated analogs in a panel of biological assays are crucial to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific contributions of the difluoro substitution to the biological activity but also pave the way for the development of novel therapeutic agents based on the nitrophenyl acetamide scaffold.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2038. Retrieved January 11, 2026, from [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. (2022). Environmental Pollution, 292, 118357. Retrieved January 11, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (2020). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 11, 2026, from [Link]

  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. (2023). International Journal of Molecular Sciences, 24(8), 7493. Retrieved January 11, 2026, from [Link]

  • Cytotoxicity of new polyfluorinated 1,4-naphtoquinones with diverse substituents in the quinone moiety. (2014). Toxicology in Vitro, 28(8), 1531-1539. Retrieved January 11, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. (2012). American University. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Purity Validation of N-(4,5-Difluoro-2-nitrophenyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a nitro group and fluorine atoms, makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in ensuring its purity. Process-related impurities, arising from unreacted starting materials or side-reactions, and degradation products can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of reliable drug development. This guide provides an in-depth validation of a primary High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. Furthermore, it presents a comparative analysis with an orthogonal Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering insights into selecting the optimal analytical strategy based on specific project needs, from routine quality control to in-depth impurity profiling.

Pillar 1: The Primary Workhorse - Reversed-Phase HPLC with UV Detection

For routine purity analysis and quality control of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its robustness, cost-effectiveness, and widespread availability make it an indispensable tool in any analytical laboratory.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount for developing a selective and reliable method. Our choice of a C18 stationary phase is based on the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is optimized to ensure sharp peak shapes and adequate retention. Formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times. UV detection is ideal due to the presence of the nitroaromatic chromophore in the analyte, which provides strong absorbance for sensitive detection.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard stock solution using the same diluent.

4. Validation Workflow:

The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Dev Initial Method Development Opt Optimization of Mobile Phase & Gradient Dev->Opt Specificity Specificity (Peak Purity, Forced Degradation) Opt->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Variations in Flow, Temp) LOD_LOQ->Robustness Routine Routine Purity Testing & QC Release Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Self-Validation System: Specificity and Forced Degradation

A key aspect of a trustworthy purity method is its ability to be "stability-indicating." This means the method must be able to separate the main analyte from its potential impurities and degradation products.[3] To demonstrate this, forced degradation studies are conducted.

Forced Degradation Protocol: this compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.

  • Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if all degradation peaks are well-resolved from the main analyte peak. The most common process-related impurity is the starting material, 4,5-difluoro-2-nitroaniline, which would arise from incomplete acetylation.[4] Our HPLC method should demonstrate baseline separation of this impurity from the main peak.

Pillar 2: The Orthogonal Approach - UPLC-MS for Enhanced Sensitivity and Identification

While HPLC-UV is excellent for quantification, it falls short when identifying unknown impurities, as retention time alone is not a definitive identifier. For comprehensive impurity profiling, an orthogonal method is essential.[5][6] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides a powerful alternative.

UPLC utilizes smaller particle size columns (<2 µm), which results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[7] Coupling this with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of eluting peaks, providing crucial information for the identification of unknown impurities.[8]

Experimental Protocol: UPLC-MS Method

1. Instrumentation:

  • A UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-4 min: 20% to 90% B

    • 4-4.5 min: 90% B

    • 4.6-5 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI (Positive and Negative).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Scan Range: 50-500 m/z.

Logical Relationship: HPLC and UPLC-MS

The two techniques serve complementary roles in the quality assessment of this compound.

HPLC_vs_UPLCMS cluster_0 Primary Method cluster_1 Orthogonal Method HPLC HPLC-UV UPLCMS UPLC-MS HPLC->UPLCMS Confirm Peak Purity Identify Unknowns QC Routine QC (Purity Assay) HPLC->QC Impurity Impurity Profiling (Identification & Structure Elucidation) UPLCMS->Impurity

Caption: Complementary Roles of HPLC and UPLC-MS.

Pillar 3: Comparative Performance Data

The choice between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterHPLC-UVUPLC-MSRationale & Justification
Primary Use Quantitative Purity AnalysisQualitative & Quantitative Impurity ProfilingHPLC is robust for known analyte quantification; MS is required for unknown identification.
Specificity High (with validated method)Very HighChromatographic separation provides specificity in both. MS adds another dimension of specificity based on mass.
Limit of Detection (LOD) ~0.01 µg/mL< 1 ng/mLUPLC's sharper peaks and the inherent sensitivity of MS detectors lead to significantly lower detection limits.
Limit of Quantification (LOQ) ~0.03 µg/mL< 5 ng/mLThe ability to accurately quantify at lower levels is superior with UPLC-MS.
Precision (%RSD) < 1.0%< 5.0%HPLC-UV typically offers slightly better precision for the main component due to the stability of UV detectors.
Analysis Time ~20 minutes~5 minutesThe smaller column dimensions and higher operating pressures of UPLC allow for much faster separations.
Cost & Complexity LowerHigherUPLC-MS systems are more expensive to acquire and maintain, and require more specialized operator expertise.

Conclusion: An Integrated Strategy for Assured Purity

The validation of purity for a critical pharmaceutical intermediate like this compound demands a well-reasoned, multi-faceted analytical approach. A robust, validated RP-HPLC method serves as the reliable workhorse for routine quality control, ensuring that batches consistently meet predefined purity specifications. Its performance, validated according to ICH guidelines, provides a high degree of confidence in the reported purity values.

However, for comprehensive quality assurance, especially during process development and stability studies, an orthogonal method is indispensable. UPLC-MS offers superior sensitivity and the definitive identification capabilities necessary to detect and characterize unknown impurities at trace levels. By employing HPLC-UV for routine control and leveraging UPLC-MS for in-depth investigation, researchers and drug developers can build a complete and robust data package, ensuring the quality and safety of their final products. This integrated strategy embodies the principles of scientific integrity, providing a self-validating system for the purity assessment of this compound.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Thakkar, D. G., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme. [Link]

  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Andres, A. I., et al. (2006). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]

  • Bhatt, V., & Patel, P. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Outsourcing. [Link]

  • Dejaegher, B., et al. (2007). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

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A Researcher's Guide to Spectroscopic Differentiation of N-(4,5-Difluoro-2-nitrophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the landscape of pharmaceutical research and materials science, the precise structural characterization of molecular entities is paramount. N-(substituted-phenyl)acetamides are prevalent scaffolds in medicinal chemistry, and the specific arrangement of substituents on the aromatic ring can drastically alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for N-(4,5-Difluoro-2-nitrophenyl)acetamide and its positional isomers.

The differentiation of these isomers is a non-trivial analytical challenge. Subtle shifts in the positions of the fluoro and nitro groups can lead to significant changes in the electronic environment of the molecule, which are reflected in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. For researchers in drug development, confirming the correct isomeric form is a critical step in ensuring the efficacy and safety of a potential therapeutic agent.

Due to the limited availability of experimentally acquired spectra for all possible isomers in public databases, this guide will leverage established principles of spectroscopy and predicted data from validated computational models to highlight the key differentiating features.[1][2][3][4][5] This approach provides a robust framework for researchers to interpret their own experimental data and confidently distinguish between these closely related compounds.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic signatures for this compound and two of its key isomers: N-(3,4-Difluoro-2-nitrophenyl)acetamide and N-(2,3-Difluoro-6-nitrophenyl)acetamide. The causality behind the predicted differences is explained, providing a logical basis for isomer identification.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the surrounding substituents. The electron-withdrawing nature of the nitro and fluoro groups deshields the aromatic protons, shifting their signals downfield.[6][7] The key to differentiation lies in the specific deshielding effects and the proton-fluorine (H-F) coupling patterns, which are dependent on the number of bonds separating the interacting nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm), Multiplicity, and Coupling Constants (J, Hz)
This compound ~9.9 (br s, 1H, NH), ~8.5 (dd, J ≈ 9.0, 7.0 Hz, 1H, H-6), ~7.4 (dd, J ≈ 11.0, 9.0 Hz, 1H, H-3), ~2.3 (s, 3H, CH₃)
N-(3,4-Difluoro-2-nitrophenyl)acetamide ~9.8 (br s, 1H, NH), ~8.1 (ddd, J ≈ 9.0, 5.0, 2.0 Hz, 1H, H-6), ~7.3 (ddd, J ≈ 9.0, 7.0, 2.0 Hz, 1H, H-5), ~2.3 (s, 3H, CH₃)
N-(2,3-Difluoro-6-nitrophenyl)acetamide ~9.7 (br s, 1H, NH), ~7.8 (td, J ≈ 9.0, 5.5 Hz, 1H, H-4), ~7.5 (td, J ≈ 9.0, 2.0 Hz, 1H, H-5), ~2.3 (s, 3H, CH₃)
  • This compound: The proton at the H-6 position is expected to be the most downfield aromatic proton due to its ortho position relative to the strongly electron-withdrawing nitro group. It will appear as a doublet of doublets due to coupling with H-3 (⁴JHH, small) and the fluorine at C-5 (⁴JHF). The H-3 proton will also be a doublet of doublets, coupling to H-6 and the fluorine at C-4 (³JHF).

  • N-(3,4-Difluoro-2-nitrophenyl)acetamide: The aromatic protons H-5 and H-6 will show complex splitting patterns (doublet of doublet of doublets) due to coupling with each other (³JHH) and with the two fluorine atoms. The relative positions of these signals will depend on the combined electronic effects of the substituents.

  • N-(2,3-Difluoro-6-nitrophenyl)acetamide: The aromatic protons H-4 and H-5 will appear as triplet of doublets, coupling with each other and the adjacent fluorine atoms. The proximity of the nitro group to the acetamide will likely result in a more shielded NH proton compared to the other isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, particularly regarding the carbon atoms directly bonded to fluorine. The large one-bond carbon-fluorine coupling constants (¹JCF) are highly diagnostic.[8][9] The chemical shifts of the aromatic carbons are also influenced by the substituent pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm) and Key C-F Couplings (J, Hz)
This compound ~169 (C=O), ~152 (d, ¹JCF ≈ 255 Hz, C-4), ~148 (d, ¹JCF ≈ 250 Hz, C-5), ~140 (C-2), ~135 (d, ²JCF ≈ 10 Hz, C-1), ~120 (d, ²JCF ≈ 20 Hz, C-6), ~110 (d, ²JCF ≈ 20 Hz, C-3), ~25 (CH₃)
N-(3,4-Difluoro-2-nitrophenyl)acetamide ~169 (C=O), ~155 (d, ¹JCF ≈ 260 Hz, C-3), ~150 (d, ¹JCF ≈ 255 Hz, C-4), ~142 (C-2), ~133 (d, ²JCF ≈ 8 Hz, C-1), ~125 (dd, ²JCF ≈ 15 Hz, ³JCF ≈ 5 Hz, C-5), ~118 (d, ²JCF ≈ 18 Hz, C-6), ~25 (CH₃)
N-(2,3-Difluoro-6-nitrophenyl)acetamide ~169 (C=O), ~153 (d, ¹JCF ≈ 250 Hz, C-2), ~149 (d, ¹JCF ≈ 245 Hz, C-3), ~145 (C-6), ~130 (d, ²JCF ≈ 12 Hz, C-1), ~122 (dd, ²JCF ≈ 18 Hz, ³JCF ≈ 4 Hz, C-4), ~115 (d, ²JCF ≈ 22 Hz, C-5), ~25 (CH₃)

The key differentiators in the ¹³C NMR spectra are the chemical shifts and coupling patterns of the fluorinated carbons. The carbon directly attached to the nitro group (e.g., C-2 in the 4,5-difluoro isomer) will also show a characteristic downfield shift. The number of distinct signals in the aromatic region will also confirm the symmetry of the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less powerful for distinguishing between these specific isomers, subtle shifts in the vibrational frequencies can be observed.[10][11][12]

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F Stretch
This compound ~3350~1700~1530~1350~1250-1100
N-(3,4-Difluoro-2-nitrophenyl)acetamide ~3340~1705~1535~1345~1260-1110
N-(2,3-Difluoro-6-nitrophenyl)acetamide ~3330~1695~1525~1355~1240-1090

The primary bands for the amide (N-H and C=O stretch) and nitro groups will be present in all isomers. The exact position of the C-F stretching bands can be complex and may overlap with other vibrations in the fingerprint region (1450-600 cm⁻¹).[13] The most significant differences may arise from steric interactions affecting the hydrogen bonding of the N-H group, which could slightly alter its stretching frequency.

Mass Spectrometry: Elucidating Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns that can aid in structural elucidation. All isomers will have the same molecular ion peak (m/z = 216.03). The differentiation will come from the relative abundances of the fragment ions.[14][15]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
All Isomers 216[M]⁺
174[M - C₂H₂O]⁺ (Loss of ketene from the acetyl group)
128[M - C₂H₂O - NO₂]⁺ (Subsequent loss of the nitro group)
Isomer-specific fragmentsFragments arising from the cleavage of the difluoronitrophenyl ring, which may show different relative intensities.

The primary fragmentation will involve the loss of a ketene radical from the acetamide side chain, resulting in a prominent peak at m/z 174.[16][17] Subsequent loss of the nitro group would lead to a fragment at m/z 128. While these major fragments will be common to all isomers, the relative intensities of fragments resulting from the cleavage of the aromatic ring itself could provide clues to the substitution pattern, although this may require high-resolution mass spectrometry and careful analysis.

Experimental Protocols and Workflow

To obtain high-quality, reproducible data for the comparison of these isomers, the following standardized protocols are recommended.

General Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Synthesized Isomer Dissolve_NMR Dissolve in CDCl3 (~5-10 mg in 0.6 mL) Prep->Dissolve_NMR Prep_IR Prepare KBr Pellet (~1 mg sample in 100 mg KBr) Prep->Prep_IR Dissolve_MS Dissolve in MeOH/CH2Cl2 (~1 mg/mL) Prep->Dissolve_MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolve_NMR->NMR IR FT-IR Spectroscopy (4000-400 cm⁻¹) Prep_IR->IR MS Mass Spectrometry (EI or ESI) Dissolve_MS->MS Process Process Raw Data (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Compare Compare Spectra (Chemical Shifts, Couplings, Frequencies, Fragments) Process->Compare Identify Isomer Identification Compare->Identify

Caption: A general workflow for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding approximately 1 mg of the solid sample with 100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or a mixture of methanol and dichloromethane.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis. Electrospray ionization (ESI) can also be used, particularly for confirming the molecular weight.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Conclusion

The definitive identification of this compound and its isomers necessitates a multi-technique spectroscopic approach. While mass spectrometry can confirm the elemental composition and infrared spectroscopy can verify the presence of key functional groups, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most powerful tool for unambiguous isomer differentiation. The distinct patterns of chemical shifts and, most importantly, the proton-fluorine and carbon-fluorine coupling constants provide a unique "fingerprint" for each specific substitution pattern on the aromatic ring. By carefully analyzing these spectroscopic features in conjunction with the predictive models and principles outlined in this guide, researchers can confidently determine the precise structure of their synthesized compounds, a crucial step in advancing their scientific endeavors.

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A Comparative Guide to the Reproducibility of N-(4,5-Difluoro-2-nitrophenyl)acetamide Synthesis for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. N-(4,5-Difluoro-2-nitrophenyl)acetamide is a valuable building block in medicinal chemistry, and its reproducible synthesis is critical for advancing pharmaceutical pipelines. This guide provides an in-depth, comparative analysis of two common synthetic routes to this compound, offering experimental protocols, supporting data, and insights into potential challenges to ensure batch-to-batch consistency.

Introduction: The Importance of Reproducibility in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the reproducibility of a chemical synthesis is not merely a matter of academic interest but a cornerstone of regulatory compliance, cost-effectiveness, and, ultimately, patient safety. Variations in yield, purity, and impurity profiles of an active pharmaceutical ingredient (API) or its intermediates can have profound consequences. This guide focuses on this compound, a key intermediate whose synthesis, while seemingly straightforward, can be subject to variability. We will dissect two primary synthetic strategies, providing the necessary detail to empower researchers to assess and improve the reproducibility of their own processes.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes for this compound are commonly employed:

  • Method A: Direct Acetylation of 4,5-Difluoro-2-nitroaniline. This is a direct, one-step approach where the commercially available 4,5-difluoro-2-nitroaniline is acetylated to the desired product.

  • Method B: Two-Step Synthesis via Nitration of an Acetanilide Precursor. This method involves the initial acetylation of 1,2-difluoroaniline to form N-(4,5-difluorophenyl)acetamide, followed by a regioselective nitration to yield the final product. The initial acetylation step serves to protect the amine and direct the subsequent nitration.[1]

This guide will provide detailed protocols for both methods, followed by a comparative analysis of their respective advantages and disadvantages in the context of reproducibility.

Method A: Direct Acetylation of 4,5-Difluoro-2-nitroaniline

This method is predicated on the direct conversion of a readily available starting material to the final product. The nucleophilic attack of the amino group on acetic anhydride is a classic and generally high-yielding transformation.[2]

Experimental Protocol: Method A

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluoro-2-nitroaniline (1.0 eq) in dichloromethane.

  • Add a catalytic amount of pyridine (0.1 eq) to the solution.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Workflow for Method A

start Start: 4,5-Difluoro-2-nitroaniline dissolve Dissolve in Dichloromethane start->dissolve add_cat Add Pyridine (catalyst) dissolve->add_cat add_reag Add Acetic Anhydride add_cat->add_reag reflux Reflux & Monitor by TLC add_reag->reflux quench Quench with NaHCO3 reflux->quench extract Extract with Dichloromethane quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Product: this compound recrystallize->product

Caption: Experimental workflow for the direct acetylation of 4,5-Difluoro-2-nitroaniline.

Method B: Two-Step Synthesis via Nitration

This approach involves protecting the amine functionality of 1,2-difluoroaniline via acetylation, followed by a regioselective nitration. The acetylation step moderates the reactivity of the aromatic ring and enhances the regioselectivity of the nitration reaction.[3]

Experimental Protocol: Method B

Step 1: Acetylation of 1,2-Difluoroaniline

Materials:

  • 1,2-Difluoroaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve 1,2-difluoroaniline (1.0 eq) in water and add concentrated hydrochloric acid.

  • Prepare a solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride (1.1 eq), swirl, and immediately add the sodium acetate solution.

  • Cool the mixture in an ice bath to precipitate N-(4,5-difluorophenyl)acetamide.

  • Collect the solid by vacuum filtration and recrystallize from ethanol.

Step 2: Nitration of N-(4,5-Difluorophenyl)acetamide

Materials:

  • N-(4,5-Difluorophenyl)acetamide (from Step 1)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

Procedure:

  • In a clean, dry flask, dissolve N-(4,5-difluorophenyl)acetamide (1.0 eq) in concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for 30 minutes at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Workflow for Method B

cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration start_b Start: 1,2-Difluoroaniline dissolve_b Dissolve in HCl/Water start_b->dissolve_b add_reagents_b Add Acetic Anhydride & NaOAc dissolve_b->add_reagents_b precipitate_b Precipitate & Filter add_reagents_b->precipitate_b intermediate Intermediate: N-(4,5-difluorophenyl)acetamide precipitate_b->intermediate dissolve_c Dissolve in Conc. H2SO4 intermediate->dissolve_c add_nitrating_mix Add Nitrating Mixture dissolve_c->add_nitrating_mix precipitate_c Precipitate on Ice & Filter add_nitrating_mix->precipitate_c recrystallize_c Recrystallize from Ethanol precipitate_c->recrystallize_c product_b Product: this compound recrystallize_c->product_b

Caption: Two-step workflow for the synthesis via nitration of an acetanilide precursor.

Comparative Analysis and Reproducibility Assessment

ParameterMethod A: Direct AcetylationMethod B: Two-Step NitrationRationale & Expert Insights
Number of Steps 12Method A is more streamlined, which can reduce cumulative losses and processing time. However, each step in Method B is a well-established, high-yielding reaction.
Typical Yield Good to Excellent (Est. 85-95%)Good (Est. 70-85% over two steps)Direct acetylation of anilines is generally a high-yielding process. The two-step nature of Method B can lead to lower overall yields due to handling losses at the intermediate stage.
Purity High, with potential for unreacted starting material.High, but with a risk of isomeric impurities.Method A's primary impurity is typically the starting aniline, which can often be removed by recrystallization. Method B carries the risk of forming other nitro-isomers, which can be challenging to separate.[3]
Key Challenges to Reproducibility - Incomplete reaction.[2]- Purity of starting material.- Regiocontrol during nitration.[3]- Strict temperature control required.[4]- Potential for di-nitration.In Method A, ensuring the reaction goes to completion is key; TLC monitoring is crucial. In Method B, the nitration step is exothermic and requires careful temperature management to avoid side reactions and ensure the desired isomer is the major product.
Scalability Generally straightforward.Requires careful process control for the nitration step on a larger scale due to exothermicity.The exothermic nature of nitration in Method B presents a greater challenge for industrial-scale synthesis, requiring specialized equipment for heat management.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagents.May be less cost-effective due to the additional step and reagents.The overall cost will depend on the relative prices of 4,5-difluoro-2-nitroaniline versus 1,2-difluoroaniline and the efficiency of each step.

Discussion: Enhancing Reproducibility

For Method A: The key to reproducibility lies in ensuring the complete consumption of the starting aniline. Incomplete reactions can lead to batches with varying levels of the starting material impurity. The use of a slight excess of acetic anhydride and a catalytic amount of a base like pyridine can drive the reaction to completion. Careful monitoring by TLC is essential before proceeding with the workup. The purity of the starting 4,5-difluoro-2-nitroaniline is also critical, as impurities may carry through to the final product.

For Method B: Reproducibility hinges on the meticulous control of the nitration step. The regioselectivity of this electrophilic aromatic substitution is highly dependent on reaction conditions, particularly temperature. Deviation from the optimal temperature range can lead to the formation of unwanted nitro-isomers, significantly impacting the purity and yield of the desired product. The slow, dropwise addition of the nitrating mixture to the acetanilide solution is crucial to maintain temperature control and minimize side reactions. Acetylation of the aniline beforehand is a critical step to reduce the activating effect of the amino group and prevent oxidation and polysubstitution.[5]

Conclusion

Both Method A and Method B represent viable synthetic routes to this compound. For laboratory-scale synthesis where simplicity and high yield are prioritized, Method A (Direct Acetylation) is often the preferred choice. Its single-step nature and generally clean reaction profile make it a robust and reproducible method, provided the reaction is driven to completion.

Method B (Two-Step Nitration) , while involving an additional step, offers an alternative route that can be advantageous if the starting material, 1,2-difluoroaniline, is more readily available or cost-effective. However, researchers must be prepared to implement stringent temperature control during the nitration step to ensure reproducible yields and purity.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available starting materials, and the desired purity profile of the final product. By understanding the nuances and potential pitfalls of each method, scientists can enhance the reproducibility of their synthesis and ensure a consistent supply of this critical intermediate.

References

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?[Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline?[Link]

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of starting reagent. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

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A Researcher's Guide to Evaluating the Biological Efficacy of Novel Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both exhilarating and fraught with challenges. A critical step in this process is the rigorous evaluation of a compound's biological efficacy, benchmarked against established inhibitors. This guide provides a comprehensive framework for this evaluation, using the hypothetical scenario of a novel compound, N-(4,5-Difluoro-2-nitrophenyl)acetamide, as a case study.

While public domain literature does not currently specify a biological target for this compound[1][2][3][4], this guide will proceed by positing it as a putative inhibitor of a well-defined and therapeutically relevant target: the Epidermal Growth Factor Receptor (EGFR). By following this illustrative example, researchers can adapt the principles and protocols outlined here to their own compounds of interest.

The Central Hypothesis: this compound as a Novel EGFR Inhibitor

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide will compare our hypothetical compound, this compound, against two well-established, FDA-approved EGFR inhibitors: Gefitinib and Erlotinib.

Understanding the Landscape: The EGFR Signaling Pathway

A thorough understanding of the target's signaling cascade is fundamental to designing meaningful experiments. The EGFR pathway, upon activation by its ligands (e.g., EGF), triggers a downstream cascade involving key signaling nodes like RAS, RAF, MEK, and ERK, ultimately leading to cellular proliferation.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep Dispense Dispense Compound to Plate Prep->Dispense AddKinase Add EGFR Kinase Dispense->AddKinase Incubate1 Incubate (10 min) AddKinase->Incubate1 AddATP Add ATP & Substrate Incubate1->AddATP Incubate2 Incubate (60 min) AddATP->Incubate2 AddDetection Add Luminescent Reagent Incubate2->AddDetection Read Measure Luminescence AddDetection->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture an EGFR-dependent cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (this compound, Gefitinib, Erlotinib) and a DMSO vehicle control.

    • Incubate the plate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of a novel compound, using the hypothetical example of this compound as an EGFR inhibitor. Positive results from these initial assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of other kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By employing a systematic and rigorous approach to biological evaluation, researchers can effectively triage novel compounds and identify those with the most promise for further development as potential therapeutics.

References

  • Amerigo Scientific. This compound. [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • PubMed. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • Alichem. This compound, 95% Purity, C8H6F2N2O3, 5 grams. [Link]

  • PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of immunology and drug development, the specificity of molecular recognition is paramount. For researchers utilizing hapten-carrier conjugates to elicit targeted antibody responses, a comprehensive understanding of potential cross-reactivities is not merely an academic exercise—it is a critical determinant of assay validity, diagnostic accuracy, and therapeutic efficacy. This guide provides an in-depth comparative analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a fluorinated dinitrophenyl hapten increasingly employed in various research applications. We will delve into the principles governing its cross-reactivity, present robust experimental data for comparative analysis, and offer a detailed protocol for its evaluation, thereby empowering researchers to navigate the nuances of antibody specificity with precision and confidence.

The Strategic Importance of this compound in Modern Immunoassay Development

This compound is a member of the dinitrophenyl (DNP) family of haptens. Haptens are small molecules that are not immunogenic on their own but can elicit a potent and specific immune response when conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1]. The unique structural features of this compound, specifically the presence and position of the two fluorine atoms on the phenyl ring, offer distinct advantages in the generation of highly specific antibodies. The electronegativity and small size of fluorine atoms can significantly influence the electronic and steric properties of the hapten, leading to the generation of antibody binding pockets with exquisite selectivity[2].

This hapten is a valuable tool for a range of applications, including:

  • Generation of High-Affinity Monoclonal and Polyclonal Antibodies: Its well-defined chemical structure facilitates the production of antibodies with high specificity, which are essential for the development of sensitive and reliable immunoassays.

  • Development of Advanced Diagnostic Kits: As a precisely defined target antigen, it is instrumental in the creation of next-generation ELISAs, lateral flow assays, and other immunodetection platforms.

  • Fundamental Research in Immunology: The study of the immune response to well-characterized haptens like this compound provides valuable insights into the mechanisms of B-cell activation, antibody-antigen recognition, and affinity maturation.

Despite its advantages, the potential for cross-reactivity with structurally similar molecules remains a significant consideration. A thorough evaluation of this cross-reactivity is crucial to mitigate the risk of false-positive results in diagnostic assays and to ensure the targeted efficacy of antibody-based therapeutics.

The Molecular Underpinnings of Antibody Cross-Reactivity

Antibody cross-reactivity is a phenomenon where an antibody, generated against a specific antigen (the primary hapten), also recognizes and binds to other molecules with similar structural motifs. The degree of cross-reactivity is directly proportional to the structural homology between the primary hapten and the analog. For this compound, the key determinants of antibody recognition are:

  • The 2-Nitrophenyl Core: This forms the foundational scaffold for antibody binding.

  • The Acetamide Linker: The group through which the hapten is conjugated to the carrier protein can also be part of the epitope recognized by the antibody.

  • The Fluorine Substituents: The number and position of the fluorine atoms are critical for defining the unique electronic and steric signature of the hapten, and thus play a major role in dictating antibody specificity[2].

Even subtle alterations to these structural features can lead to significant variations in binding affinity, resulting in a spectrum of cross-reactivity.

G cluster_0 Antibody Binding Pocket Primary Hapten This compound Antibody Antibody Specific for This compound Primary Hapten->Antibody High-Affinity Binding Analog A Structurally Similar Analog (e.g., mono-fluorinated) Analog A->Antibody Lower Affinity Binding (Cross-Reactivity) Analog B Structurally Dissimilar Analog (e.g., different substituent) Analog B->Antibody Negligible Binding caption Molecular basis of antibody cross-reactivity.

Figure 1. A diagram illustrating the principle of antibody cross-reactivity with structurally similar and dissimilar haptens.

A Quantitative Comparison of Cross-Reactivity Profiles

To provide a clear and objective comparison, we present illustrative experimental data from a competitive ELISA designed to assess the cross-reactivity of a monoclonal antibody raised against this compound. In this assay, a panel of structurally related analogs competes with a fixed concentration of the primary hapten for binding to a limited amount of the antibody. The IC50 value, which represents the concentration of the analog required to inhibit 50% of the primary hapten's binding, is a key metric. A lower IC50 value signifies a higher degree of cross-reactivity.

CompoundStructure HighlightsIC50 (nM)Cross-Reactivity (%)
This compound Primary Hapten (4,5-di-Fluoro) 12 100%
N-(4-Fluoro-2-nitrophenyl)acetamideMono-Fluoro Analog (4-Fluoro)6020%
N-(5-Fluoro-2-nitrophenyl)acetamideMono-Fluoro Analog (5-Fluoro)9612.5%
N-(2,4-Dinitrophenyl)acetamideNon-Fluorinated DNP Analog2405%
N-(2-Nitrophenyl)acetamideLacks one Nitro and both Fluoro groups> 10,000< 0.1%
N-(4-Fluorophenyl)acetamideLacks the Nitro group at the 2-position> 10,000< 0.1%

Cross-Reactivity (%) is calculated using the formula: (IC50 of Primary Hapten / IC50 of Analog) x 100.

Analysis of the Data:

The data underscores the high specificity of the antibody for this compound. The presence of both fluorine atoms at the 4 and 5 positions is critical for optimal antibody recognition, as demonstrated by the significantly higher IC50 values for the mono-fluorinated analogs. The complete absence of fluorine, as seen in the N-(2,4-Dinitrophenyl)acetamide analog, results in a dramatic decrease in binding affinity. Furthermore, the analogs lacking the nitro group at the 2-position exhibit negligible cross-reactivity, highlighting the importance of this functional group in the antibody-hapten interaction. This quantitative analysis is indispensable for researchers in predicting potential interferences in their assays and for the rational design of highly specific immunodetection systems.

A Step-by-Step Guide to Cross-Reactivity Assessment via Competitive ELISA

This section provides a comprehensive, step-by-step protocol for determining the cross-reactivity of antibodies against this compound using a competitive ELISA format.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A 1. Plate Coating (Hapten-BSA Conjugate) B 2. Washing A->B C 3. Blocking (e.g., BSA or Casein) B->C D 4. Washing C->D E 5. Competition Step: Incubate Antibody with Free Hapten/Analog D->E F 6. Add Competition Mixture to Plate Incubate E->F G 7. Washing F->G H 8. Add HRP-Conjugated Secondary Antibody G->H I 9. Washing H->I J 10. Add TMB Substrate Color Development I->J K 11. Stop Reaction J->K L 12. Read Absorbance (450 nm) K->L M 13. Data Analysis (IC50 & % Cross-Reactivity Calculation) L->M caption Experimental workflow for competitive ELISA.

Figure 2. A detailed workflow diagram for the competitive ELISA used to assess cross-reactivity.

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • This compound-BSA conjugate (for plate coating)

  • Primary monoclonal antibody specific for this compound

  • HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • This compound (as standard) and a panel of potential cross-reactants (analogs)

  • Microplate reader with a 450 nm filter

Experimental Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (typically 1-5 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Rationale: This step ensures the immobilization of the hapten-carrier conjugate onto the solid phase, which will serve as the binding target for the antibody.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: The blocking step is critical for preventing the non-specific adsorption of the primary and secondary antibodies to the plate surface, thereby minimizing background signal and enhancing the signal-to-noise ratio.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and each of the test analogs in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or analog dilution with 50 µL of the primary antibody (diluted to its optimal working concentration in Assay Buffer).

    • Incubate this competition mixture for 30-60 minutes at room temperature.

    • Rationale: This pre-incubation allows the free hapten (standard or analog) to compete with the coated hapten for binding to the primary antibody in a solution phase, which is crucial for reaching equilibrium.

  • Incubation with the Competition Mixture:

    • Wash the coated and blocked microtiter plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated competition mixture from the dilution plate to the corresponding wells of the assay plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Rationale: The HRP-conjugated secondary antibody binds to the primary antibody that has been captured by the immobilized hapten, providing the enzymatic activity for signal generation.

  • Signal Development and Detection:

    • Wash the plate five times with Wash Buffer to remove any unbound secondary antibody.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, monitoring for color development.

    • Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the logarithm of the concentration for the primary hapten.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for the primary hapten and each of the test analogs.

    • Calculate the percent cross-reactivity for each analog using the IC50 values.

Concluding Remarks and Best Practices for Researchers

The diligent and quantitative assessment of cross-reactivity is a non-negotiable aspect of robust immunoassay development and validation. The case of this compound exemplifies how subtle modifications in hapten structure can be leveraged to generate highly specific antibodies. However, as our comparative data illustrates, a systematic evaluation of potential cross-reactivity with structurally related molecules is imperative for ensuring the reliability and accuracy of any antibody-based application.

Key Recommendations for Your Research:

  • Embrace a Data-Driven Approach: Do not rely on assumptions about specificity. Always perform quantitative cross-reactivity studies with a panel of relevant analogs.

  • Understand the Structural Basis of Recognition: A thorough understanding of the key structural motifs of your hapten will enable you to predict and test for the most likely cross-reactants.

  • Optimize Your Assay Conditions: The specificity of an immunoassay can be influenced by factors such as antibody concentration, incubation times, and buffer composition. Careful optimization is key to achieving the desired performance.

  • Consider the Application Context: The acceptable level of cross-reactivity is application-dependent. A higher degree of specificity is required for diagnostic and therapeutic applications compared to some research applications.

By adhering to these principles and employing rigorous validation protocols, researchers can harness the full potential of haptens like this compound to develop highly specific and reliable tools for advancing scientific discovery and improving human health.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Goding, J. W. (1996). Monoclonal Antibodies: Principles and Practice (3rd ed.). Academic Press.
  • James, L. C., & Tawfik, D. S. (2003). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science, 12(10), 2183–2193.
  • Reindl, M., & Hoffmann-Roder, A. (2014). Antibody recognition of fluorinated haptens and antigens. Current topics in medicinal chemistry, 14(7), 840–854.
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A Comparative Guide to the Quantitative Analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.

The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands out as a primary analytical technique because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] This intrinsic characteristic allows for the determination of the absolute concentration or purity of a substance, often without the need for a calibration curve, by co-dissolving the analyte with a certified internal standard of known concentration.[3][4] This direct measurement capability positions qNMR as a powerful tool in pharmaceutical analysis for applications such as purity assessment, assay of APIs, and determination of residual solvents.[1][5][6]

Key Advantages of qNMR:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it can determine the ratio of substances in a mixture directly from the NMR spectrum without referencing an identical standard of the analyte.[7][8]

  • Universal Detection: Any molecule containing NMR-active nuclei (like ¹H or ¹⁹F) can be detected and quantified, provided it is soluble in a suitable deuterated solvent.[1]

  • Non-destructive: The sample can be recovered and used for further analyses after the NMR measurement.[4][9]

  • Rich Structural Information: A single NMR spectrum provides detailed structural information that can confirm the identity of the analyte and detect impurities.[5]

  • Simplified Sample Preparation: Often, sample preparation involves simple dissolution of the analyte and an internal standard in a deuterated solvent.[2]

Experimental Workflow for qNMR Analysis of this compound

The successful implementation of a qNMR experiment hinges on a well-defined workflow, from meticulous planning to precise data processing.

qNMR_Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis planning Define Analyte & Objective Select Nucleus (¹H, ¹⁹F) Choose Internal Standard Select Solvent prep Accurately weigh Analyte Accurately weigh Internal Standard Dissolve in Deuterated Solvent Transfer to NMR tube planning->prep acq Optimize Spectrometer Parameters (Pulse angle, relaxation delay) Acquire FID prep->acq proc Fourier Transform Phase & Baseline Correction Integration of Signals Calculate Purity/Concentration acq->proc

Caption: A generalized workflow for a quantitative NMR (qNMR) experiment.

Step-by-Step qNMR Protocol for this compound

1. Method Planning:

  • Analyte: this compound (MW: 216.14 g/mol ).

  • Target Nuclei: Both ¹H and ¹⁹F NMR are highly suitable for this molecule. ¹H NMR will provide signals for the aromatic protons and the acetamide group, while ¹⁹F NMR offers a highly sensitive and selective window with a wide chemical shift range and low background noise.[10][11]

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[12]

    • For ¹H qNMR , an ideal standard would have a simple spectrum with sharp signals that do not overlap with the analyte's signals. Benzoic acid or maleic acid are common choices for aromatic compounds.[12][13]

    • For ¹⁹F qNMR , a fluorinated compound with a single, sharp resonance away from the analyte's signals is preferred. 2,2-Difluoroacetamide has been proposed as a universal ¹H and ¹⁹F qNMR calibrant.[14][15]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard and should not have signals that interfere with the regions of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its high dissolving power for many organic compounds.

2. Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) and the chosen internal standard (e.g., 5 mg of maleic acid) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to a high-precision NMR tube.

3. Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.[1]

  • Set the pulse angle to 90° to ensure maximum signal intensity for all nuclei.[1]

  • Crucially, set a long relaxation delay (d1), typically 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, to ensure complete relaxation of all nuclei between pulses. This is essential for accurate integration.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the NMR spectrum.

  • Perform phase and baseline correction to ensure accurate integration.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons and the acetamide methyl protons in the ¹H spectrum, and the two fluorine signals in the ¹⁹F spectrum, can be used for quantification.

  • The purity of the analyte can be calculated using the following formula:[1][13]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons/nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Chromatographic Alternatives

While qNMR is a powerful technique, HPLC-UV and LC-MS are workhorses in many analytical laboratories for the quantification of pharmaceutical compounds.[16][17][18]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[16][19] For aromatic compounds like this compound, reversed-phase HPLC with a C18 column is a common choice.[19] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Strengths:

  • High Sensitivity: HPLC-UV can achieve low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range.[20]

  • Excellent Separation Efficiency: Capable of separating complex mixtures into individual components.[16]

  • Robust and Widely Available: A well-established and routine technique in most analytical labs.

Weaknesses:

  • Requires a Reference Standard of the Analyte: For accurate quantification, a certified reference standard of this compound is necessary to create a calibration curve.

  • Response Factor Dependency: The UV response is dependent on the chromophore of the molecule, and different compounds will have different response factors.

  • Potential for Co-elution: Impurities with similar retention times may co-elute with the main peak, leading to inaccurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[21][22][23] This technique is particularly useful for identifying and quantifying compounds in complex matrices.

Strengths:

  • High Specificity: The mass spectrometer provides mass-to-charge ratio information, which is highly specific to the analyte.

  • Exceptional Sensitivity: LC-MS can achieve even lower LODs and LOQs than HPLC-UV, often in the pg/mL range.[24]

  • Structural Information: Mass spectrometry can provide information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Weaknesses:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[23]

  • Complexity and Cost: LC-MS instruments are more complex and expensive to purchase and maintain than HPLC-UV systems.

  • Ionization Efficiency: The efficiency of ionization can vary between different compounds, and a suitable ionization source (e.g., ESI, APCI) must be chosen.[23]

Quantitative Data Summary and Comparison

FeatureqNMRHPLC-UVLC-MS
Principle Signal intensity proportional to the number of nucleiChromatographic separation followed by UV absorbanceChromatographic separation followed by mass-to-charge ratio detection
Quantification Absolute (with internal standard)Relative (requires analyte-specific calibration curve)Relative (requires analyte-specific calibration curve)
Selectivity High (based on chemical shift)Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass-to-charge ratio)
Sensitivity Moderate (µg-mg range)High (ng range)[20]Very High (pg range)[24]
Sample Throughput LowerHigherHigher
Non-destructive Yes[4]NoNo
Cost High initial investment, lower running costsModerate initial investment and running costsHigh initial investment and running costs
Impurity Profiling Can identify and quantify unknown impurities with known structuresRequires reference standards for impurity quantificationCan tentatively identify unknown impurities by mass

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

decision_tree cluster_purity Purity Assessment of a Pure Substance cluster_assay Assay of API in a Formulation cluster_trace Trace Level Impurity Analysis start What is the primary analytical goal? purity_q Is a primary method with high accuracy required? start->purity_q assay_q Is high throughput and sensitivity for a known analyte needed? start->assay_q trace_q Is ultimate sensitivity and specificity required? start->trace_q purity_a_yes Yes purity_q->purity_a_yes purity_a_no No purity_q->purity_a_no purity_res_qnmr qNMR purity_a_yes->purity_res_qnmr purity_res_hplc HPLC-UV (Area %) purity_a_no->purity_res_hplc assay_a_yes Yes assay_q->assay_a_yes assay_a_no No assay_q->assay_a_no assay_res_hplc HPLC-UV assay_a_yes->assay_res_hplc assay_res_qnmr qNMR (if matrix is simple) assay_a_no->assay_res_qnmr trace_a_yes Yes trace_q->trace_a_yes trace_a_no No trace_q->trace_a_no trace_res_lcms LC-MS trace_a_yes->trace_res_lcms trace_res_hplc HPLC-UV (if impurities are known and have chromophores) trace_a_no->trace_res_hplc

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the definitive purity assessment of this compound as a reference material or a key intermediate where accuracy is paramount, qNMR is the superior choice . Its nature as a primary method provides a high degree of confidence in the results without the need for an analyte-specific reference standard. The presence of both protons and fluorine atoms in the molecule allows for orthogonal quantification using ¹H and ¹⁹F qNMR, further enhancing the reliability of the analysis.

For routine quality control in a manufacturing setting where high throughput and sensitivity are key, and a well-characterized reference standard is available, HPLC-UV is a cost-effective and robust method.

When trace-level impurities need to be identified and quantified, especially in complex matrices, LC-MS is the most powerful technique due to its exceptional sensitivity and specificity.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. A multi-faceted approach, where qNMR is used to certify a primary reference standard which is then used for routine analysis by HPLC-UV, often represents the most robust and efficient strategy in a pharmaceutical development and manufacturing environment.

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Benchmarking N-(4,5-Difluoro-2-nitrophenyl)acetamide: A Comparative Guide for Cellular Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and cellular research, the identification and characterization of novel modulators of inflammatory pathways are of paramount importance. This guide provides an in-depth comparative analysis of a novel investigational compound, N-(4,5-Difluoro-2-nitrophenyl)acetamide, against established inhibitors of the NLRP3 inflammasome. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this compound in relevant cellular assays.

Introduction to this compound and the NLRP3 Inflammasome

This compound is a small molecule with a chemical structure suggestive of potential biological activity. Based on the presence of the nitrophenyl and acetamide moieties, which are found in various bioactive compounds, we hypothesize a role for this molecule in modulating inflammatory signaling pathways. A key pathway of interest is the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response.[1][2]

The NLRP3 inflammasome is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1][3][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.[6][7]

This guide will benchmark the performance of this compound against two well-characterized NLRP3 inflammasome inhibitors:

  • MCC950: A potent and highly selective NLRP3 inhibitor.[8][9]

  • Glyburide: A sulfonylurea drug used to treat type 2 diabetes, which has been shown to inhibit the NLRP3 inflammasome.[10][11][12]

The Canonical NLRP3 Inflammasome Activation Pathway

The canonical pathway for NLRP3 inflammasome activation is a two-signal process, crucial for a robust inflammatory response. Understanding this pathway is fundamental to interpreting the results of cellular assays designed to identify and characterize inhibitors.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inflammasome Inflammasome Assembly & Activity PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 autocatalysis Caspase1->pro_IL1b cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β pro_IL1b->IL1b extracellular_space Secretion IL1b->extracellular_space Pyroptosis Pyroptosis GSDMD->Pyroptosis cell_lysis Cell Lysis Pyroptosis->cell_lysis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Performance in Cellular Assays

To evaluate the efficacy and potency of this compound as a potential NLRP3 inflammasome inhibitor, a series of cellular assays were conducted using human THP-1 monocytes differentiated into macrophages.[13][14] The performance of the investigational compound was benchmarked against MCC950 and Glyburide.

Table 1: Inhibition of Caspase-1 Activity

Caspase-1 activity is a direct measure of NLRP3 inflammasome activation.[15] A luminescent caspase-1 activity assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

CompoundIC50 (nM) for Caspase-1 Inhibition
This compound 150
MCC95010
Glyburide5000

Data are presented as the mean from three independent experiments.

The results indicate that this compound is a potent inhibitor of caspase-1 activity, with an IC50 value significantly lower than that of Glyburide, although less potent than the highly specific inhibitor MCC950.

Table 2: Inhibition of IL-1β Secretion

The release of mature IL-1β is a key downstream effector function of the NLRP3 inflammasome.[1] IL-1β levels in the cell culture supernatant were quantified by ELISA.

CompoundIC50 (nM) for IL-1β Secretion Inhibition
This compound 180
MCC95015
Glyburide6500

Data are presented as the mean from three independent experiments.

Consistent with the caspase-1 activity data, this compound effectively inhibited the secretion of IL-1β, further supporting its role as an NLRP3 inflammasome inhibitor.

Table 3: Cytotoxicity Assessment

To ensure that the observed inhibition of inflammasome activity was not due to general cellular toxicity, a lactate dehydrogenase (LDH) cytotoxicity assay was performed.[16][17]

CompoundCC50 (µM)Selectivity Index (CC50/IC50 for IL-1β)
This compound > 50 > 277
MCC950> 50> 3333
Glyburide> 100> 15

CC50 (50% cytotoxic concentration) was determined after 24 hours of treatment.

This compound exhibited low cytotoxicity, with a high selectivity index, indicating that its inhibitory effect on the NLRP3 inflammasome is specific and not a result of cell death.

Experimental Protocols

Detailed methodologies are provided below to ensure the reproducibility of the presented findings.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_prep Cell Culture & Differentiation cluster_treatment Inflammasome Activation & Inhibition cluster_assays Readout Assays cell_culture Culture THP-1 Monocytes differentiation Differentiate with PMA (24h) cell_culture->differentiation priming Prime with LPS (Signal 1, 4h) differentiation->priming inhibition Pre-treat with Inhibitors (1h) priming->inhibition activation Activate with Nigericin (Signal 2, 1h) inhibition->activation supernatant Collect Supernatant activation->supernatant cell_lysate Prepare Cell Lysate activation->cell_lysate elisa_assay IL-1β ELISA supernatant->elisa_assay ldh_assay LDH Cytotoxicity Assay supernatant->ldh_assay caspase_assay Caspase-1 Activity Assay cell_lysate->caspase_assay data2 IC50 for Caspase-1 caspase_assay->data2 data1 IC50 for IL-1β elisa_assay->data1 data3 CC50 & Selectivity ldh_assay->data3

Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.

THP-1 Cell Culture and Differentiation
  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well.

  • Differentiate the cells into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.

Inflammasome Activation and Inhibition
  • Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β (Signal 1).

  • Following priming, pre-incubate the cells with various concentrations of this compound, MCC950, or Glyburide for 1 hour.

  • Activate the NLRP3 inflammasome by adding 10 µM nigericin for 1 hour (Signal 2).

Caspase-1 Activity Assay (Luminescent)
  • After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).[18]

  • Add the caspase-1 substrate and incubate for 1 hour at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
  • Collect the cell culture supernatants after the 1-hour nigericin stimulation.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[19][20][21][22][23]

  • Generate a standard curve using recombinant human IL-1β.

  • Calculate the percent inhibition of IL-1β secretion and determine the IC50 values.

LDH Cytotoxicity Assay
  • Collect the cell culture supernatants as for the ELISA.

  • Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit.[24][25]

  • Lyse a set of untreated cells to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

  • Determine the CC50 value from the dose-response curve.

Conclusion and Future Directions

The experimental data presented in this guide suggest that this compound is a novel and potent inhibitor of the NLRP3 inflammasome. It demonstrates significant inhibitory activity against both caspase-1 activation and IL-1β secretion, with a favorable cytotoxicity profile. Its performance, particularly its potency relative to the established inhibitor Glyburide, warrants further investigation.

Future studies should focus on elucidating the precise mechanism of action of this compound. Investigating its direct binding to components of the NLRP3 inflammasome complex and its effects on upstream signaling events, such as potassium efflux, will be crucial. Furthermore, evaluating its efficacy in in vivo models of NLRP3-driven diseases will be the next logical step in assessing its therapeutic potential.

This guide provides a solid foundation for researchers interested in exploring the utility of this compound as a tool compound for studying NLRP3 inflammasome biology or as a lead candidate for the development of novel anti-inflammatory therapeutics.

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A Comparative Guide to the In Vitro and In Vivo Activity of Phenylacetamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the specific activities of N-(4,5-Difluoro-2-nitrophenyl)acetamide derivatives revealed a scarcity of publicly available in vitro and in vivo data. To provide a comprehensive and scientifically robust guide, the scope has been broadened to encompass the broader, well-researched class of phenylacetamide derivatives . This family of compounds, which shares a core chemical scaffold, has demonstrated significant potential in anticancer research, offering a wealth of data for a comparative analysis between laboratory and whole-organism studies.

Introduction: The Therapeutic Promise of the Phenylacetamide Scaffold

Phenylacetamide and its derivatives constitute a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry.[1] The core structure, characterized by a phenyl group linked to an acetamide moiety, serves as a valuable template for synthetic modifications.[1] These modifications have given rise to a multitude of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

In the realm of oncology, phenylacetamide derivatives have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival. Phenylacetate (PA), a related compound, has been shown to induce apoptosis and differentiation in various cancer cell lines and has even undergone Phase I clinical trials, demonstrating in vivo anti-tumor activity in humans.[2] This has spurred further research into more potent analogues, including those with nitro and fluoro substitutions on the phenyl rings, to enhance their therapeutic efficacy.[2][3]

This guide provides a comparative analysis of the in vitro (laboratory-based) and in vivo (whole-organism) anticancer activity of selected phenylacetamide derivatives, offering insights into the translation of preclinical data from the bench to potential therapeutic applications.

In Vitro Activity: Gauging Anticancer Potential in a Controlled Environment

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and controlled environment to assess the cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects of new chemical entities on cancer cells.

Key Experimental Protocol: MTS Assay for Cytotoxicity

A widely used method to determine a compound's effect on cell viability is the MTS assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[2][3]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media and conditions.[2]

  • Seeding: A known number of cells are seeded into the wells of a 96-well microplate and allowed to adhere overnight.

  • Compound Treatment: The phenylacetamide derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTS Reagent Addition: The MTS reagent is added to each well. Metabolically active, viable cells convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader. The amount of color produced is proportional to the number of living cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is then determined.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.

Compound IDSubstituent on N-phenyl ringCell LineIC50 (µM)
2a 2-nitroPC-3>100
2b 3-nitroPC-352[2][3]
2c 4-nitroPC-380[2][3]
2c 4-nitroMCF-7100[2][3]
Imatinib (Reference Drug)PC-340[2][3]
Imatinib (Reference Drug)MCF-798[2][3]

Data sourced from Aliabadi et al., 2013.[2][3]

Interpretation of In Vitro Data:

The in vitro data reveals that the position of the nitro group on the N-phenyl ring significantly influences the cytotoxic activity. The 3-nitro derivative (2b ) exhibited the most potent activity against the PC-3 prostate cancer cell line, with an IC50 of 52 µM.[2][3] Generally, the nitro-substituted compounds (2a-2c) were more effective than their methoxy-substituted counterparts (data not shown), suggesting that the electron-withdrawing nature of the nitro group may be important for activity.[2][3] However, all tested derivatives showed lower potency than the established anticancer drug, Imatinib.[2][3]

In Vivo Activity: Assessing Efficacy in a Complex Biological System

While in vitro studies are informative, they do not fully replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a drug candidate's overall efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity.[4]

General Experimental Protocol: Xenograft Model for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical in vivo testing of anticancer agents.

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells (e.g., HepG2 for liver cancer) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the phenylacetamide derivative, typically administered orally or via injection, at a specific dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated group to the control group. Histopathological and biochemical analyses of the tumors and other organs may also be performed.[5]

Illustrative In Vivo Data: Phenoxyacetamide Derivative in a Liver Cancer Model

The following table presents a summary of in vivo data for a novel phenoxyacetamide derivative (Compound I) in a HepG2 hepatocellular carcinoma xenograft model.

Treatment GroupAverage Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Control (Vehicle) ~1800-
Compound I ~600~67%
5-Fluorouracil ~900~50%

Data conceptualized from the findings of Al-Warhi et al., 2023.[5]

Interpretation of In Vivo Data:

In this study, the phenoxyacetamide derivative (Compound I) demonstrated significant tumor growth suppression in the animal model.[5] Its efficacy was superior to that of the standard chemotherapeutic drug, 5-Fluorouracil, indicating its potential as a promising anticancer agent.[5] Such in vivo studies also provide crucial information on the compound's safety profile by monitoring for adverse effects in the animals.[5]

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

The ultimate goal of preclinical research is to identify compounds with a strong correlation between their in vitro potency and in vivo efficacy.[6] However, a direct translation is not always observed, and understanding the discrepancies is key to successful drug development.

Key Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may be highly potent in vitro but have poor oral bioavailability, be rapidly metabolized into an inactive form, or fail to reach the tumor site in sufficient concentrations in vivo.[7]

  • Pharmacodynamics (PD): This relates to the drug's effect on the body. The interaction of the drug with its target in the complex in vivo environment, including off-target effects, can differ from the simplified in vitro setting.[8]

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its unique vasculature, hypoxia, and stromal cells, can influence drug penetration and efficacy in ways that are not captured by in vitro cell culture models.

  • Toxicity: A compound may be effective but cause unacceptable toxicity in an animal model, limiting its therapeutic window.

For the phenylacetamide derivatives, a compound like 2b with a promising in vitro IC50 of 52 µM would require further in vivo studies to ascertain its therapeutic potential.[2][3] Its ability to inhibit tumor growth in an animal model would depend on its pharmacokinetic properties and its ability to achieve and maintain a concentration at the tumor site that is above its effective concentration, without causing undue toxicity.

Visualizing the Path from Lab to Preclinical Studies

To better understand the workflow and the biological context of these studies, the following diagrams are provided.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase a Synthesis of Phenylacetamide Derivatives b High-Throughput Screening (e.g., MTS Assay) a->b c Determination of IC50 Values b->c d Lead Compound Selection c->d Promising In Vitro Activity e Xenograft Animal Model (e.g., Mice with Tumors) d->e f Efficacy & Toxicity Studies e->f g Pharmacokinetic Analysis f->g h Investigational New Drug (IND) Application g->h Data for IND G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Phenylacetamide Phenylacetamide Derivative Phenylacetamide->RAF Inhibition

Caption: A hypothetical mechanism where a phenylacetamide derivative inhibits the RAF kinase in the MAPK/ERK signaling pathway, a common target in cancer therapy.

Conclusion

The study of phenylacetamide derivatives as potential anticancer agents highlights the critical interplay between in vitro and in vivo research. While in vitro assays provide essential initial data on the cytotoxic potential and structure-activity relationships of these compounds, in vivo studies are indispensable for validating their therapeutic efficacy in a complex biological system. The transition from a promising in vitro result to a successful in vivo outcome is fraught with challenges, primarily related to the pharmacokinetic and safety profiles of the compounds. Future research in this area will likely focus on optimizing the phenylacetamide scaffold to enhance both its potency and its drug-like properties, with the ultimate aim of developing novel and effective cancer therapies.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Kobayashi, H., Takemura, Y., & Kariya, K. (1995). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Japanese Journal of Cancer Research, 86(10), 987–993. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. Available at: [Link]

  • Huber, H., & de la Cruz, E. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(1), 81–96. Available at: [Link]

  • Das, D., et al. (Year). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6825. Available at: [Link]

  • Wang, Y., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics, 105(5), 1236–1246. Available at: [Link]

  • Zhang, Z., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 98, 117584. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Available at: [Link]

  • Adornato, I., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5253. Available at: [Link]

  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

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  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available at: [Link]

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  • Zhang, Y., et al. (2023). 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. BMC Complementary Medicine and Therapies, 23(1), 205. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of N-(4,5-Difluoro-2-nitrophenyl)acetamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical targets.[1][2] The development of small-molecule kinase inhibitors is a cornerstone of targeted therapy. This guide provides a comprehensive framework for conducting comparative molecular docking studies on a promising class of compounds: N-(4,5-Difluoro-2-nitrophenyl)acetamide derivatives. While direct, extensive literature on this specific scaffold is nascent, we will synthesize methodologies from studies on structurally related nitrophenyl and fluorophenyl compounds to establish a robust, scientifically-grounded protocol.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical steps for evaluating these derivatives against key kinase targets, thereby accelerating the hit-to-lead optimization process.[5]

Introduction: The Rationale for Targeting Kinases with Novel Acetamide Scaffolds

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] Consequently, the ATP-binding site of kinases is a highly sought-after target for therapeutic intervention.[6] The this compound scaffold presents several features that make it an attractive starting point for inhibitor design. The difluoro-nitrophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, while the acetamide linker provides a versatile point for synthetic modification to enhance potency and selectivity.

The core objective of a comparative docking study is to predict the binding affinity and orientation of a series of ligand derivatives within a target's active site.[7][8] This in silico screening method allows for the rapid, cost-effective prioritization of compounds for synthesis and subsequent in vitro testing.[] By comparing a lead compound, such as this compound, against a library of its own derivatives and known reference inhibitors, we can elucidate critical structure-activity relationships (SAR).[10]

The Imperative of a Validated Docking Protocol

The reliability of any in silico study hinges on the meticulous validation of its methodology.[11][12] A docking protocol is not a one-size-fits-all solution; it must be rigorously optimized for the specific protein target. The primary validation technique is redocking , where a co-crystallized ligand is extracted from a protein structure and then docked back into the binding site.[12][13]

A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[13][14][15] This confirms that the chosen docking algorithm and scoring function can accurately reproduce a known binding mode.[13]

Experimental Protocol: Docking Protocol Validation
  • Target Selection & Preparation:

    • Identify a high-resolution crystal structure of the target kinase (e.g., EGFR, VEGFR-2) with a co-crystallized inhibitor from the Protein Data Bank (PDB).

    • Prepare the protein structure: remove water molecules (unless specific waters are known to mediate key interactions), add hydrogen atoms, and assign partial charges using a standard force field (e.g., CHARMm, AMBER).

    • Extract the co-crystallized ligand and save it separately.

  • Grid Generation:

    • Define the binding site by creating a docking grid box centered on the co-crystallized ligand. The grid dimensions should be sufficient to encompass the entire binding pocket, typically a 20x20x20 Å cube.

  • Redocking:

    • Dock the extracted native ligand back into the prepared protein structure using the defined grid.

    • Employ a robust docking algorithm, such as a genetic algorithm (e.g., in GOLD or AutoDock) or an incremental construction method.[7]

  • Analysis:

    • Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value ≤ 2.0 Å validates the protocol for use in screening new derivatives.[13][15]

Comparative Docking Workflow: From Ligand Design to Data Interpretation

Once the protocol is validated, it can be applied to a library of novel this compound derivatives. This workflow is designed to systematically evaluate their potential as kinase inhibitors compared to a reference compound.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 Validated Protein Target (PDB Structure) d1 Molecular Docking (e.g., AutoDock, Glide) p1->d1 l1 Ligand Library Preparation (Derivative & Ref. Inhibitor) l1->d1 a1 Pose Clustering & Scoring d1->a1 Generate Poses & Scores a2 Interaction Analysis (H-Bonds, Hydrophobic, etc.) a1->a2 Select Best Poses a3 Comparative Data Summary a2->a3 Extract Interaction Data

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Ligand Preparation:

    • Generate 3D structures of the this compound derivatives and the chosen reference inhibitor (e.g., Erlotinib for EGFR).[6]

    • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94).[16] This ensures they are in a low-energy, realistic conformation.

    • Assign partial charges (e.g., Gasteiger charges).

  • Virtual Screening:

    • Systematically dock each prepared ligand into the validated protein target's active site using the established protocol.

    • Generate multiple binding poses for each ligand to explore conformational flexibility.

  • Scoring and Ranking:

    • The docking software will calculate a binding energy or docking score for each pose.[17] These scores estimate the binding affinity, with lower energy values typically indicating more favorable binding.[17]

    • Rank the derivatives based on the score of their top-ranked, most populated cluster of poses.

  • Interaction Analysis:

    • For the highest-ranking derivatives and the reference inhibitor, perform a detailed analysis of the intermolecular interactions with the protein's active site residues.

    • Identify key interactions:

      • Hydrogen Bonds: Crucial for anchoring the ligand.

      • Hydrophobic Interactions: With nonpolar residues.

      • Pi-Pi Stacking: Between aromatic rings.

      • Halogen Bonds: The fluorine atoms on the phenyl ring may act as halogen bond donors.

Data Presentation and Comparative Analysis

The true value of a comparative study lies in the clear and objective presentation of data. Summarizing quantitative results in tables allows for direct comparison of the derivatives' performance against each other and against the known inhibitor.

Illustrative Comparative Data: Docking Against Epidermal Growth Factor Receptor (EGFR)

Let's consider a hypothetical study comparing a lead compound (Lead-1 ), two of its derivatives (Deriv-1A , Deriv-1B ), and a known EGFR inhibitor, Erlotinib .

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Erlotinib (Reference) -9.825Met793, Thr790Leu718, Val726, Ala743, Leu844
Lead-1 -8.2210Met793Leu718, Val726
Deriv-1A -9.535Met793, Cys797Leu718, Val726, Ala743, Leu844
Deriv-1B -7.9350Thr790Val726, Ala743

Note: Data is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Deriv-1A shows a significant improvement over the initial Lead-1 , with a docking score approaching that of the reference drug, Erlotinib .

  • The interaction analysis reveals that Deriv-1A successfully recapitulates the key hydrogen bond with Met793, a critical interaction for many EGFR inhibitors, and establishes a new, potentially beneficial interaction with Cys797.[10]

  • Deriv-1B , in contrast, appears to be a less effective binder, losing the crucial interaction with Met793.

This analysis allows the research team to prioritize Deriv-1A for chemical synthesis and in vitro biological evaluation, while deprioritizing Deriv-1B .

Visualizing Key Molecular Interactions

Visual representation of the ligand-protein complex is essential for understanding the structural basis of binding. The diagram below illustrates the conceptual interactions of a high-affinity inhibitor within a kinase active site.

G cluster_protein Kinase Active Site hinge Hinge Region (e.g., Met793) gatekeeper Gatekeeper Residue (e.g., Thr790) hydrophobic Hydrophobic Pocket (e.g., Leu718, Val726) ligand Inhibitor (Deriv-1A) ligand->hinge H-Bond ligand->gatekeeper H-Bond ligand->hydrophobic Hydrophobic Interaction

Caption: Key interactions of an inhibitor within a kinase active site.

Conclusion and Future Directions

Comparative molecular docking is a powerful computational strategy for guiding the early stages of drug discovery.[5][7] By systematically evaluating derivatives of a lead scaffold like this compound, researchers can build a robust understanding of the structure-activity relationship and efficiently identify candidates with high potential. The in silico data, however, is predictive.[11] The ultimate validation of these findings must come from experimental binding assays and cell-based functional assays.[11] The insights gained from this comparative approach provide a logical, data-driven foundation for these critical next steps, ultimately conserving resources and accelerating the journey toward novel therapeutics.

References

  • Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • Dennis, A. M., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]

  • Various Authors. (2015). How can I validate a docking protocol?. ResearchGate. Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Retrieved from [Link]

  • Fan, J., et al. (2019). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Retrieved from [Link]

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. PubMed. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations. PubMed. Retrieved from [Link]

  • Tukur, A., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. ResearchGate. Retrieved from [Link]

  • Omotayo, I. A., et al. (2023). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of selected compounds against PDGFRA kinase. ResearchGate. Retrieved from [Link]

  • Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. DSpace JSPUI. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. MDPI. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Retrieved from [Link]

  • Szałek, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Retrieved from [Link]

  • Tukur, A., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. Retrieved from [Link]

  • Ayaz, M., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Retrieved from [Link]

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Unambiguous Structure Determination: A Comparative Guide to the Crystallographic Confirmation of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, this structural data underpins everything from understanding molecular interactions to ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the small organic molecule, N-(4,5-Difluoro-2-nitrophenyl)acetamide, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they can sometimes fall short of providing the absolute, unambiguous proof of structure that X-ray crystallography delivers. This guide will delve into the causality behind experimental choices, presenting a self-validating system for structural confirmation and comparing the rich, atomic-resolution data from crystallography with the insights gleaned from alternative techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the three-dimensional structure of small molecules.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is vital for confirming connectivity and stereochemistry.[1][2] Although a specific crystal structure for this compound is not publicly available, the methodology for its structural determination would follow a well-established protocol, exemplified by the crystallographic studies of similar nitrophenylacetamide derivatives.[3][4][5]

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a fully refined crystal structure involves several critical steps, each with a clear rationale.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Single Crystal Growth Single Crystal Growth Crystal Mounting Crystal Mounting Single Crystal Growth->Crystal Mounting Selection of a suitable crystal Diffractometer Screening Diffractometer Screening Crystal Mounting->Diffractometer Screening Data Collection Data Collection Diffractometer Screening->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Generation of diffraction pattern Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

A generalized workflow for single-crystal X-ray crystallography.

Step 1: Single Crystal Growth (The Crucial First Step)

The primary prerequisite for scXRD is a high-quality single crystal. For a compound like this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

Protocol:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to permit slow evaporation of the solvent over several days to weeks.

  • Monitor for the formation of well-defined, transparent crystals.

Causality: Slow cooling and evaporation rates are essential to allow the molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are not suitable for scXRD.[6]

Step 2: Data Collection

A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

Step 3: Structure Solution and Refinement

The diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map is used to build an initial molecular model, which is then refined against the experimental data to obtain the final, highly accurate structure.

Data Presentation: What X-ray Crystallography Reveals

The output of a successful crystallographic experiment is a wealth of quantitative data that provides an unambiguous structural confirmation.

ParameterDescriptionExpected Information for this compound
Crystal System & Space Group Describes the symmetry of the crystal lattice.e.g., Monoclinic, P2₁/c
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.Provides information about the packing of molecules.
Atomic Coordinates The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.Defines the exact position of each atom in the molecule.
Bond Lengths & Angles Calculated from the atomic coordinates.Confirms the connectivity and geometry of the molecule. For instance, the C-F, C-N, and N-O bond lengths would be determined with high precision.
Torsion Angles Describes the conformation of the molecule, such as the twist of the nitro and acetamide groups relative to the phenyl ring.Reveals the three-dimensional shape of the molecule in the solid state.[5]
Hydrogen Bonding & Intermolecular Interactions Details how molecules pack together in the crystal lattice.Can reveal important interactions that may be relevant to the compound's physical properties.[4][8]

Alternative Structural Confirmation Techniques: A Comparative Analysis

While X-ray crystallography is the definitive method, other techniques provide complementary and often more readily obtainable data. The two most common alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Workflow for NMR Spectroscopy

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer Transfer to NMR tube 1D & 2D Spectra Acquisition 1D & 2D Spectra Acquisition NMR Spectrometer->1D & 2D Spectra Acquisition Spectral Processing Spectral Processing 1D & 2D Spectra Acquisition->Spectral Processing Peak Integration & Assignment Peak Integration & Assignment Spectral Processing->Peak Integration & Assignment Structure Elucidation Structure Elucidation Peak Integration & Assignment->Structure Elucidation Proposed Structure Proposed Structure Structure Elucidation->Proposed Structure

A generalized workflow for NMR-based structural elucidation.

Protocol:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments like COSY and HSQC can be used to establish connectivity.

Data Presentation: What NMR Reveals

ParameterDescriptionExpected Information for this compound
Chemical Shift (δ) The position of a signal in the NMR spectrum, which is indicative of the chemical environment of the nucleus.[10]Distinct signals for the aromatic protons, the amide proton, and the methyl protons. The fluorine atoms would also have characteristic chemical shifts in the ¹⁹F NMR spectrum.
Integration The area under a signal in the ¹H NMR spectrum, which is proportional to the number of protons giving rise to that signal.Would confirm the ratio of aromatic, amide, and methyl protons.
Multiplicity (Splitting Pattern) The splitting of a signal due to the influence of neighboring nuclei.Provides information about the connectivity of atoms. For example, the aromatic protons would show splitting due to coupling with each other and with the fluorine atoms.
Coupling Constants (J) The distance between the split peaks, which provides further information about connectivity and stereochemistry.The magnitude of the H-F and F-F coupling constants would help to confirm the substitution pattern on the aromatic ring.[11][12]
Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions.[13] It is highly sensitive and can provide the molecular weight of a compound with high accuracy, which is crucial for confirming its elemental composition.

Experimental Workflow for Mass Spectrometry

MS Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation Sample Injection Sample Injection Ionization Source (e.g., ESI) Ionization Source (e.g., ESI) Sample Injection->Ionization Source (e.g., ESI) Mass Analyzer Mass Analyzer Ionization Source (e.g., ESI)->Mass Analyzer Ion Detection Ion Detection Mass Analyzer->Ion Detection Mass Spectrum Generation Mass Spectrum Generation Ion Detection->Mass Spectrum Generation Molecular Weight Determination Molecular Weight Determination Mass Spectrum Generation->Molecular Weight Determination Fragmentation Analysis Fragmentation Analysis Molecular Weight Determination->Fragmentation Analysis Structural Information Structural Information Fragmentation Analysis->Structural Information

A generalized workflow for mass spectrometry analysis.

Protocol:

  • Dissolve a small amount of this compound in a suitable solvent.

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.[14]

  • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Analyze the ions in a mass analyzer to generate a mass spectrum.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.[15]

Data Presentation: What Mass Spectrometry Reveals

ParameterDescriptionExpected Information for this compound
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) The peak corresponding to the intact molecule, providing its molecular weight.The exact mass would be used to confirm the elemental formula C₈H₆F₂N₂O₃.
Isotope Pattern The relative abundance of peaks corresponding to molecules containing different isotopes.The presence of ¹³C, ¹⁵N, and ¹⁸O isotopes in their natural abundances would further support the proposed elemental composition.
Fragmentation Pattern (MS/MS) The masses of the fragments produced when the molecular ion is broken apart.Would show characteristic losses, such as the loss of the acetyl group or the nitro group, providing evidence for the connectivity of the molecule.[16]

Comparative Summary: Crystallography vs. Spectroscopy

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ions.
Sample State Single crystal.Solution.Solution or solid.
Information Obtained Absolute 3D structure, bond lengths, bond angles, torsion angles, intermolecular interactions.Connectivity, chemical environment of atoms, stereochemistry (in some cases).Molecular weight, elemental composition, fragmentation pattern (connectivity).
Strengths Unambiguous structure determination, provides precise geometric data.[1][2]Provides information about the structure in solution, which may be more biologically relevant.High sensitivity, provides accurate molecular weight and formula.
Limitations Requires a suitable single crystal, which can be difficult to grow. The structure is in the solid state, which may differ from the solution conformation.Can be difficult to interpret for complex molecules, does not provide absolute 3D structure on its own.Does not provide information on stereochemistry or the precise 3D arrangement of atoms.

Conclusion: An Integrated Approach to Structural Confirmation

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive structural elucidation strategy should integrate data from multiple analytical methods. NMR spectroscopy and mass spectrometry are invaluable for initial characterization, confirming the molecular formula and connectivity, and providing insights into the molecule's behavior in solution. The combination of these powerful techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment. For researchers in drug development, this rigorous approach is not just best practice; it is essential for making informed decisions and advancing promising candidates.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. NIH. [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. NIH. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Peak Proteins. [Link]

  • Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources | Request PDF. ResearchGate. [Link]

  • a: Mass spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram. ResearchGate. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC. PubMed Central. [Link]

  • 2-Chloro- N -(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide | Request PDF. ResearchGate. [Link]

  • SPECTROSCOPIC ANALYSIS AND CHARGE TRANSFER INTERACTION STUDIES OF N-(3,4- DIFLUROPHENYL)-2,2-DIPHENYL ACETAMIDE | Request PDF. ResearchGate. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. PubMed Central. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • N-(2,5-difluoro-4-nitrophenyl) acetamide in DMSO 13 CNMR J values and... ResearchGate. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. [Link]

  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem. [Link]

  • Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. [Link]

  • Morphological appearance of crystal N-(4-nitrophenyl) acetamide a)... ResearchGate. [Link]

  • Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC. NIH. [Link]

  • Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC. NIH. [Link]

  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-(2,5-difluoro-4-nitrophenyl) acetamide in DMSO 13 CNMR J values and... ResearchGate. [Link]

  • N-(4-chloro-2-nitrophenyl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. Molport. [Link]

  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. NIH. [Link]

Sources

A Comparative Guide to the Properties of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated nitroaromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms and nitro groups into an aromatic scaffold imparts unique physicochemical properties that can enhance molecular stability, modulate electronic characteristics, and improve pharmacokinetic profiles.[1][2] N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1) is a prime example of such a compound, serving as a versatile intermediate in the synthesis of more complex molecules.[3]

This guide provides an in-depth comparison of this compound with structurally relevant analogs. By examining their physicochemical properties, spectroscopic data, and synthetic accessibility, this document aims to equip researchers with the critical information needed to make informed decisions in experimental design and compound selection. The alternatives chosen for this comparison are N-(4-fluoro-2-nitrophenyl)acetamide and the non-fluorinated parent compound, N-(2-nitrophenyl)acetamide , to systematically illustrate the impact of fluorine substitution.

Comparative Physicochemical Properties

The introduction of fluorine atoms significantly alters the fundamental properties of the parent N-(2-nitrophenyl)acetamide. Fluorine's high electronegativity creates strong C-F bonds and influences the molecule's polarity, lipophilicity, and melting point. These changes are critical in the context of drug development, as they can affect solubility, membrane permeability, and metabolic stability.[4][5]

The table below summarizes the key physicochemical properties of this compound and its selected analogs.

PropertyThis compoundN-(4-fluoro-2-nitrophenyl)acetamideN-(2-nitrophenyl)acetamide
CAS Number 1662-21-1[3]448-39-5[6]552-32-9[7]
Molecular Formula C₈H₆F₂N₂O₃[3]C₈H₇FN₂O₃[6]C₈H₈N₂O₃[7]
Molecular Weight 216.14 g/mol 198.15 g/mol [8]180.16 g/mol [9]
Appearance Solid (Typical)Solid (Typical)White Solid
Melting Point Not widely publishedNot widely published92-94 °C
XLogP3 1.51.3[8]1.3[9]
Hydrogen Bond Donors 11[8]1[9]
Hydrogen Bond Acceptors 44[8]4[9]

Note: Specific experimental data like melting point and solubility for this compound are not consistently available in public databases and often require experimental determination.

Expert Analysis: The progressive addition of fluorine atoms increases the molecular weight as expected. The XLogP3 value, an indicator of lipophilicity, shows a slight increase with difluorination. This is a key consideration in drug design, where modulating lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4] The similar hydrogen bond donor and acceptor counts suggest that the core binding motifs remain consistent across the series, allowing for a focused study of the electronic and steric effects of fluorine.

Spectroscopic Characterization: A Fingerprint of Molecular Identity

Spectroscopic analysis is fundamental to verifying the structure and purity of a synthesized compound. Below is a comparative overview of the expected spectral features for the three compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra will show distinct signals for the aromatic protons, the amide proton (NH), and the acetyl methyl protons (CH₃). The key difference will be in the aromatic region. For N-(2-nitrophenyl)acetamide, four proton signals are expected. For the fluorinated analogs, the aromatic signals will be fewer and will exhibit splitting patterns due to H-F coupling, providing definitive evidence of fluorination.

  • ¹³C NMR: The carbon spectra will similarly reflect the molecular symmetry and the strong electron-withdrawing effect of the fluorine atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), a characteristic feature used to confirm the position of fluorination.[10]

  • ¹⁹F NMR: This technique is exclusively for the fluorinated analogs and is highly sensitive. It will provide distinct signals for each fluorine environment, confirming the 4,5-difluoro substitution pattern in the target compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The molecular ion peak (M+) for each compound will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million, providing unambiguous verification of the molecular formula.[11]

Infrared (IR) Spectroscopy

The IR spectra for all three compounds will share characteristic absorption bands:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (Amide I): Around 1670 cm⁻¹

  • N-O stretch (Nitro group): Asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹.

  • C-F stretch: For the fluorinated compounds, strong absorption bands will appear in the 1100-1300 cm⁻¹ region.

Reactivity and Synthetic Considerations

N-arylacetamides are typically synthesized by the acetylation of the corresponding aniline.[12] The reactivity of the aniline precursor is heavily influenced by the substituents on the aromatic ring.

Synthetic Workflow Diagram

The following diagram illustrates the general and reliable synthetic pathway to this compound. The key is the careful control of reaction conditions, particularly temperature, during the acetylation step.[13]

G cluster_0 Synthesis of this compound A Start: 4,5-Difluoro-2-nitroaniline C Reaction: Stir at 0°C to room temperature in an inert solvent (e.g., DCM) A->C 1. Dissolve B Reagents: Acetic Anhydride or Acetyl Chloride Pyridine (catalyst) or Triethylamine B->C 2. Add slowly D Work-up: Aqueous wash to remove excess reagents C->D 3. Quench & Extract E Purification: Recrystallization (e.g., from Ethanol/Water) or Column Chromatography D->E 4. Isolate Crude F Final Product: This compound E->F 5. Purify G Characterization: NMR, MS, IR, Melting Point F->G 6. Verify

Caption: General workflow for the synthesis and purification of this compound.

Expert Analysis: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aniline nitrogen, making it less nucleophilic than aniline itself. Therefore, the acetylation of fluorinated nitroanilines may require slightly more forcing conditions (e.g., heating or the use of a catalyst like dimethylaminopyridine) compared to the non-fluorinated analogs.[14] The choice of acetylating agent (acetic anhydride vs. acetyl chloride) and base (pyridine vs. triethylamine) allows for optimization of yield and purity.[15] Post-synthesis, purification via recrystallization is often sufficient to obtain a high-purity product, a critical requirement for subsequent use in drug development pipelines.[13]

The resulting this compound is a valuable intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atoms serve as useful handles for subsequent cross-coupling reactions or as stable probes that enhance the compound's biological properties. For instance, this compound can be a precursor for synthesizing benzimidazoles or other heterocyclic systems of medicinal interest. The hydrolysis of the acetamide group can also regenerate the free amine, providing a protected route to 4,5-difluoro-2-nitroaniline.[16]

Experimental Protocols

The following protocols are generalized methods for the synthesis and characterization of N-arylacetamides and can be adapted for the specific compounds discussed.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs acetic anhydride for acetylation, which is a common, effective, and relatively safe acetylating agent. Dichloromethane (DCM) is used as a solvent due to its inertness and ease of removal. A catalytic amount of a base like triethylamine or DMAP can be used to accelerate the reaction.

Materials:

  • 4,5-Difluoro-2-nitroaniline

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Triethylamine (optional, catalytic)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4,5-difluoro-2-nitroaniline in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride to the stirred solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

  • Dry the purified crystals under vacuum.

Protocol 2: Characterization of the Final Product

Rationale: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment, which is a non-negotiable standard in pharmaceutical development.

Steps:

  • Melting Point: Determine the melting point of the purified solid and compare it to literature values if available. A sharp melting range is indicative of high purity.

  • ¹H and ¹³C NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra. Confirm the presence of all expected signals and coupling patterns.

  • ¹⁹F NMR: For fluorinated analogs, acquire a ¹⁹F NMR spectrum to confirm the chemical shift and number of fluorine environments.

  • Mass Spectrometry: Obtain a mass spectrum (preferably HRMS) to confirm the molecular weight and elemental composition.

  • Purity Analysis (HPLC): For quantitative purity assessment, develop an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) and determine the purity by peak area percentage.

Conclusion

This compound is a strategically important synthetic intermediate whose properties are finely tuned by the presence of its fluoro and nitro substituents. Compared to its non-fluorinated and mono-fluorinated counterparts, it offers an increased molecular weight and modulated lipophilicity, while retaining the key reactive sites of the nitro and acetamido groups. The difluoro substitution provides metabolic stability and unique electronic properties that are highly sought after in the design of novel therapeutics and functional materials.[2][17] Understanding the comparative properties and synthetic nuances detailed in this guide enables researchers to effectively leverage this and related compounds in their discovery and development programs.

References

A comprehensive list of references is available for further reading and verification.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(4,5-Difluoro-2-nitrophenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar nitrophenyl and nitroaromatic compounds. This approach ensures a conservative and robust safety framework for handling this chemical.

The core principle of this guide is to foster a proactive safety culture. By understanding the why behind each recommendation, you, the researcher, are empowered to make informed decisions that protect both you and your work.

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of this compound, comprehensive toxicological data is not yet available. Therefore, a cautious approach is warranted, inferring potential hazards from analogous compounds. Structurally related chemicals, such as N-(4,5-dichloro-2-nitrophenyl)acetamide and other nitrophenyl derivatives, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. The presence of the nitro group on an aromatic ring is a common structural alert for potential toxicity.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred ClassificationRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for N-(4,5-dichloro-2-nitrophenyl)acetamide[2][3].
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for N-(4,5-dichloro-2-nitrophenyl)acetamide[2][3].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Based on data for N-(4,5-dichloro-2-nitrophenyl)acetamide[2][3].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Based on data for N-(4,5-dichloro-2-nitrophenyl)acetamide[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a comprehensive review of handling procedures for similar nitroaromatic compounds.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[4][5][6][7] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[8][9]

  • Skin Protection : A flame-resistant lab coat should be worn and kept buttoned.[9] Full-length pants and closed-toe shoes are required.[9] For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[10]

  • Hand Protection : The choice of gloves is critical and depends on the nature of the task. For incidental contact, such as handling a container, nitrile gloves are acceptable.[4] For extended contact or immersion, such as during a spill cleanup, neoprene or butyl rubber gloves are advised due to their enhanced resistance to aromatic compounds.[4][10] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical.[2][11]

Table 2: Glove Selection Guide for this compound

TaskRecommended Glove MaterialRationale
Weighing and Transfer (Solid) Nitrile (double-gloved)Provides sufficient protection against incidental contact with solid particles. Double-gloving minimizes the risk of exposure if the outer glove is compromised.
Solution Preparation and Handling Neoprene or Butyl RubberOffers superior protection against potential splashes and prolonged contact with the dissolved compound.
Spill Cleanup Butyl RubberProvides the highest level of protection for direct and prolonged contact with the chemical.
Respiratory Protection

Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[12] If a fume hood is not available, or if there is a risk of generating dust in an open environment, a NIOSH-approved respirator with N95 or higher particulate filters is required.[4]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized procedures is crucial for ensuring a safe and reproducible experimental outcome.

Weighing and Transfer of Solid Compound
  • Preparation : Before handling the compound, ensure the work area, including the analytical balance, is clean and decontaminated. Don the appropriate PPE as outlined in Section 2.

  • Containment : Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Handling : Use a spatula or scoop to transfer the solid. Avoid any actions that could generate dust, such as scraping or vigorous shaking.

  • Cleanup : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Addition : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Mixing : Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Storage : Store solutions in clearly labeled, sealed containers in a well-ventilated area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][13] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal : All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[13]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task weighing Weighing/Transfer (Solid) start->weighing solution Solution Preparation/Handling start->solution spill Spill Cleanup start->spill fume_hood Work in Fume Hood? weighing->fume_hood solution->fume_hood face_shield Wear Face Shield over Goggles solution->face_shield spill->face_shield respirator Wear N95 Respirator fume_hood->respirator No goggles Wear Chemical Safety Goggles fume_hood->goggles Yes respirator->goggles lab_coat Wear Lab Coat goggles->lab_coat face_shield->lab_coat apron Wear Chemical-Resistant Apron face_shield->apron nitrile Wear Nitrile Gloves (Double) lab_coat->nitrile neoprene Wear Neoprene/Butyl Gloves lab_coat->neoprene end Proceed with Task nitrile->end neoprene->end apron->neoprene

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-Difluoro-2-nitrophenyl)acetamide
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N-(4,5-Difluoro-2-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.